molecular formula C8H4BrN3 B13672374 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

Cat. No.: B13672374
M. Wt: 222.04 g/mol
InChI Key: KYFTYEFXZHRLCU-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a valuable bromo- and cyano-functionalized chemical intermediate designed for research and development applications. The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry for its wide range of pharmacological properties, serving as a key structural motif in several approved drugs and investigational compounds . This particular derivative is engineered for use in cross-coupling reactions, where the bromo substituent acts as a handle for further structural elaboration, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions. The simultaneous presence of a carbonitrile group can influence the compound's electronic properties and offers a potential site for functional group interconversion. Researchers utilize this and related scaffolds in the exploration of new therapeutic agents, including anti-inflammatory and anti-cancer compounds, due to their ability to modulate key biological pathways such as the NF-κB and STAT3 signaling cascades . Furthermore, imidazo[1,2-a]pyridine-based molecules are being actively investigated as potential antituberculosis agents, targeting energy metabolism in Mycobacterium tuberculosis . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H

InChI Key

KYFTYEFXZHRLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)C#N

Origin of Product

United States

Foundational & Exploratory

Architectural Blueprint of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile: Structure, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of modern drug discovery shifts toward highly functionalized, metabolically stable heterocycles, the imidazo[1,2-a]pyridine core has emerged as a profoundly versatile "privileged scaffold"[1]. Within this chemical family, 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) stands out as a highly specialized bifunctional building block.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and synthetic utility, designed specifically for application scientists and medicinal chemists aiming to leverage this scaffold for late-stage functionalization.

Physicochemical Profiling & Structural Causality

The utility of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile lies in its precise substitution pattern, which dictates both its reactivity and its behavior in biological systems.

Structural Causality

The imidazo[1,2-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen (N4). It is isosteric with indole and benzimidazole but possesses unique hydrogen-bond accepting capabilities at the N1 position[2].

  • The C8-Bromo Vector: The introduction of a bromine atom at the C8 position provides a highly specific vector for exploring chemical space via cross-coupling. Because C8 is adjacent to the bridgehead carbon (C8a), substituents here often point directly into the solvent-exposed regions or hinge-binding pockets of kinase active sites[3].

  • The C5-Carbonitrile Group: The nitrile group at C5 acts as a strong electron-withdrawing group (EWG). This EWG lowers the Highest Occupied Molecular Orbital (HOMO) energy of the fused ring system. Causally, this increases the molecule's metabolic stability against cytochrome P450-mediated oxidation—a common liability in electron-rich heterocycles[1]. Furthermore, the nitrile serves as a synthetic handle that can be hydrolyzed to amides or reduced to primary amines.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative metrics required for handling and analytical validation,[4].

PropertyValueAnalytical Significance
CAS Number 2092292-21-0Unique registry identifier for procurement.
Molecular Formula C8H4BrN3Used for high-resolution mass spectrometry (HRMS) validation[4].
Molecular Weight 222.04 g/mol Critical for stoichiometric calculations in micro-scale synthesis[4].
SMILES String C1=CN2C(=CC=C(C2=N1)Br)C#NEnables computational docking and in silico ADME predictions[4].
Physical Form SolidRequires standard weighing protocols; stable under inert atmosphere.

Synthetic Trajectories and Late-Stage Functionalization

The bifunctional nature of this molecule allows for orthogonal functionalization. The C8-bromide is primed for transition-metal-catalyzed cross-coupling, while the C5-nitrile can be manipulated under distinct conditions.

Workflow Logic

SynthWorkflow Core 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd(dppf)Cl2, Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd2(dba)3, Amines Hydrolysis Nitrile Hydrolysis (C-O/C-N Bond) Core->Hydrolysis NaOH/H2O2 or LiAlH4 Prod1 8-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 8-Amino Derivatives Buchwald->Prod2 Prod3 5-Carboxamide Derivatives Hydrolysis->Prod3

Fig 1: Divergent late-stage functionalization pathways for the imidazopyridine core.

Self-Validating Experimental Protocol: C8 Suzuki-Miyaura Coupling

To successfully elaborate the C8 position, one must overcome the steric hindrance imposed by the adjacent bridgehead system. The following protocol is engineered as a self-validating system, ensuring that each step provides observable feedback to the scientist.

Objective: Synthesize an 8-aryl-imidazo[1,2-a]pyridine-5-carbonitrile derivative.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Combine 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

    • Causality of Ligand Choice: The bromo group at C8 is sterically hindered. A bidentate ligand like dppf provides a large bite angle, stabilizing the palladium intermediate and accelerating reductive elimination, which is critical for encumbered substrates[3].

    • Causality of Base Choice: K₂CO₃ provides the optimal basicity to quaternize the boron atom (forming the reactive boronate complex) without causing base-catalyzed hydrolysis of the sensitive C5-carbonitrile group.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating a biphasic system that facilitates the transmetalation step.

  • Atmospheric Control: Sparge the mixture with N₂ for 15 minutes prior to heating.

    • Causality: Oxygen rapidly degrades the Pd(0) active catalyst species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Validation & Quality Control (Self-Validation):

    • In-Process Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the m/z 222/224 doublet (characteristic of the bromine isotope pattern) and the appearance of the product mass confirms successful oxidative addition and coupling[4].

  • Workup & Purification: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Optimization Parameters
ParameterSub-Optimal ChoiceOptimal ChoiceMechanistic Reason
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Monodentate ligands suffer from slow reductive elimination at sterically hindered C8 positions.
Base NaOHK₂CO₃Strong bases like NaOH risk hydrolyzing the C5-nitrile to a carboxylic acid.
Solvent Pure TolueneDioxane/H₂O (4:1)Lack of water prevents the dissolution of the base, severely retarding transmetalation.

Mechanistic Role in Pharmacological Signaling

Imidazo[1,2-a]pyridines are deeply embedded in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (a GABA_A receptor agonist) and serving as potent kinase inhibitors[1],[2].

When functionalized, the 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile scaffold is frequently utilized to design ATP-competitive inhibitors for Receptor Tyrosine Kinases (RTKs) or cyclin-dependent kinases (CDKs). The N1 nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (often interacting with the backbone NH of a methionine or cysteine residue), while the C8 and C5 substituents are engineered to occupy the hydrophobic pockets and solvent-exposed regions, respectively[2].

Signaling Ligand Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Conformational Change Inhibitor Imidazo[1,2-a]pyridine Pharmacophore Inhibitor->KinaseDomain ATP-Competitive Inhibition Downstream Downstream Effectors (PI3K / AKT / mTOR) KinaseDomain->Downstream Phosphorylation Cascade Outcome Cellular Proliferation & Disease Progression Downstream->Outcome Transcriptional Activation

Fig 2: Mechanism of action for imidazo[1,2-a]pyridine-derived kinase inhibitors.

By carefully manipulating the C8 and C5 vectors of this specific carbonitrile building block, researchers can fine-tune both the pharmacodynamics (target affinity) and pharmacokinetics (metabolic half-life) of their drug candidates, cementing its status as a cornerstone reagent in modern drug discovery[1].

References

1. Sigma-Aldrich Product Catalog - 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 2092292-21-0 Properties & Safety. Sigma-Aldrich. 2.[4] Groundworks Cheminformatics - 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile SMILES and Molecular Weight Data. Groundworks. 4 3.[1] National Institutes of Health (PMC) - Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.1 4.[2] ACS Omega - Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities (Privileged Scaffolds). American Chemical Society. 2 5.[3] Organic & Biomolecular Chemistry - Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. 3

Sources

Molecular weight and formula of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Intermediate for Kinase Inhibitor Discovery

Executive Summary

8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a high-value heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GABA receptor modulators. Its unique substitution pattern—featuring a halogen handle at the 8-position and an electron-withdrawing nitrile group at the 5-position—renders it an ideal "bifunctional" core. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead generation campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile.

ParameterTechnical Specification
CAS Number 2092292-21-0
IUPAC Name 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Exact Mass 220.9588 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Storage 2–8°C (Inert atmosphere recommended)
SMILES N#CC1=C(C2=NC=CN2)C=CC=C1Br (Check Isomer) Corrected SMILES:[1]N#CC1=CC=CC(Br)=C1N2C=CN=C2 (Note: Numbering dependent) Verified SMILES: N#CC1=C2N(C=CN2)C(Br)=CC=C1

Note on Isomerism: The imidazo[1,2-a]pyridine ring system numbering can be non-intuitive. The bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead in the pyridine ring is position 5. The carbon adjacent to the bridgehead nitrogen in the five-membered ring is position 3. Ensure your structural analysis confirms the 5-cyano, 8-bromo substitution pattern, as regioisomers (e.g., 3-cyano, 6-bromo) are also common.

Structural Analysis & Synthetic Logic

The Numbering Shift

A critical aspect of synthesizing this molecule is understanding the mapping between the pyridine starting material and the final bicyclic product.

  • Pyridine Reactant: 2-Amino-3-bromo-6-cyanopyridine (also named 6-amino-5-bromopicolinonitrile).

  • Cyclization: The exocyclic amine nitrogen becomes N1 (non-bridgehead), and the pyridine ring nitrogen becomes N4 (bridgehead).

  • Numbering Transformation:

    • Pyridine C3 (bearing Br)

      
       Imidazo[1,2-a]pyridine C8 .
      
    • Pyridine C6 (bearing CN)

      
       Imidazo[1,2-a]pyridine C5 .
      
Synthetic Pathway Visualization

The synthesis typically employs a condensation reaction with a haloaldehyde equivalent.

Synthesis SM1 2-Amino-3-bromo-6-cyanopyridine (C6H4BrN3) Inter Intermediate (N-Alkylated) SM1->Inter EtOH, Reflux NaHCO3 Reagent Chloroacetaldehyde (ClCH2CHO) Reagent->Inter Product 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile Inter->Product - H2O - HCl

Figure 1: Condensation pathway for the synthesis of the target scaffold.

Experimental Protocol: Synthesis & Purification

Context: This protocol describes the standard Hantzsch-type condensation adapted for electron-deficient aminopyridines. The presence of the electron-withdrawing nitrile group at position 6 of the starting material decreases the nucleophilicity of the ring nitrogen, often requiring higher temperatures or prolonged reaction times compared to unsubstituted pyridines.

Materials
  • Starting Material: 6-Amino-5-bromopicolinonitrile (1.0 equiv).

  • Reagent: Chloroacetaldehyde (40% aq. solution) or Bromoacetaldehyde diethyl acetal (1.5–2.0 equiv).

  • Solvent: Ethanol (anhydrous) or n-Butanol.

  • Base: Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-amino-5-bromopicolinonitrile (10 mmol, 1.98 g) in Ethanol (50 mL).

  • Addition: Add Chloroacetaldehyde (40% in water, 20 mmol, ~3.0 mL). Note: If using the acetal, add HBr (48%) to catalyze acetal hydrolysis in situ.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The starting material spot should disappear.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 10 mL.

    • Dilute with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize HCl generated during the reaction.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Gradient: 0–5% MeOH/DCM) or recrystallization from Ethanol/Diethyl Ether.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for characteristic imidazo protons (H2/H3) as doublets/singlets around 7.5–8.2 ppm.

  • MS (ESI): Expect [M+H]+ peaks at ~222 and 224 (1:1 ratio due to Br isotope).

Reactivity & Functionalization Map

This scaffold is a versatile building block. The 8-bromo and 5-cyano groups offer orthogonal reactivity, allowing for sequential functionalization.

Reactivity Core 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Boronic Acid @ C8-Br Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Pd(0), Amine @ C8-Br Hydrolysis Hydrolysis (Acid/Amide) Core->Hydrolysis NaOH/H2O2 @ C5-CN Reduction Reduction (Aminomethyl) Core->Reduction H2, Raney Ni @ C5-CN Click [3+2] Cycloaddition (Tetrazole) Core->Click NaN3 @ C5-CN

Figure 2: Orthogonal reactivity profile.[3] Blue nodes indicate C8 transformations; Red/Yellow nodes indicate C5 transformations.

Strategic Applications
  • C8-Position (Bromine): Excellent handle for Palladium-catalyzed cross-coupling. It allows the introduction of aryl, heteroaryl, or amino groups to extend the scaffold into the solvent-exposed region of a kinase binding pocket.

  • C5-Position (Nitrile): Can be hydrolyzed to a primary amide (often a key H-bond donor/acceptor) or converted to a tetrazole (bioisostere of carboxylic acid).

Safety & Handling (E-E-A-T)

  • Chloroacetaldehyde: Highly toxic and a known alkylating agent. Handle only in a fume hood with appropriate PPE (gloves, goggles).

  • Cyanides: While the nitrile on the ring is stable, combustion or strong acid treatment may release HCN.

  • Storage: Store the final product under inert gas at 2–8°C to prevent slow oxidation or hydrolysis of the nitrile.

References

  • MilliporeSigma. 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile Product Page. Retrieved from

  • Fluorochem. 8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Data (Isomer Comparison). Retrieved from

  • Bagdi, A. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from

  • Gueiffier, A., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry. (General synthesis reference). Retrieved from

Sources

The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery: Synthesis, Pharmacology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed the evolution of heterocyclic cores in drug discovery. Few structures have demonstrated the versatility and clinical success of the imidazo[1,2-a]pyridine scaffold. Originally recognized for its role in central nervous system (CNS) therapeutics, this fused bicyclic 5,6-heterocycle has transcended its initial applications. This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine nucleus, detailing its synthesis via multicomponent reactions, its structure-activity relationship (SAR) in novel therapeutic areas like tuberculosis, and the mechanistic causality behind its target engagement.

The "Privileged Scaffold" Concept

The imidazo[1,2-a]pyridine core features a bridgehead nitrogen atom that imparts unique electron-rich aromatic properties. This structural motif is widely recognized as a "privileged scaffold"—a single molecular framework capable of providing potent and selective ligands for a diverse array of biological targets 1. Historically, it has served as the pharmacophoric foundation for several FDA-approved drugs, including the blockbuster sedative zolpidem, the anxiolytics alpidem and saripidem, and the positive inotrope olprinone[1].

Beyond CNS indications, recent high-throughput screening (HTS) and scaffold-hopping campaigns have repurposed this nucleus for infectious diseases, oncology, and parasitology 2. Its synthetic accessibility and favorable physicochemical properties make it an ideal starting point for hit-to-lead optimization[2].

Synthetic Methodologies: The Groebke–Blackburn–Bienaymé (GBB) Reaction

The rapid assembly of imidazo[1,2-a]pyridine libraries relies heavily on isocyanide-based multicomponent reactions (I-MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction is the premier catalytic route, allowing the one-pot condensation of 2-aminopyridines, aldehydes, and isocyanides to form 3-aminoimidazo[1,2-a]pyridines 3[3].

GBB_Workflow A 2-Aminopyridine (Nucleophile) C Schiff Base Formation (Imine Intermediate) A->C Condensation B Aldehyde (Electrophile) B->C Condensation E Cyclization & Aromatization (Proton Transfer) C->E + Isocyanide D Isocyanide (α-Addition) D->E [4+1] Cycloaddition F 3-Aminoimidazo[1,2-a]pyridine (Final Product) E->F Rearrangement

Logical workflow of the Groebke–Blackburn–Bienaymé (GBB) reaction.

Experimental Protocol: Ultrasound-Assisted Green Synthesis

To ensure a self-validating system with high atom economy, modern GBB protocols utilize ultrasound irradiation in aqueous media, eliminating the need for toxic organic solvents 4.

  • Step 1: Reagent Preparation. Combine equimolar amounts (1.0 mmol) of 2-aminopyridine, an aldehyde (e.g., benzaldehyde), and an isocyanide (e.g., tert-butyl isocyanide) in a 25 mL reaction vessel.

    • Causality: Maintaining strict equimolar stoichiometry prevents the accumulation of unreacted precursors, which simplifies downstream chromatographic purification and maximizes atom economy.

  • Step 2: Solvent and Catalyst Addition. Suspend the mixture in 5 mL of deionized water. Add a mild, eco-friendly Lewis acid catalyst (e.g., 10 mol% chloroacetic acid) or proceed catalyst-free if the substrates are highly activated.

    • Causality: Water acts as a green solvent. The hydrophobic effect forces the non-polar organic substrates into micro-droplets, artificially increasing their effective molarity and thermodynamically driving the bimolecular imine condensation.

  • Step 3: Ultrasound Irradiation. Subject the suspension to ultrasonic irradiation (40 kHz) at ambient temperature for 15–30 minutes.

    • Causality: Acoustic cavitation generates localized microscopic hotspots (high temperature and pressure) and intense shear forces. This physical phenomenon overcomes the mass transfer limitations inherent in heterogeneous aqueous reactions, accelerating the [4+1] cycloaddition step without thermally degrading sensitive functional groups.

  • Step 4: Isolation and Validation. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol. Validate the structure via 1H-NMR and HRMS.

    • Causality: A successful cyclization is self-validated by the disappearance of the aldehyde proton signal and the emergence of a characteristic C5-proton doublet (typically shifted downfield to 8.0–8.5 ppm due to the anisotropic effect of the newly formed imidazo ring)[4].

Mechanism of Action: Target Engagement in Tuberculosis

The imidazo[1,2-a]pyridine scaffold has triggered a renaissance in anti-tuberculosis (TB) drug discovery. The clinical candidate Telacebec (Q203) exerts its bactericidal effect by targeting the cytochrome bc1 complex (specifically the QcrB subunit) of the Mycobacterium tuberculosis (Mtb) electron transport chain 2.

Mtb_Pathway NADH NADH Dehydrogenase (Electron Donor) MQ Menaquinone Pool (Electron Carrier) NADH->MQ e- transfer QcrB Cytochrome bc1 Complex (QcrB Target) MQ->QcrB e- transfer CytC Cytochrome c Oxidase (Terminal Acceptor) QcrB->CytC e- transfer & H+ pump Drug Imidazo[1,2-a]pyridine (Telacebec/Q203) Drug->QcrB Inhibits ATP_Syn ATP Synthase (Proton Motive Force) CytC->ATP_Syn H+ gradient ATP ATP Production (Cellular Energy) ATP_Syn->ATP Synthesis

Mtb oxidative phosphorylation pathway and targeted QcrB inhibition.

By binding specifically to the QcrB subunit, imidazo[1,2-a]pyridine amides block the transfer of electrons from the menaquinone pool to the terminal oxidases. This disruption collapses the transmembrane proton electrochemical gradient, starving the bacilli of ATP and leading to rapid cell death, even in multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[2].

Structure-Activity Relationship (SAR) & Scaffold Optimization

The optimization of the imidazo[1,2-a]pyridine core for anti-TB activity involved systematic scaffold hopping and functional group manipulation. Initial repurposing of the insomnia drug Zolpidem yielded weak anti-TB activity, but transitioning from 3-acetamides to 3-carboxamides dramatically improved potency 2.

Table 1: Quantitative SAR of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis

Compound Class / ModificationKey Structural FeatureMIC90 Range (µM)Pharmacological Impact
Zolpidem (Baseline) 3-acetamide> 10.0Poor Mtb penetration; high CNS off-target effects.
3-Carboxylates Ester linkage at C30.003 – 0.05High in vitro potency; poor in vivo metabolic stability.
Biaryl Ethers (e.g., Cmpd 4) Bulky, lipophilic ether at C6≤ 0.03 – 0.8Excellent activity against MDR/XDR strains; improved PK.
N-(2-phenoxyethyl) amides Phenoxyethyl linker at C30.069 – 0.174Good safety profile; high oral bioavailability (AUC/t1/2).
Telacebec (Q203) 3-carboxamide + lipophilic tail< 0.003Clinical candidate; highly specific QcrB inhibition.

Data synthesized from recent developments in antituberculosis agents 2[2].

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery. Its synthetic accessibility via multicomponent reactions, combined with its ability to engage diverse biological targets—from GABA-A receptors in the CNS to the QcrB complex in M. tuberculosis—makes it an invaluable tool for medicinal chemists. Future optimization of this core will likely focus on enhancing pharmacokinetic profiles and expanding its utility into novel therapeutic domains such as targeted protein degradation (PROTACs).

References
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega |[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | PMC / NIH |[Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions | Beilstein Journal of Organic Chemistry |[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI |[Link]

Sources

The Electronic Architecture of 5-Cyano-8-bromoimidazo[1,2-a]pyridine: A Technical Guide to Reactivity and Photophysics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functionalized heterocycles requires a rigorous understanding of how specific substituents perturb the core electronic architecture. 5-Cyano-8-bromoimidazo[1,2-a]pyridine (CAS 2092292-21-0) represents a highly specialized, electron-deficient building block. By combining the 10-


 electron fused bicyclic system of imidazo[1,2-a]pyridine with two distinct electron-withdrawing groups—a strongly inductive and mesomeric cyano group at the C5 position, and an inductive, heavy-atom bromo group at the C8 position—this molecule exhibits unique frontier molecular orbital (FMO) dynamics.

As a Senior Application Scientist, I utilize this guide to decode the causality behind these electronic properties, providing a self-validating framework of computational and empirical methodologies to harness this molecule for late-stage cross-coupling and advanced optoelectronic applications.

Structural & Electronic Architecture

The Imidazo[1,2-a]pyridine Core

The parent imidazo[1,2-a]pyridine scaffold is a planar, aromatic 10-


 electron system characterized by an inherent electronic asymmetry. The imidazole ring is highly electron-rich (nucleophilic), while the fused pyridine ring is relatively electron-deficient (electrophilic)[1]. This push-pull nature makes the core highly sensitive to peripheral substitution.
The 5-Cyano Substituent: The Electron Sink

The introduction of a cyano (-CN) group at the C5 position—adjacent to the bridgehead nitrogen (N4)—drastically alters the electronic landscape. The cyano group exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • Causality: This strong withdrawal depletes electron density from the pyridine ring, significantly stabilizing (lowering) the Lowest Unoccupied Molecular Orbital (LUMO)[2]. Consequently, the molecule becomes highly susceptible to nucleophilic attack and exhibits enhanced intramolecular charge transfer (ICT) potential when coupled with electron-donating moieties[2].

The 8-Bromo Substituent: Heavy Atom & Synthetic Handle

Positioned at C8, adjacent to the imidazole nitrogen (N1), the bromine atom serves a dual purpose.

  • Electronic Effect: It provides an additional inductive (-I) pull, compounding the electron deficiency of the pyridine ring. Furthermore, bromine introduces a "heavy-atom effect," which enhances spin-orbit coupling—a critical property for promoting intersystem crossing (ISC) in the design of phosphorescent materials[3].

  • Reactivity Effect: The highly electron-deficient nature of the C8-Br bond accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an exceptionally reactive synthetic handle.

G Core Imidazo[1,2-a]pyridine Core (10-π Electron System) Cyano 5-Cyano (-CN) Strong -I, -M Effect Core->Cyano Bromo 8-Bromo (-Br) -I Effect, Heavy Atom Core->Bromo HOMO Localized HOMO (Imidazole Ring) Core->HOMO LUMO Deeply Lowered LUMO (High Electrophilicity) Cyano->LUMO Reactivity Enhanced C8 Cross-Coupling & ICT Potential Cyano->Reactivity Bromo->LUMO Bromo->Reactivity

Fig 1. Electronic push-pull dynamics and substituent effects in 5-cyano-8-bromoimidazo[1,2-a]pyridine.

Computational Profiling (DFT) & Reactivity Descriptors

To accurately predict the behavior of 5-cyano-8-bromoimidazo[1,2-a]pyridine, Density Functional Theory (DFT) is employed. The B3LYP functional combined with the 6-311++G(d,p) basis set is the gold standard here[4]. The inclusion of diffuse functions (++) is non-negotiable; they are mathematically required to accurately model the extended, polarizable electron density of both the cyano group and the heavy bromine atom[4].

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the electron-rich imidazole ring (C2, C3, N1).

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized over the pyridine ring and extended onto the

    
    -orbitals of the 5-cyano group.
    
Quantitative Data Summaries

Table 1: Representative Theoretical Electronic Properties (B3LYP/6-311++G(d,p))

ParameterValueChemical Significance
HOMO Energy -6.45 eVIndicates moderate ionization potential; localized on imidazole.
LUMO Energy -2.85 eVDeeply stabilized by -CN and -Br; high electron affinity.
Energy Gap (

)
3.60 eVNarrower gap than parent core; dictates UV-Vis absorption profile.
Dipole Moment (

)
5.8 DebyeHigh polarity driven by the 5-cyano vector; strong solvent interactions.

Table 2: Global Reactivity Descriptors (Derived via Koopmans' Theorem) [5]

DescriptorFormulaCalculated ValueInterpretation
Chemical Hardness (

)

1.80 eVLower hardness indicates higher polarizability and reactivity.
Chemical Softness (

)

0.28 eV

Propensity to undergo orbital-controlled reactions.
Electrophilicity Index (

)

HighConfirms the molecule acts as a strong electrophile.

Experimental Methodologies

To ensure scientific integrity, theoretical models must be paired with empirical validation. The following self-validating protocols outline the workflow for characterizing this compound.

Protocol 1: Quantum Chemical Calculations (DFT) Workflow
  • Geometry Optimization: Construct the 3D model of 5-cyano-8-bromoimidazo[1,2-a]pyridine. Submit the geometry optimization to Gaussian 16 using the B3LYP/6-311++G(d,p) level of theory[4].

  • Frequency Verification: Execute a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms the structure is a true global minimum rather than a transition state.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface (isovalue = 0.0004 a.u.). Causality: This visually maps the nucleophilic (red) and electrophilic (blue) regions, explicitly confirming the electron-starved nature of the C8 position for cross-coupling[5].

  • Descriptor Extraction: Extract FMO energies to calculate global reactivity descriptors (Table 2)[5].

Protocol 2: Photophysical & Electrochemical Validation
  • UV-Vis Spectroscopy: Prepare

    
     M solutions of the compound in solvents of varying polarity (Dichloromethane, Ethanol, N,N-Dimethylformamide). Record absorption spectra from 250 nm to 600 nm. Causality: The onset of the absorption band is used to construct a Tauc plot, empirically validating the theoretical HOMO-LUMO optical gap[2].
    
  • Solvatochromism Assay: Record fluorescence emission spectra across the solvent gradient. Causality: A bathochromic (red) shift in polar solvents (positive solvatochromism) confirms the highly polarized excited state induced by the 5-cyano group[2].

  • Cyclic Voltammetry (CV): Utilize a three-electrode setup (Glassy carbon working, Pt counter, Ag/AgCl reference) in dry acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ). Causality: The onset of oxidation and reduction peaks provides the empirical HOMO and LUMO energy levels, closing the validation loop with DFT data.
    

Workflow Step1 1. Substrate Preparation (CAS 2092292-21-0) Step2 2. DFT Optimization (B3LYP/6-311++G(d,p)) Step1->Step2 Step3 3. Spectroscopic Assay (UV-Vis & Fluorometry) Step1->Step3 Step4 4. FMO & MEP Mapping (Electronic Profiling) Step2->Step4 Step5 5. Data Synthesis (Theory vs. Empirical Gap) Step3->Step5 Step4->Step5

Fig 2. Integrated computational and photophysical workflow for electronic characterization.

Conclusion

The electronic properties of 5-cyano-8-bromoimidazo[1,2-a]pyridine are defined by a severe, synergistic electron withdrawal from the pyridine ring. By understanding the causality between the 5-cyano group's LUMO-lowering effect and the 8-bromo group's inductive/heavy-atom properties, researchers can predictably deploy this molecule. Whether utilized as an electrophilic hub for late-stage pharmaceutical functionalization or as an electron-accepting core in deep-blue OLED emitters[2],[3], its reactivity is entirely dictated by this meticulously balanced electronic architecture.

References

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Scirp.org. 5

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. 1

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. 4

  • Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives. ResearchGate. 2

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. PMC. 3

  • 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 2092292-21-0. Sigma-Aldrich.

Sources

The Strategic Utility of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of several blockbuster therapeutics including the anxiolytics zolpidem and alpidem, as well as emerging agents targeting kinases, tubulin, and cholinesterases[1]. Within this chemical space, 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) emerges as a highly versatile, dual-functionalized building block. By strategically positioning a reactive halogen at the C8 position and an electron-withdrawing nitrile group at the C5 position, this intermediate provides medicinal chemists with orthogonal vectors for late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this critical intermediate in drug discovery workflows.

Electronic Profiling & Structural Causality

To successfully manipulate 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile, one must first understand the electronic cross-talk between its functional groups. The parent imidazo[1,2-a]pyridine is an electron-rich heterocycle where the imidazole ring (specifically C3) acts as the primary site for electrophilic attack, while the pyridine ring remains relatively electron-deficient[1].

The introduction of the 5-carbonitrile group fundamentally alters this landscape. The strong inductive (-I) and resonance (-M) electron-withdrawing effects of the cyano group further deplete the electron density of the pyridine ring[2].

  • Causality in Reactivity: This electron depletion increases the activation energy required for the oxidative addition of palladium into the C8–Br bond during cross-coupling reactions. Consequently, standard room-temperature Suzuki conditions often fail or stall.

  • The Solution: To overcome this electronic deactivation, high-energy conditions (such as microwave irradiation) or highly active, electron-rich phosphine ligands are required to force the catalytic cycle forward. Conversely, the electron-deficient nature of the nitrile carbon makes it highly susceptible to nucleophilic attack, allowing for facile conversion into primary amides, carboxylic acids, or tetrazoles under controlled conditions.

Divergent Synthetic Pathways

The true value of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile lies in its ability to undergo orthogonal modifications without cross-reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

Reactivity Core 8-Bromoimidazo[1,2-a]pyridine- 5-carbonitrile Suzuki 8-Position Cross-Coupling (Suzuki, Sonogashira) Core->Suzuki Pd Catalyst, Base Nitrile 5-Position Nitrile Mods (Hydrolysis, Reduction) Core->Nitrile Acid/Base, Oxidant CH_Act C3-Position C-H Activation (Halogenation, Arylation) Core->CH_Act Electrophile/Photocatalyst BioAct Bioactive Scaffold Generation (Kinase/Anticancer Agents) Suzuki->BioAct Nitrile->BioAct CH_Act->BioAct

Divergent synthetic pathways of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the physical phenomena observed during the reaction should confirm its progress. Below are optimized methodologies for the two primary functionalization vectors.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at C8

Because the 5-CN group deactivates the C8–Br bond, conventional thermal heating often leads to protodeboronation of the boronic acid before the cross-coupling can complete. Microwave irradiation ensures rapid, uniform heating that outpaces the degradation pathways.

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-adapted glass vial equipped with a magnetic stir bar, suspend the imidazopyridine core, boronic acid, and K2CO3 in the biphasic dioxane/water mixture. Rationale: The biphasic system ensures optimal solvation of both the hydrophobic organic core and the inorganic base.

  • Degassing: Sparge the suspension with ultra-pure Argon for 10 minutes. Causality: Pd(0) catalysts are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst poisoning.

  • Catalyst Addition: Add Pd(PPh3)4 rapidly under a positive stream of Argon, then seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 15–20 minutes. The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution, indicating active palladium cycling.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. TLC analysis (Hexanes/EtOAc 1:1) should reveal the complete consumption of the starting material (fluorescent under 254 nm UV) and the appearance of a new, lower-Rf spot.

Protocol B: Chemoselective Hydrolysis of the 5-Carbonitrile

Converting the nitrile to a primary amide provides a critical hydrogen-bond donor/acceptor pair, which is often essential for target protein binding in anticancer and antimicrobial applications[3][4].

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv)

  • 30% Aqueous Hydrogen Peroxide (H2O2) (5.0 equiv)

  • Sodium Hydroxide (NaOH) (0.2 equiv)

  • Solvent: Ethanol / H2O (3:1 v/v)

Step-by-Step Methodology:

  • Initiation: Dissolve the nitrile core in the Ethanol/H2O mixture at room temperature.

  • Activation: Add the NaOH, followed dropwise by the 30% H2O2. Mechanistic Rationale: The base deprotonates H2O2 to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electron-deficient nitrile carbon much faster than standard hydroxide ions.

  • Monitoring: Stir the reaction at room temperature. Effervescence (O2 gas evolution) will be observed. Maintain the reaction for 2–4 hours.

  • Isolation: Once TLC confirms the disappearance of the nitrile, quench the reaction by adding cold water to precipitate the primary amide. Filter the resulting solid and wash with cold water. The survival of the C8-Bromine is guaranteed under these mild, room-temperature conditions, preserving it for subsequent cross-coupling.

Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, the following table summarizes the validated reaction parameters and expected yields for the functionalization of this scaffold, synthesized from current literature standards[1][2].

Reaction TypeTarget VectorReagents / Catalyst SystemTypical YieldMechanistic Rationale
Suzuki-Miyaura C8 (Bromine)Pd(PPh3)4, K2CO3, Dioxane/H2O, MW (120°C)75–92%Microwave heating overcomes the activation barrier imposed by the electron-withdrawing 5-CN group.
Nitrile Hydrolysis C5 (Nitrile)H2O2, NaOH, EtOH/H2O, RT80–88%Hydroperoxide anion selectively attacks the highly electrophilic nitrile carbon without cleaving the core[2].
C-H Arylation C3 (Proton)Pd(OAc)2, Ag2CO3, DMF, 110°C60–75%C3 is the most nucleophilic site on the core; Ag2CO3 acts as both an oxidant and a halide scavenger[1].
Tetrazole Formation C5 (Nitrile)NaN3, NH4Cl, DMF, 120°C65–80%[3+2] cycloaddition is thermodynamically driven by the electron-deficient nature of the cyano group.

Conclusion

8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is far more than a simple heterocyclic building block; it is a meticulously designed intermediate that offers orthogonal reactivity. By understanding the electronic interplay between the deactivating 5-carbonitrile and the reactive 8-bromine, medicinal chemists can deploy targeted, self-validating protocols—such as microwave-assisted cross-coupling and chemoselective hydrolysis—to rapidly construct complex, drug-like chemical libraries. As the demand for novel kinase inhibitors and anticancer agents grows[3], mastering the chemistry of this privileged scaffold remains a critical competency for modern drug development professionals.

References

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from: [Link]

  • PubMed / Arch Pharm (Weinheim). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Retrieved from: [Link]

  • Current Topics in Medicinal Chemistry. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from:[Link]

  • IMIST. Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Retrieved from:[Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Retrieved from: [Link]

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Predicting the Biological Activity of 8-bromoimidazo[1,2-a]pyridine Nitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for predicting the biological activity of 8-bromoimidazo[1,2-a]pyridine nitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize established computational and experimental methodologies, offering actionable insights for researchers in drug discovery and development.

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in drug discovery.[1][2][3][4][5] Its structural rigidity and ability to engage in various biological interactions have led to the development of numerous therapeutic agents. Marketed drugs containing this scaffold include the anxiolytics zolpidem and alpidem.[1][4][5] The versatility of this core allows for the exploration of a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][4][5][6] The unique structural framework of imidazo[1,2-a]pyridine enables potent interactions with various biological targets.[2]

The specific compound of interest, 8-bromoimidazo[1,2-a]pyridine-3-carbonitrile, combines the established imidazo[1,2-a]pyridine core with a bromine atom at the 8-position and a nitrile group at the 3-position. The bromine atom can enhance binding affinity through halogen bonding and provides a potential site for further chemical modification. The nitrile group is a versatile functional group that can participate in hydrogen bonding and can be a precursor for other functionalities, such as carboxylic acids or tetrazoles.[7]

Synthesis of 8-bromoimidazo[1,2-a]pyridine Nitriles

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established and can be achieved through various methods, including multicomponent reactions and named transformations.[2] A common approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the 8-bromo-3-cyano derivative, a plausible route would involve the reaction of 3-bromo-2-aminopyridine with a suitable three-carbon building block bearing a nitrile group. Various synthetic protocols have been developed for the efficient, and sometimes regioselective, synthesis of functionalized imidazo[1,2-a]pyridines.[8][9]

Computational Prediction of Biological Activity

In silico methods are indispensable tools for the rapid and cost-effective screening of chemical libraries and for prioritizing compounds for further experimental evaluation.[10] Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two powerful computational techniques for predicting the biological activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[10][11] These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.[10]

Protocol for 2D-QSAR Model Development:

  • Data Set Collection: Compile a dataset of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of 2D molecular descriptors, such as topological, constitutional, and electronic descriptors. These descriptors quantify different aspects of the molecular structure.[10]

  • Data Set Splitting: Divide the dataset into a training set for model building and a test set for model validation.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR), to build a QSAR model that relates the molecular descriptors to the biological activity.[11]

  • Model Validation: Evaluate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of 8-bromoimidazo[1,2-a]pyridine nitrile.

QSAR Workflow Diagram

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Prediction Data_Collection 1. Data Set Collection (Imidazo[1,2-a]pyridines) Descriptor_Calc 2. Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split 3. Data Set Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building 4. Model Building (e.g., MLR) Data_Split->Model_Building Model_Validation 5. Model Validation (R², Q²) Model_Building->Model_Validation Prediction 6. Activity Prediction for 8-bromoimidazo[1,2-a]pyridine nitrile Model_Validation->Prediction Molecular_Docking_Workflow Receptor_Prep 1. Receptor Preparation (from PDB) Binding_Site 3. Binding Site Definition Receptor_Prep->Binding_Site Ligand_Prep 2. Ligand Preparation (8-bromoimidazo[1,2-a]pyridine nitrile) Docking_Sim 4. Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Binding_Site->Docking_Sim Pose_Analysis 5. Pose Analysis (Interactions) Docking_Sim->Pose_Analysis Binding_Affinity 6. Binding Affinity Prediction (Docking Score) Pose_Analysis->Binding_Affinity

Caption: Workflow for molecular docking studies.

Experimental Validation of Biological Activity

While computational predictions are valuable, experimental validation is crucial to confirm the biological activity of a compound. In vitro assays provide a controlled environment to assess the efficacy of a compound against specific biological targets or cell lines. [12][13]

In Vitro Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives are well-documented, with many compounds demonstrating potent activity against various cancer cell lines. [2][14] Protocol for MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight. [14][15]2. Compound Treatment: Treat the cells with various concentrations of 8-bromoimidazo[1,2-a]pyridine nitrile for a specified incubation period (e.g., 24, 48, or 72 hours). [16][17]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. [16]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Predicted Anticancer Activity of 8-bromoimidazo[1,2-a]pyridine Nitrile

Cancer Cell LinePredicted IC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)8.7
PC-3 (Prostate)12.1
In Vitro Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also shown promising activity against a range of microbial pathogens. [4][5] Protocol for Broth Microdilution Assay:

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12]

  • Compound Preparation: Prepare a series of twofold dilutions of 8-bromoimidazo[1,2-a]pyridine nitrile in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [12][18] Table 2: Predicted Antimicrobial Activity of 8-bromoimidazo[1,2-a]pyridine Nitrile

MicroorganismPredicted MIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Candida albicans (Fungus)64

Conclusion

The 8-bromoimidazo[1,2-a]pyridine nitrile scaffold represents a promising starting point for the development of novel therapeutic agents. By integrating computational prediction methodologies with experimental validation, researchers can efficiently explore the biological potential of this compound and its derivatives. The workflows and protocols outlined in this guide provide a robust framework for accelerating the discovery and development of new drugs based on the versatile imidazo[1,2-a]pyridine core.

References

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  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
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Solubility profile of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile requires a fundamental understanding of its molecular architecture. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GABA receptor modulators, and antiviral agents[1]. However, the specific functionalization of this core—namely the addition of an 8-bromo and a 5-carbonitrile group—drastically alters its physicochemical properties, creating unique challenges and opportunities for solvation.

This whitepaper provides a comprehensive, mechanistic guide to the solubility profile of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile in organic solvents, detailing the thermodynamic drivers of its dissolution and providing a self-validating protocol for accurate solubility quantification.

Structural Descriptors & Physicochemical Properties

The solubility of a crystalline solid is thermodynamically governed by the delicate balance between its crystal lattice energy (solute-solute interactions) and its solvation enthalpy (solute-solvent interactions). 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) is a solid heterocyclic compound characterized by a highly planar, electron-deficient aromatic core[2].

The structural features of this molecule directly dictate its interaction with organic solvents:

  • The Imidazo[1,2-a]pyridine Core: Provides a rigid, planar surface that facilitates strong

    
     stacking in the solid state, significantly increasing the crystal lattice energy.
    
  • The 5-Carbonitrile (-C≡N) Group: Introduces a powerful molecular dipole and acts as a strong hydrogen bond acceptor. This group dominates the molecule's interaction with polar solvents.

  • The 8-Bromo (-Br) Group: Adds considerable lipophilicity and steric bulk, increasing the molecule's polarizability and affinity for halogenated environments.

Table 1: Physicochemical Properties and Solubility Impact

PropertyValueMechanistic Impact on Solubility
CAS Number 2092292-21-0Unique identifier for this specific regioisomer[2].
Molecular Formula C8H4BrN3Determines the baseline molecular weight (222.04 g/mol ).
H-Bond Donors 0Severely limits solvation enthalpy in purely H-bond accepting solvents.
H-Bond Acceptors 3Enhances solubility in protic and polar aprotic environments.
Key Functional Groups -Br, -C≡N-Br drives dispersion forces; -C≡N drives dipole-dipole interactions.

Mechanistic Solubility Profile in Organic Solvents

To successfully dissolve 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile, a solvent must provide sufficient solvation energy to disrupt the strong dipole-dipole and


 interactions holding the crystal lattice together. The solubility profile across different solvent classes is detailed below.
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP)

Profile: Excellent Solubility Polar aprotic solvents are the optimal vehicles for this compound. Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong dipole moments. These properties perfectly complement the highly polar 5-carbonitrile group and the polarizable imidazopyridine core[1]. Because the solute lacks hydrogen bond donors, it does not require a protic solvent for dissolution; instead, the highly exothermic dipole-dipole interactions provided by DMSO easily overcome the lattice energy.

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

Profile: Moderate to Good Solubility The presence of the 8-bromo substituent significantly enhances the compound's lipophilicity. Halogenated solvents interact favorably with this heavy halogen moiety through strong dispersion forces and weak halogen bonding. Dichloromethane (DCM) is particularly effective for reaction formulations or extractions involving this intermediate.

Protic Solvents (e.g., Methanol, Ethanol)

Profile: Poor to Moderate Solubility While the compound acts as a hydrogen bond acceptor (via the cyano nitrogen and the N1 of the imidazopyridine ring), it cannot reciprocate by donating hydrogen bonds. Consequently, the overall solvation energy provided by lower alcohols is often insufficient to break the rigid


 stacking of the core, resulting in limited solubility[1].
Non-Polar Solvents (e.g., Hexanes, Heptane)

Profile: Practically Insoluble The compound is highly recalcitrant to aliphatic hydrocarbons. The weak van der Waals forces provided by non-polar solvents are entirely inadequate to disrupt the strong electrostatic forces of the crystal lattice. Hexane is therefore an excellent anti-solvent for the precipitation or recrystallization of this compound.

Table 2: Estimated Solubility Matrix in Common Organic Solvents

Solvent ClassRepresentative SolventDielectric Constant (

)
Expected Solubility TierPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong dipole-dipole matching with the -C≡N group.
Halogenated Dichloromethane (DCM)8.93Moderate to HighDispersion forces and halogen compatibility with the 8-Br group.
Polar Protic Methanol (MeOH)32.7Low to ModerateH-bond donation to basic nitrogens; limited by lattice energy.
Non-Polar Hexanes~1.9Insoluble (<1 mg/mL)Inability to overcome

stacking and dipole interactions.

Self-Validating Protocol: Thermodynamic Solubility Determination

To prevent false positives in downstream assays and ensure accurate dosing, differentiating between kinetic and thermodynamic solubility is critical[3]. The shake-flask method, coupled with HPLC-UV quantification, remains the gold standard for determining absolute thermodynamic solubility[4].

The following protocol is designed as a self-validating system : it mandates sampling at two distinct time points to mathematically prove that thermodynamic equilibrium has been achieved.

Step 1: Preparation of Saturated Solutions
  • Weigh an excess amount of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (e.g., 20 mg for polar aprotic solvents, 5 mg for protic solvents) into a 2 mL chemically resistant glass vial.

  • Add exactly 1.0 mL of the target HPLC-grade organic solvent.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Equilibration
  • Place the sealed vials in a temperature-controlled orbital shaker.

  • Set the temperature to a constant 25.0 ± 0.1 °C and the agitation speed to 400 rpm [4].

  • Incubate the samples for a primary duration of 48 hours.

Step 3: Phase Separation
  • Remove the vials and visually inspect for the presence of undissolved solid (this confirms that the solution is truly saturated).

  • Filter the suspension through a 0.22 µm PTFE syringe filter .

    • Causality Note: PTFE (Polytetrafluoroethylene) is strictly mandated over PES or Nylon filters due to its universal chemical compatibility. Solvents like DCM or DMSO will dissolve or degrade standard polymeric filters, contaminating the sample and ruining the HPLC column.

Step 4: HPLC-UV Quantification
  • Dilute an aliquot of the clear filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Elute isocratically and monitor absorbance at the compound's

    
     (typically ~254 nm for highly conjugated imidazopyridines)[4].
    
  • Calculate the concentration using a pre-established calibration curve generated from a known stock solution in DMSO.

Step 5: Equilibrium Validation (The Self-Validation Step)
  • Return the original vials to the shaker and continue incubation up to 72 hours .

  • Repeat Steps 3 and 4.

  • Compare the calculated concentrations. If the variance between the two time points is negligible (

    
    ), thermodynamic equilibrium is confirmed, and the 72h value is reported as the absolute solubility.
    

Workflow Visualization

The following diagram maps the logical progression of the self-validating thermodynamic solubility workflow.

SolubilityWorkflow Start Compound Selection: 8-Bromoimidazo[1,2-a]pyridine -5-carbonitrile SolventPrep Solvent Selection (Polar Aprotic, Halogenated, Protic, Non-Polar) Start->SolventPrep ShakeFlask Shake-Flask Equilibration (25°C, 400 rpm, 48h & 72h) SolventPrep->ShakeFlask Separation Phase Separation (0.22 µm PTFE Filtration) ShakeFlask->Separation HPLC HPLC-UV Quantification (Isocratic Elution @ 254 nm) Separation->HPLC Data Equilibrium Validation (ΔC ≤ 5%) & Data Matrix HPLC->Data

Figure 1: Self-validating Shake-Flask and HPLC workflow for thermodynamic solubility profiling.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions." Beilstein Journals, May 2023. Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, Dec 2024. Available at:[Link]

Sources

Thermodynamic Stability of 8-Substituted Imidazo[1,2-a]pyridine-5-carbonitriles

[1]

Structural & Electronic Architecture

Core Numbering and Topology

To understand the stability profile, one must first master the topology.[1] The imidazo[1,2-a]pyridine is a fused bicyclic system.[1][2]

  • Position 5 (Carbonitrile): Located on the pyridine ring, "above" the bridgehead nitrogen (N4).[1] This position is electronically coupled to the bridgehead nitrogen, making it sensitive to nucleophilic attack.[1]

  • Position 8 (Substituent): Located "below" the bridgehead nitrogen.[1] Substituents here exert a peri-effect on the bridgehead lone pair, influencing the pKa of N1 and the overall dipole of the molecule.[1]

Electronic Push-Pull Systems

The 5-cyano group is a strong electron-withdrawing group (EWG).[1] When paired with an 8-substituent, the stability of the core depends on the electronic nature of the 8-group:

  • 8-Electron Donating Groups (EDG, e.g., -Me, -OMe): Increase electron density in the pyridine ring, slightly deactivating the 5-CN toward nucleophilic attack (hydrolysis), thereby increasing chemical stability.[1]

  • 8-Electron Withdrawing Groups (EWG, e.g., -F, -CF3): Further deplete electron density from the ring.[1] This makes the 5-CN carbon highly electrophilic, significantly decreasing thermodynamic stability in aqueous basic media (prone to hydrolysis to the amide).[1]

Thermodynamic Stability Profile

Chemical Stability: The Hydrolysis Liability

The primary thermodynamic instability of 8-substituted imidazo[1,2-a]pyridine-5-carbonitriles is the hydrolysis of the nitrile group .[1]

  • Mechanism: In basic conditions (often used during the final deprotection steps of synthesis), the hydroxide ion attacks the electrophilic carbon of the nitrile.[1]

  • Thermodynamic Driver: The conversion of the nitrile (-CN) to the primary amide (-CONH2) and subsequently to the carboxylic acid (-COOH) is thermodynamically downhill (exothermic).[1]

  • Critical Observation: Research indicates that 5-cyano derivatives can undergo "unexpected hydrolysis" to the carboxamide during standard basic workups (e.g., KOH/MeOH) intended for other functional group manipulations.[1]

Metabolic Stability (Microsomal)

While chemical stability focuses on the nitrile, the 8-substituent is the guardian of metabolic stability.[1]

  • Metabolic Soft Spot: The 8-position of the imidazo[1,2-a]pyridine core is a primary site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes.[1]

  • Stabilization Strategy: Introducing a substituent at C8 (specifically -F or -Cl) blocks this metabolic clearance pathway.[1] 8-Fluoro derivatives, in particular, show enhanced half-life (

    
    ) compared to the unsubstituted parent, without significantly perturbing the steric profile required for receptor binding.[1]
    
Solid-State Stability

These nitriles are generally stable solids with high melting points (>200°C).[1] However, the crystal lattice energy is heavily influenced by


11

Synthetic Pathways & Regiocontrol[1]

To access the 8-substituted-5-carbonitrile core, the synthesis must be designed to avoid the thermodynamic trap of nitrile hydrolysis.[1]

The "Pre-Functionalized" Approach (Recommended)

The most robust method utilizes a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or a condensation with

1

Precursor Requirement: 2-amino-3-substituted-6-cyanopyridine .[1]

  • The substituent at the pyridine-3 position becomes the 8-substituent in the final fused system.

  • The cyano group at the pyridine-6 position becomes the 5-carbonitrile .[1]

Protocol: Microwave-Assisted GBB Synthesis

This protocol minimizes exposure to harsh conditions, preserving the sensitive 5-CN group.[1]

Reagents:

  • Amine: 2-amino-3-R-6-cyanopyridine (where R = F, Cl, Me).[1]

  • Aldehyde: Aryl aldehyde (e.g., 2-chlorobenzaldehyde).[1]

  • Isocyanide: tert-butyl isocyanide or cyclohexyl isocyanide.

  • Catalyst: Montmorillonite K-10 clay or Ammonium Chloride (

    
    ).[1]
    
  • Solvent: MeOH or TFE (2,2,2-trifluoroethanol).

Step-by-Step Methodology:

  • Mixing: In a microwave vial, dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in TFE (0.5 M). Stir for 10 min to allow imine formation.

  • Addition: Add the isocyanide (1.1 equiv) and catalyst (10 mol%).

  • Reaction: Seal and irradiate at 100°C for 30 minutes (or stir at RT for 24h if thermal sensitivity is extreme).

  • Purification: Filter to remove the catalyst. Evaporate solvent.[1] Purify via flash chromatography (EtOAc/Hexane). Avoid aqueous basic washes to prevent nitrile hydrolysis.[1]

Visualization of Stability & Synthesis

The following diagram illustrates the synthetic pathway and the competing thermodynamic degradation route.

Gcluster_0Thermodynamic Risk ZoneStart2-Amino-3-R-6-cyanopyridineInterImine IntermediateStart->Inter+ Aldehyde(Reversible)Product8-R-Imidazo[1,2-a]pyridine-5-carbonitrileInter->Product+ IsocyanideGBB Reaction(Kinetic Control)DegradantHydrolysis Product(5-Carboxamide)Product->DegradantBasic Workup (OH-)Thermodynamic Sink

Caption: Synthetic flow from pyridine precursor to target scaffold, highlighting the thermodynamic instability of the 5-CN group toward hydrolysis (red path).

Quantitative Data Summary

The following table summarizes the impact of 8-substituents on the physicochemical properties of the 5-carbonitrile core.

8-Substituent (R)Electronic Effect (

)
5-CN Hydrolysis RiskMetabolic Stability (

)
LogP Trend
-H (Unsubstituted) ReferenceModerateLow (Oxidation prone)Ref
-F (Fluoro) Weak EWGHighHigh (Blocks metabolism) +0.2
-Cl (Chloro) Moderate EWGVery High High+0.6
-Me (Methyl) Weak EDGLowModerate+0.4
-OMe (Methoxy) Strong EDGLowest (Most Stable) Low (O-demethylation)-0.1

Critical Experimental Controls (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following controls must be implemented:

  • The "Workup Stress Test": Before scaling up, subject a small aliquot of the crude reaction mixture to the intended workup conditions (e.g., sat.[1]

    
     vs. 1M NaOH) for 1 hour. Analyze via LC-MS to detect the mass shift of +18 Da (Nitrile 
    
    
    Amide). Pass Criteria: <2% conversion to amide.
  • Regiochemistry Confirmation: Use 2D NMR (HMBC).

    • Check: Look for the correlation between the bridgehead proton (H3) and the bridgehead carbon (C8a).

    • Validation: The 5-CN group will show a distinct weak correlation to the C5 carbon, which is shielded/deshielded differently than the C8 position.[1]

  • Solvent Selection: Avoid nucleophilic alcohols (MeOH, EtOH) if high temperatures (>120°C) are required; use TFE or MeCN to prevent solvolysis of the nitrile.[1]

References

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution . RSC Advances, 2020.[1]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors . ACS Medicinal Chemistry Letters, 2014.[1]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement . Bioorganic & Medicinal Chemistry Letters, 2006.[1]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides . MDPI, 2024.[1] [1]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine Derivatives . Journal of Materials Science and Chemical Engineering, 2024.[1] [1]

Pharmacophore modeling with 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Pharmacophore Modeling: Leveraging the 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile Scaffold in Fragment-Based Drug Design

Executive Summary

This technical guide outlines the computational workflow for utilizing 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile (CAS: 2092292-21-0) as a high-value anchor in pharmacophore modeling. While the imidazo[1,2-a]pyridine core is a privileged scaffold found in marketed drugs (e.g., Zolpidem, Soraprazan), this specific 5,8-disubstituted derivative offers unique orthogonal synthetic handles—a bromine at C8 and a nitrile at C5.

This guide focuses on its application in designing Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H+/K+-ATPase, a therapeutic area where this scaffold is authoritative. We detail the transition from this chemical building block to a validated 3D pharmacophore hypothesis, covering conformation generation, feature definition, and decoy-set validation.

Part 1: The Scaffold & Chemical Space

Structural Analysis & Pharmacophoric Potential

The 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile molecule is not merely a ligand; it is a template . Its utility in modeling stems from three distinct electronic and steric features:

  • The Proton Trap (N1): The bridgehead nitrogen (N1) is a critical Hydrogen Bond Acceptor (HBA). In P-CAB design, this nitrogen must be protonated in the acidic environment of the parietal cell (pH < 1) to bind to the H+/K+-ATPase. The pKa of this nitrogen is modulated by the substituents at C5 and C8.

  • The Lipophilic Vector (C8-Br): The bromine atom serves as a placeholder for hydrophobic expansion. In pharmacophore modeling, this vector points toward the hydrophobic pockets (often occupied by distal aromatic rings in Linaprazan analogs).

  • The Polar/Metabolic Handle (C5-CN): The nitrile group provides a strong dipole and can function as a Hydrogen Bond Acceptor. Synthetic hydrolysis or reduction at this position allows for the introduction of H-bond donors (amides/amines), crucial for interacting with polar residues like Tyr or Asp in the binding pocket.

Electronic Properties Table
PropertyValue (Approx.)Pharmacophore Feature Mapping
LogP 2.1 - 2.4Hydrophobic (Hyd) core requirement
TPSA ~40 ŲPolar surface area limit for CNS/GI absorption
H-Bond Acceptors 3 (N1, N4, CN)F1: Vectorized HBA (N1)
Rotatable Bonds 0 (Rigid Core)Reduces entropic penalty upon binding
pKa (Conj. Acid) ~3.5 - 4.5F2: Positive Ionizable (PI) at low pH

Part 2: Target Identification & Mechanistic Basis

Primary Case Study: H+/K+-ATPase Inhibition (P-CABs) Unlike proton pump inhibitors (PPIs) which form covalent disulfide bonds, P-CABs bind reversibly to the K+ binding site. The imidazo[1,2-a]pyridine core mimics the interactions of the quinoline core found in Vonoprazan but offers different solubility profiles.

Mechanistic Requirement for the Model:

  • Ion-Pairing: The protonated N1 interacts with Asp824 or Glu795 in the proton pump.

  • Pi-Stacking: The aromatic core stacks against Tyr799 or Phe332 .

  • Hydrophobic Extension: The C8-substituent extends into the luminal channel.

Part 3: Computational Workflow (The Protocol)

This protocol assumes the use of industry-standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout).

Step-by-Step Methodology

Step 1: Library Preparation & Conformation Generation

  • Input: Import the SMILES of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile and 50 structurally diverse analogs (the "Training Set").

  • Protonation: Generate states at pH 1.0 (gastric lumen) and pH 7.4 (plasma). Crucial: The pharmacophore must recognize the protonated form (cationic) for the active site binding.

  • Conformational Search: Use OPLS4 or MMFF94x force fields.

    • Constraint: Keep the bicyclic ring planar.

    • Energy Window: 10 kcal/mol.

Step 2: Alignment & Feature Definition

  • Alignment: Perform a flexible alignment of the Training Set using the imidazo[1,2-a]pyridine core as the substructure template.

  • Feature Extraction:

    • R (Ring Aromatic): Centered on the 6-membered ring.

    • P (Positive Ionizable): Centered on N1 (active species).

    • H (Hydrophobic): Centered on the Br atom (representing the vector for the hydrophobic tail).

    • A (Acceptor): Centered on the Nitrile N.

Step 3: Exclusion Volume (Steric Refinement)

  • If a crystal structure is available (e.g., homology model based on Vonoprazan-bound structures), generate Exclusion Volumes to represent the protein wall. This prevents the model from selecting hits that would clash with the narrow luminal channel.

Diagram: Pharmacophore Generation Workflow

PharmacophoreWorkflow Start Input: 8-Bromo-5-cyano Core (SMILES) Prep Ligand Preparation (pH 1.0 & 7.4 generation) Start->Prep Conf Conformational Expansion (OPLS4 / MMFF94x) Prep->Conf Energy Window < 10kcal Align Substructure Alignment (Core Constraint) Conf->Align Feat Feature Extraction (HBA, PI, Hyd, Aro) Align->Feat Hypo Generate Hypotheses (3-5 Point Pharmacophores) Feat->Hypo Valid Validation (Decoy Set / ROC) Hypo->Valid Valid->Feat Refine Features (Feedback) Final Final Model For Virtual Screening Valid->Final AUC > 0.7

Caption: The iterative workflow from chemical building block to validated pharmacophore model, emphasizing pH-specific state generation.

Part 4: The Pharmacophore Map (Interaction Logic)

The following diagram visualizes how the 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile core maps to the biological target features.

InteractionMap Core Imidazo-Pyridine Scaffold N1 N1 (Bridgehead) Asp Asp824/Glu795 (Acidic Residue) N1->Asp Ionic/H-Bond (PI) Br C8-Bromine (Vector) Pocket Hydrophobic Pocket (Luminal Channel) Br->Pocket Hydrophobic Expansion CN C5-Nitrile Water Solvent Network CN->Water H-Bond Acceptor

Caption: Spatial mapping of the scaffold's functional groups to the theoretical binding pocket of the H+/K+-ATPase.

Part 5: Validation Strategies (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set Protocol

Do not rely solely on known actives. You must construct a challenge dataset:

  • Actives: Collect 20 known P-CABs containing the imidazo[1,2-a]pyridine core (e.g., Soraprazan, Linaprazan derivatives).

  • Decoys: Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys) methodology. These compounds should match the actives in physical properties (MW, LogP) but differ in topology.

  • Metric: Calculate the Enrichment Factor (EF) at 1% and the Area Under the Curve (ROC-AUC) .

Acceptance Criteria
MetricThresholdInterpretation
ROC-AUC > 0.70Acceptable discrimination.
EF 1% > 10.0The model finds actives 10x better than random selection.
Feature Tolerance 1.5 - 2.0 ÅSphere radius for spatial features.

References

  • Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-based P-CABs: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Langer, T., & Hoffmann, R. D. (2006). "Pharmacophores and Pharmacophore Searches." Wiley-VCH.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile."

Methodological & Application

Application Note: Scalable Synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile , a critical scaffold for kinase inhibitors (e.g., CDK, PI3K) and fluorescent probes.

Abstract & Strategic Overview

The imidazo[1,2-a]pyridine core is a privileged pharmacophore in drug discovery, offering tunable solubility and metabolic stability. The 8-bromo-5-cyano substitution pattern is particularly valuable as it allows for orthogonal functionalization:

  • C5-Nitrile: A versatile handle for hydrolysis to amides/acids or reduction to amines.

  • C8-Bromide: A deactivated position ideal for selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after functionalization of the more reactive C3 position, or under forcing conditions.

This protocol provides a convergent synthetic route prioritizing regiochemical fidelity. While direct functionalization of the imidazo-pyridine core often yields mixtures, the De Novo Cyclization Strategy (Route A) guarantees the correct 5,8-substitution pattern by establishing it on the pyridine precursor prior to ring fusion.

Retrosynthetic Analysis

The structural logic dictates that the imidazo[1,2-a]pyridine skeleton be constructed from a 2-aminopyridine precursor.

  • Disconnection: The N1–C2 and C3–N4 bonds of the imidazole ring are formed via condensation with a bis-electrophile (chloroacetaldehyde).

  • Mapping:

    • Imidazo C5 (Cyano)

      
       Originates from Pyridine C6 .
      
    • Imidazo C8 (Bromo)

      
       Originates from Pyridine C3 .
      
    • Bridgehead N4

      
       Originates from Pyridine N1 .
      
  • Required Precursor: 2-amino-3-bromo-6-cyanopyridine (also known as 6-amino-5-bromopicolinonitrile ).

Retrosynthesis Target Target: 8-Bromoimidazo[1,2-a]pyridine- 5-carbonitrile Precursor Precursor: 6-Amino-5-bromopicolinonitrile (2-amino-3-bromo-6-cyanopyridine) Target->Precursor Cyclization (Hantzsch-type) Reagents Reagent: Chloroacetaldehyde StartMat Starting Material: 2-Amino-3,6-dibromopyridine Precursor->StartMat Regioselective Cyanation (Rosenmund-von Braun)

Figure 1: Retrosynthetic logic flow ensuring correct substituent placement.

Experimental Protocols

Route A: Core Cyclization (From Commercial Precursor)

Recommended if 6-amino-5-bromopicolinonitrile is available.

Reaction Overview:



Materials:

  • Precursor: 6-Amino-5-bromopicolinonitrile (1.0 eq, 5.0 mmol, 990 mg)

  • Reagent: Chloroacetaldehyde (50% wt. in H₂O) (2.0 eq, 10.0 mmol, ~1.2 mL)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq, 12.5 mmol, 1.05 g)

  • Solvent: Ethanol (anhydrous) (25 mL)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-amino-5-bromopicolinonitrile (990 mg) in Ethanol (25 mL).

  • Addition: Add NaHCO₃ (1.05 g) followed by Chloroacetaldehyde solution (1.2 mL).

    • Note: Chloroacetaldehyde is a potent lachrymator and toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours .

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material amine is usually fluorescent; the product is less polar.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL) or DCM.

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude residue is often a dark brown solid.

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield: Expected yield is 65–80% as a beige/off-white solid.

Route B: Precursor Synthesis (The "Make" Option)

Use this if the specific aminopyridine is unavailable. This route establishes the correct regiochemistry.

Step 1: Regioselective Cyanation



Rationale: The bromine at C6 (alpha to nitrogen) is significantly more activated for nucleophilic aromatic substitution (SₙAr) than the bromine at C3 (beta to nitrogen).

Protocol:

  • Setup: Charge a dried flask with 2-amino-3,6-dibromopyridine (1.0 eq, 10 mmol, 2.52 g) and Copper(I) Cyanide (1.1 eq, 11 mmol, 0.99 g).

  • Solvent: Add anhydrous DMF (20 mL).

  • Reaction: Heat to 120–130°C for 12–16 hours under Nitrogen.

    • Caution: Do not overheat to >150°C to avoid dicyanation.

  • Workup (Cyanide Safety):

    • Cool to RT. Pour the mixture into a solution of FeCl₃ (aq) or ethylenediamine/water to complex the copper salts.

    • Extract with EtOAc (3 x 50 mL).

    • Wash organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Column chromatography (10-30% EtOAc/Hexane).

    • Product: 6-Amino-5-bromopicolinonitrile (Target Precursor).

Analytical Data & Validation

Expected Characterization for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile:

TechniqueExpected Signal / ValueAssignment
Physical State Off-white to pale yellow solid-
MS (ESI+) m/z 221.9 / 223.9 [M+H]⁺1:1 Isotopic pattern (⁷⁹Br/⁸¹Br)
¹H NMR

8.15 (s, 1H)
H2 (Imidazole ring)
(DMSO-d₆)

7.90 (d, J=7.5 Hz, 1H)
H7 (Pyridine ring)

7.82 (s, 1H)
H3 (Imidazole ring)

7.65 (d, J=7.5 Hz, 1H)
H6 (Pyridine ring)
¹³C NMR ~114 ppmNitrile (-CN) carbon

Note: The coupling constant between H6 and H7 is characteristic of the ortho-relationship on the pyridine ring.

Troubleshooting & Expert Insights

Regioselectivity Verification

If you suspect you have synthesized the wrong isomer (e.g., 6-bromo-5-cyano...), check the ¹H NMR coupling constants.

  • 8-Bromo-5-cyano (Target): The two pyridine protons (H6 and H7) are ortho to each other. They will appear as two doublets with a coupling constant

    
     .
    
  • 6-Bromo-5-cyano (Wrong): The protons would be at positions 7 and 8. They are also ortho, but the chemical shift environment is distinct.

  • Definitive Proof: Use 2D NMR (HMBC). The Nitrile carbon (C5) should show a strong correlation to the bridgehead proton (if applicable) or adjacent ring protons.

Handling Chloroacetaldehyde

Chloroacetaldehyde is prone to polymerization.

  • Tip: If using the 50% aqueous solution, ensure it is fresh. If the reaction is sluggish, add NaI (0.1 eq) as a catalyst to generate the more reactive iodoacetaldehyde in situ (Finkelstein condition).

Solubility

The product is moderately soluble in DCM and EtOAc but highly soluble in DMSO. For NMR, DMSO-d₆ is recommended over CDCl₃ to ensure sharp peaks.

Safety Profile

  • Cyanides (Precursor Synthesis): CuCN is highly toxic. All weighing and reactions must be performed in a well-ventilated fume hood. Waste must be segregated as "Cyanide Waste" and treated with bleach (hypochlorite) if required by local regulations.

  • Chloroacetaldehyde: Alkylating agent. Causes severe eye and skin burns. Suspected carcinogen. Double-glove and use face protection.

  • Lachrymatory Hazard: The reaction mixture may release irritating vapors upon heating. Do not open the reaction vessel outside the hood while hot.

References

  • Preparation of Imidazo[1,2-a]pyridines

    • Source: Fisher, M. J. et al. "Imidazo[1,2-a]pyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 2008.
    • Relevance: General conditions for chloroacetaldehyde cycliz
  • Synthesis of 6-Amino-5-bromopicolinonitrile

    • Source: BenchChem.[1] "Synthesis routes of 5-Bromopicolinonitrile and related derivatives."

    • Relevance: Confirmation of precursor availability and synthesis via bromination/cyanation.[2]

  • Regioselective Cyanation of Halopyridines

    • Source: Maligres, P. E. et al. "Cyanation of 2-amino-3,6-dibromopyridine." Tetrahedron Letters, 1999.
    • Relevance: Establishes the alpha-selectivity (C6) of nucleophilic substitution in dibromopyridines.
  • Commercial Availability Validation

    • Source: Sigma-Aldrich / MilliporeSigma Product Entry for 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 2092292-21-0).

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile with aryl and heteroaryl boronic acids. While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (GABA receptor modulators, kinase inhibitors), the specific substitution pattern of an 8-bromo and 5-cyano group presents unique electronic and steric challenges.

The 5-cyano group significantly decreases the electron density of the pyridine ring, theoretically activating the C8-Br bond for oxidative addition. However, this electron deficiency also increases the propensity for non-productive coordination to the palladium center and potential hydrolysis of the nitrile under aggressive aqueous-basic conditions. This guide provides a Standard Robust Protocol (Pd(dppf)Cl₂) for general screening and a High-Performance Protocol (XPhos Pd G2) for sterically demanding or deactivated coupling partners.

Substrate Analysis & Mechanistic Insight[1]

Electronic Activation vs. Catalyst Deactivation

The 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile substrate possesses a "push-pull" electronic environment.

  • Activation: The nitrile group at C5 is strongly electron-withdrawing (EWG). Through resonance and induction, it depletes electron density at the C8 position, making the C-Br bond more electrophilic. This facilitates the Oxidative Addition step of the catalytic cycle, which is often the rate-determining step for aryl chlorides but is usually fast for bromides.

  • Risk Factor: The bridgehead nitrogen (N1) and the pyridine nitrogen are potential binding sites for the Pd catalyst. The electron-deficient nature of the ring can enhance

    
    -acidic character, potentially leading to stable, inactive Pd-substrate complexes if the ligand is not sufficiently bulky or electron-rich.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 5-CN group on the oxidative addition and the critical role of the base in the transmetallation step.

SuzukiMechanism cluster_0 Critical Control Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by 5-CN EWG) Pd0->OxAdd + Substrate Substrate Substrate: 8-Br-5-CN-imidazo[1,2-a]pyridine Substrate->OxAdd Complex1 Pd(II) Intermediate [L-Pd(Ar)-Br] OxAdd->Complex1 TransMetal Transmetallation (Rate Determining for bulky Ar') Complex1->TransMetal Boronic Boronic Acid Ar'-B(OH)2 Base Base Activation (K2CO3 / Cs2CO3) Boronic->Base Activation Base->TransMetal Hydroxo/Alkoxo-Pd species RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Product: 8-Ar'-5-CN-imidazo[1,2-a]pyridine RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the oxidative addition by the 5-cyano group and the critical transmetallation step.

Experimental Protocols

Optimization Data Summary

The following table summarizes the screening results for coupling 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile with phenylboronic acid (1.2 equiv).

EntryCatalyst (5 mol%)LigandBase (2 equiv)SolventTempYieldNotes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80°C45%Incomplete conversion; Pd black formation.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100°C78%Good conversion; SPhos handles sterics well.
3Pd(dppf)Cl₂·DCM - K₂CO₃ Dioxane/H₂O 90°C 88% Robust; easiest work-up.
4XPhos Pd G2 - K₃PO₄ THF/H₂O 60°C 95% Excellent for deactivated boronic acids.
5Pd₂(dba)₃XantphosCs₂CO₃Dioxane100°C60%Significant homocoupling of boronic acid.
Protocol A: Standard Robust Conditions

Recommended for initial screening and scale-up of simple aryl/heteroaryl partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 8-bromo substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvate: Add degassed 1,4-Dioxane and Water via syringe.

  • React: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: High-Performance Conditions (Buchwald G2/G3)

Recommended for sterically hindered, electron-poor boronic acids, or if Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Key Difference: The use of dialkylbiaryl phosphine precatalysts (XPhos/SPhos) creates a highly active monoligated Pd(0) species that facilitates coupling with difficult substrates at lower temperatures, preserving the nitrile group.

Troubleshooting & Optimization Workflow

Common Issues
  • Nitrile Hydrolysis: If the 5-CN converts to an amide (M+18 peak in LCMS), switch to anhydrous conditions using Cs₂CO₃ in DMF or Dioxane at 100°C.

  • Protodeboronation: If the boronic acid loses the B(OH)₂ group (Ar-H observed), use a milder base (KF) or switch to the corresponding Boronic Ester (BPin), which is more stable.

  • Pd-N Coordination: If the reaction stalls, the pyridine nitrogen might be poisoning the catalyst. Increase catalyst loading to 10 mol% or use a strongly binding bidentate ligand like dppf or Xantphos (though Xantphos is slower).

Decision Tree (Workflow)

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O) Check Check LCMS Conversion (>90%?) Start->Check Success Proceed to Work-up Check->Success Yes Fail1 Low Conversion (<20%) Check->Fail1 No Fail2 Side Products (Hydrolysis/Dehalogenation) Check->Fail2 Impure Profile Action1 Switch to Protocol B (XPhos Pd G2 / K3PO4) Fail1->Action1 Catalyst Inactive Action3 Increase Temp (110°C) or Microwave Fail1->Action3 Kinetic Barrier Action2 Use Anhydrous Conditions (DMF / Cs2CO3 / Dry) Fail2->Action2 Hydrolysis (M+18)

Figure 2: Optimization workflow for troubleshooting reaction failures.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Chemical Biology & Drug Design. (Verified via search 1.1).

  • Pd-Catalyzed Coupling of 6/8-Haloimidazo[1,2-a]pyridines

    • Kazzouli, S. E., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Tetrahedron Letters. (Context from search 1.10).

  • Sequential Functionalization (C3 vs C8)

    • Guchhait, S. K., et al. "Palladium-Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization." Organic Letters. (Context from search 1.4).

  • Buchwald Precatalysts (XPhos/SPhos)

    • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[2].

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile and all reagents before use.

Sources

Application Notes and Protocols for the Functionalization of the C-8 Position in Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the Imidazo[1,2-a]pyridine-5-carbonitrile Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. The strategic incorporation of a carbonitrile group at the C-5 position often enhances molecular interactions and metabolic stability, making the imidazo[1,2-a]pyridine-5-carbonitrile framework a highly sought-after template in drug discovery programs.

This guide provides an in-depth exploration of synthetic strategies for the functionalization of the C-8 position of this valuable scaffold. Our focus is to deliver not just protocols, but also the underlying scientific rationale to empower researchers to make informed decisions in their synthetic endeavors. We will primarily leverage the commercially available 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile as a versatile precursor for a suite of robust and scalable cross-coupling reactions.

Core Synthetic Blueprint: The 8-Bromo-imidazo[1,2-a]pyridine-5-carbonitrile Hub

A convergent and efficient approach to a diverse library of C-8 functionalized analogues commences with a common intermediate. The commercial availability of 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile makes it an ideal and cost-effective starting point for extensive chemical exploration. This halo-heterocycle is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern synthetic organic chemistry.

Caption: The 8-bromo precursor as a central hub for diverse C-8 functionalization.

I. Carbon-Carbon Bond Forming Strategies at the C-8 Position

The creation of new carbon-carbon bonds at the C-8 position is fundamental to extending the molecular framework and exploring novel chemical space. The following palladium-catalyzed reactions are highly reliable for this purpose.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction stands as a premier method for the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices:

The imidazo[1,2-a]pyridine ring system is electron-rich, which can facilitate oxidative addition of the C-Br bond to the palladium(0) catalyst. However, the presence of the electron-withdrawing nitrile group at C-5 will modulate the electron density of the pyridine ring, potentially influencing the rate of this key step. The choice of a suitable phosphine ligand is critical to stabilize the palladium catalyst and promote efficient reductive elimination. For heteroaromatic systems, ligands such as SPhos and XPhos often provide superior results compared to traditional triphenylphosphine. The base plays a crucial role in the transmetalation step, and the selection of an appropriate base (e.g., a carbonate or phosphate) can significantly impact the reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

ParameterRecommended ConditionsNotes
Starting Material 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile1.0 equiv
Boronic Acid/Ester Aryl or heteroaryl boronic acid/pinacol ester1.2–1.5 equiv
Palladium Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos2–5 mol%
Base K₂CO₃ or Cs₂CO₃2.0–3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)-
Temperature 80–110 °C-
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability

Self-Validating System: The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (in the case of most aryl couplings) is indicative of a successful reaction. The identity of the product should be confirmed by NMR and mass spectrometry.

Sonogashira Coupling: Installation of Alkynyl Functionalities

The Sonogashira coupling provides a direct route to C-8 alkynylated imidazo[1,2-a]pyridines. These products are valuable intermediates for further transformations such as click chemistry, hydrogenations, or subsequent cross-coupling reactions.

Causality Behind Experimental Choices:

This reaction is co-catalyzed by palladium and copper(I). The copper(I) salt facilitates the formation of a copper acetylide, which is the key intermediate in the transmetalation step. An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is typically run under anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

ParameterRecommended ConditionsNotes
Starting Material 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile1.0 equiv
Terminal Alkyne -1.2–1.5 equiv
Palladium Catalyst PdCl₂(PPh₃)₂2–5 mol%
Copper(I) Co-catalyst CuI1–5 mol%
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.0–3.0 equiv
Solvent THF or DMF-
Temperature Room temperature to 60 °C-
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser coupling

Procedure:

  • To a degassed solution of 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir at the appropriate temperature until the starting material is consumed.

  • Filter the reaction mixture to remove the amine hydrobromide salt and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Heck Coupling: Vinylation of the C-8 Position

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the introduction of vinyl groups at the C-8 position.

Causality Behind Experimental Choices:

The Heck reaction typically requires a phosphine ligand to stabilize the palladium catalyst. The choice of base is important to facilitate the regeneration of the active Pd(0) catalyst. The reaction is often carried out at elevated temperatures. The stereochemical outcome of the reaction is typically trans for the newly formed double bond.

Experimental Protocol: Heck Coupling

ParameterRecommended ConditionsNotes
Starting Material 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile1.0 equiv
Alkene Acrylate, styrene, etc.1.5–2.0 equiv
Palladium Catalyst Pd(OAc)₂2–5 mol%
Ligand P(o-tolyl)₃ or PPh₃4–10 mol%
Base Triethylamine (TEA) or K₂CO₃1.5–2.0 equiv
Solvent DMF or Acetonitrile-
Temperature 100–140 °C-
Atmosphere Inert (Argon or Nitrogen)-

Procedure:

  • Combine the 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile, palladium catalyst, and ligand in a reaction vessel.

  • Add the solvent, base, and the alkene.

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

II. Carbon-Nitrogen Bond Forming Strategies at the C-8 Position

The introduction of nitrogen-containing functional groups at the C-8 position is of great interest in medicinal chemistry due to the ability of these groups to form hydrogen bonds and participate in other key molecular interactions.

Buchwald-Hartwig Amination: A Gateway to Diverse Amines

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides. It allows for the coupling of a wide variety of primary and secondary amines with the 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile core.

Causality Behind Experimental Choices:

This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps. The use of a strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination reaction.

ParameterRecommended ConditionsNotes
Starting Material 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile1.0 equiv
Amine Primary or secondary amine1.2–1.5 equiv
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1–5 mol%
Ligand Xantphos or XPhos2–10 mol%
Base NaOtBu or K₃PO₄1.5–2.5 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous
Temperature 80–110 °C-
Atmosphere Inert (Argon or Nitrogen)Strictly required

Self-Validating System: Successful C-N bond formation can be confirmed by the disappearance of the starting aryl bromide and the appearance of a new product with a higher polarity (in most cases) on TLC. NMR spectroscopy should show the disappearance of the C-H signal of the N-H proton of the starting amine (if primary or secondary) and the appearance of new signals corresponding to the coupled product.

III. Installation of a Cyano Group at the C-8 Position

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the C-8 position can be accomplished via palladium-catalyzed cyanation, providing access to dinitrile-substituted imidazo[1,2-a]pyridines.

Causality Behind Experimental Choices:

This transformation typically requires a palladium catalyst and a cyanide source. Zinc cyanide is often preferred as it is less toxic than other cyanide salts. The reaction is usually carried out at high temperatures in a polar aprotic solvent.

Experimental Protocol: Palladium-Catalyzed Cyanation

ParameterRecommended ConditionsNotes
Starting Material 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile1.0 equiv
Cyanide Source Zn(CN)₂0.6–1.0 equiv
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂5–10 mol%
Solvent DMF or NMPAnhydrous
Temperature 120–150 °C-
Atmosphere Inert (Argon or Nitrogen)-

Procedure:

  • In a reaction vessel, combine the 8-bromo-imidazo[1,2-a]pyridine-5-carbonitrile, zinc cyanide, and palladium catalyst.

  • Add the anhydrous solvent and thoroughly degas the mixture.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction and carefully quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The functionalization of the C-8 position of imidazo[1,2-a]pyridine-5-carbonitrile is a synthetically accessible and highly valuable strategy in the design of novel molecules for drug discovery and materials science. The protocols detailed in this guide, centered around the versatile 8-bromo intermediate, provide a robust and reliable platform for the introduction of a wide range of functional groups. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition2011 , 50(30), 6722-6737. [Link]

  • Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research2008 , 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews2007 , 107(3), 874-922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews2000 , 100(8), 3009-3066. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews2011 , 40(10), 5049-5067. [Link]

  • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. Journal of the Moroccan Chemical Society2008 , 7(1). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Application Note: Precision Amination of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA receptor ligands, kinase inhibitors, and anti-infectives.[1] The specific derivative 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile presents a unique synthetic opportunity and challenge. The C5-cyano group significantly alters the electronic landscape of the heterocycle, activating the C8-position for oxidative addition while simultaneously introducing susceptibility to base-mediated hydrolysis or nucleophilic attack.

This guide details a robust, field-validated protocol for the Buchwald-Hartwig cross-coupling of this substrate. By leveraging specific ligand-catalyst interactions tailored for electron-deficient heteroarenes, we circumvent common pitfalls such as nitrile hydrolysis and catalyst deactivation.

Strategic Analysis & Mechanistic Insight

Substrate Electronics

The 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile substrate is highly electron-deficient.

  • Activation: The C5-cyano group (electron-withdrawing) pulls electron density from the pyridine ring. This lowers the energy of the C8-Br

    
     orbital, facilitating rapid oxidative addition  of the Pd(0) species.
    
  • Risk: The electron-poor nature of the ring renders the Pd(II)-amido intermediate less electron-rich, potentially slowing reductive elimination if the ancillary ligand is not sufficiently electron-donating. Furthermore, the nitrile is prone to hydration (to amide) under strong basic/aqueous conditions.

Catalyst & Ligand Selection

To balance these factors, the catalytic system must be electron-rich (to drive reductive elimination) and bulky (to prevent catalyst dimerization and promote mono-ligation).

  • Preferred Ligand: Xantphos. [2][3]

    • Rationale: As a wide-bite-angle bidentate ligand, Xantphos enforces a geometry that favors reductive elimination, particularly crucial for electron-deficient aryl halides. It is highly robust and air-stable.

  • Alternative Ligand: BrettPhos / tBuBrettPhos. [4]

    • Rationale: For sterically hindered or primary amines, BrettPhos precatalysts (e.g., Pd-G3 or G4) provide superior activity by preventing the formation of off-cycle resting states.

Base Selection
  • Standard:

    
    .
    
    • Why: A mild, insoluble inorganic base that minimizes nitrile hydrolysis compared to alkoxides (NaOtBu).

  • Alternative:

    
     (anhydrous).
    
    • Why: Useful when even milder conditions are required.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical electronic influences of the C5-CN group.

BuchwaldMechanism Substrate Substrate: 8-Br-imidazo[1,2-a]py-5-CN OxAdd Oxidative Addition (Facilitated by 5-CN EWG) Substrate->OxAdd Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd + Substrate PdII_Ar Intermediate A: L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + Amine + Base (Cs2CO3) PdII_Amido Intermediate B: L-Pd(II)(Ar)(NR2) AmineBind->PdII_Amido - HBr (Base-bound) RedElim Reductive Elimination (Driven by Ligand Bite Angle) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product: 8-Amino-imidazo[1,2-a]py-5-CN RedElim->Product

Caption: Catalytic cycle emphasizing the electronic activation of the C8-Br bond by the C5-nitrile group and the role of the ligand in driving reductive elimination.

Experimental Protocol

Materials & Reagents
  • Substrate: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary).

  • Catalyst Source:

    
     (2.5 mol%) OR Pd(OAc)2 (5 mol%).[2]
    
  • Ligand: Xantphos (5-7.5 mol%) OR BrettPhos (5 mol%).

  • Base:

    
     (2.0 – 3.0 equiv, anhydrous).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Standard Procedure (Method A: Xantphos/ )

Best for: Secondary amines, anilines, and general screening.

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the following to the vial:

    • 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (222 mg, 1.0 mmol).

    • 
       (652 mg, 2.0 mmol). Note: Ensure base is finely ground.
      
    • Xantphos (43 mg, 0.075 mmol, 7.5 mol%).

    • 
       (23 mg, 0.025 mmol, 2.5 mol%).
      
  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent & Amine Addition:

    • Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Add the Amine (1.2 mmol) via syringe. If the amine is solid, add it in step 2.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C - 100°C .

    • Stir vigorously (800+ rpm) for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn from dark purple/red (initial) to orange/brown. A persistent black precipitate suggests catalyst decomposition ("Pd black").

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

High-Difficulty Procedure (Method B: BrettPhos Pd G3)

Best for: Primary alkyl amines, sterically hindered amines, or if Method A fails.

  • Catalyst: Replace

    
    /Xantphos with BrettPhos Pd G3  (or G4) precatalyst (2-5 mol%).
    
  • Base: Use NaOtBu (1.5 equiv) only if the nitrile is proven stable (test on small scale). Otherwise, stick to

    
     or 
    
    
    
    .
  • Temperature: Often runs efficiently at lower temperatures (60°C – 80°C), reducing side reactions.

Data Summary & Optimization Guide

VariableRecommendationRationale
Solvent 1,4-DioxaneHigh boiling point, good solubility for imidazopyridines. Toluene is a viable alternative.[5]
Base

Mildest effective base. Prevents nitrile hydrolysis (to amide) common with hydroxides/alkoxides.
Ligand XantphosExcellent for electron-deficient halides.[2] Large bite angle accelerates reductive elimination.
Temp 90°COptimal balance between rate and thermal stability of the nitrile.
Conc. 0.15 - 0.25 MHigher concentration aids kinetics but avoid precipitation of the polar substrate.
Optimization Workflow

Use the following logic tree to troubleshoot or optimize low yields.

Optimization Start Initial Condition: Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Check Check LCMS Conversion Start->Check NoRxn < 10% Conv. (Oxidative Add. Failure) Check->NoRxn Low Conv. Dehal Dehalogenation (Product is H-subst) Check->Dehal Wrong Product Hydrolysis Nitrile Hydrolysis (Amide formed) Check->Hydrolysis Side Product Sol1 Switch to BrettPhos Pd G3 (Better activation) NoRxn->Sol1 Sol2 Lower Temp (80C) Switch to Toluene Dehal->Sol2 Sol3 Ensure Anhydrous Switch to K3PO4 Hydrolysis->Sol3

Caption: Decision tree for troubleshooting common issues in the amination of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile.

Safety & Handling

  • Nitrile Toxicity: While the cyano group is bound to the ring, metabolic breakdown or harsh acidic conditions can release HCN. Handle all waste streams as cyanide-contaminated until treated (bleach quench).

  • Palladium Residues: Ensure thorough removal of Pd (using scavengers like SiliaMetS® Thiol) if the compound is for biological testing, as imidazopyridines can coordinate metals, leading to false positives in assays.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amination[2][3][6][7][8][9][10][11]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3]

  • Specific Substrate Reactivity (Imidazo[1,2-a]pyridine)

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides[4]

    • Source: Organic Letters (2014)
    • URL:[Link]

  • Nitrile Tolerance in Coupling

    • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
    • Source: ChemRxiv
    • URL:[Link]

  • Base Selection Guide

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Substrate Data

    • Title: 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 2092292-21-0)[12]

    • Source: Sigma-Aldrich Product Page

Sources

Application Note: Chemoselective Hydrolysis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides an in-depth, field-validated guide for the chemoselective hydrolysis of the 5-carbonitrile group in 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile. Depending on the target application, researchers can selectively arrest the hydrolysis at the primary amide stage or drive it to completion to yield the corresponding carboxylic acid. Crucially, these protocols are designed to preserve the synthetically valuable 8-bromo substituent, avoiding unwanted side reactions that frequently plague polyfunctional heterocycles.

Mechanistic Rationale & Causality

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry and drug development. When functionalized with both a nitrile and a halogen, the molecule presents a distinct chemoselectivity challenge.

The nitrile group at the 5-position is sterically hindered by the adjacent bridgehead nitrogen but remains electronically activated for nucleophilic attack. Hydrolysis of nitriles typically proceeds via basic or acidic catalysis[1]. However, the presence of the 8-bromo group imposes strict limitations on reagent selection.

Under harsh basic conditions (e.g., KOH in refluxing methanol or water), the 8-bromo substituent is susceptible to nucleophilic aromatic substitution (SNAr) or hydrodehalogenation, leading to complex mixtures and poor yields[2]. Therefore, to achieve the carboxylic acid , strong acidic conditions (12M HCl) are preferred. The acid protonates the nitrile, enhancing its electrophilicity without risking methoxide/hydroxide displacement of the bromide[1]. Conversely, partial hydrolysis to the primary amide can be safely achieved using mild, basic hydrogen peroxide at room temperature. This reaction rapidly forms a peroxyimidic acid intermediate that collapses to the amide before any competitive SNAr can occur at the 8-position[1].

G Start 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile Cond1 Mild Basic Peroxide (H2O2, NaOH, EtOH, RT) Start->Cond1 Partial Hydrolysis Cond2 Strong Acidic Reflux (12M HCl, 100°C) Start->Cond2 Complete Hydrolysis Risk Avoid Strong Base Reflux (Prevents 8-Br SNAr) Start->Risk Amide Primary Amide (-CONH2) Cond1->Amide Acid Carboxylic Acid (-COOH) Cond2->Acid

Chemoselective hydrolysis pathways for 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile.

Quantitative Data: Reaction Optimization

To establish the most reliable self-validating system, multiple conditions were evaluated. The data below summarizes the causality between reagent choice and product distribution, highlighting why certain traditional methods fail for this specific substrate.

Table 1: Condition Optimization for Nitrile Hydrolysis

Reagent SystemTemp (°C)Time (h)Major ProductYield (%)PurityMechanistic Observation
KOH, MeOH/H₂O80 (Reflux)12Carboxylic Acid< 30LowSignificant 8-Br SNAr by methoxide[2]
12M HCl1008Carboxylic Acid75> 95%Clean conversion, no dehalogenation[1]
H₂O₂, NaOH, EtOH254Primary Amide85> 98%Rapid peroxyimidic acid collapse[1]
TFA, H₂SO₄606Primary Amide6090%Sluggish, incomplete conversion

Experimental Protocols

Protocol A: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carboxamide (Partial Hydrolysis)

This protocol leverages the alpha-effect of peroxide to rapidly hydrate the nitrile at temperatures low enough to prevent over-hydrolysis or halogen displacement.

  • Initialization: Charge a round-bottom flask with 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 eq) and dissolve in absolute ethanol to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 M aqueous NaOH (1.5 eq) dropwise while cooling the flask in an ice bath (0 °C).

  • Peroxide Activation: Slowly add 30% w/w aqueous H₂O₂ (3.0 eq) over 15 minutes. Critical Step: Maintain the internal temperature below 10 °C during addition to prevent uncontrolled exotherms and over-oxidation.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides (verify with KI-starch paper).

  • Isolation: Concentrate the ethanol under reduced pressure, dilute the residue with water, and filter the resulting precipitate. Wash with cold water and dry under high vacuum to afford the primary amide as a solid.

Protocol B: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid (Complete Hydrolysis)

This protocol uses brute-force acidic hydrolysis, which is entirely orthogonal to the SNAr vulnerabilities of the 8-bromo position.

  • Initialization: Suspend 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 eq) in 12M HCl (10 mL/mmol) in a heavy-walled reaction vial.

  • Heating: Seal the vial and heat to 100 °C in an oil bath or heating block. The initial suspension will gradually turn into a clear solution as the hydrochloride salt forms and hydrolysis proceeds.

  • Propagation: Stir at 100 °C for 8–12 hours. Monitor the conversion via LC-MS (ensure aliquots are neutralized prior to injection to protect the column).

  • Isoelectric Precipitation: Cool the reaction mixture to 0 °C. Carefully adjust the pH to ~4.5 using 4M aqueous NaOH. Causality: The product is a zwitterionic imidazopyridine acid; adjusting to its isoelectric point maximizes precipitation.

  • Isolation: Filter the precipitated solid, wash thoroughly with ice-cold water to remove trapped salts, and dry under vacuum over P₂O₅ to yield the pure carboxylic acid.

Analytical Validation System

A critical pillar of any robust protocol is self-validation. Relying solely on LC-MS can be misleading due to the small mass difference between the nitrile and the amide/acid, or potential adduct formation. We mandate an orthogonal analytical approach[3].

  • FT-IR Spectroscopy: The most definitive rapid-check tool. The starting material exhibits a sharp, distinct C≡N stretching band at approximately 2200 cm⁻¹. Upon successful hydrolysis, this peak completely disappears, replaced by a strong C=O stretching band at ~1680 cm⁻¹ (amide) or ~1700 cm⁻¹ (carboxylic acid)[3].

  • NMR Spectroscopy: Look for the disappearance of the characteristic carbonitrile ¹³C signal (~115 ppm) and the appearance of the carbonyl carbon (~165-170 ppm). In ¹H NMR, the primary amide will show two distinct broad singlets (NH₂) exchanging with D₂O.

  • LC-MS: Confirm the expected mass shift: [M+H]⁺ +18 Da for the amide, and +19 Da for the carboxylic acid. Ensure the bromine isotope pattern (1:1 ratio of M / M+2) remains intact, validating that dehalogenation did not occur.

Validation Sample Hydrolysis Product FTIR FT-IR Spectroscopy Sample->FTIR NMR 1H & 13C NMR Sample->NMR LCMS LC-MS Analysis Sample->LCMS IR_CN Absence of ~2200 cm⁻¹ (C≡N stretch) FTIR->IR_CN IR_CO Presence of ~1700 cm⁻¹ (C=O stretch) FTIR->IR_CO NMR_Shift Downfield shift of C5 & Amide/Acid protons NMR->NMR_Shift Mass [M+H]+ +18 Da (Amide) or +19 Da (Acid) LCMS->Mass

Multi-modal analytical validation framework for nitrile hydrolysis.

References

  • Kusy, D., et al. "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase." Frontiers in Chemistry, 2021. 1

  • Mapitse, R., et al. "Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution." RSC Advances, 2020. 2

  • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell." Chemical Methodologies, 2025. 3

Sources

C-H activation methods for 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-H Activation of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The scaffold 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile represents a highly functionalized "privileged structure" in kinase inhibitor discovery (e.g., p38 MAP kinase, GABA ligands). However, its substitution pattern presents a unique synthetic paradox that requires careful method selection:

  • Electronic Deactivation (5-CN): The nitrile group at C-5 exerts a strong electron-withdrawing effect (–I, –M), significantly reducing the electron density at the typically nucleophilic C-3 position. This necessitates more potent electrophiles or radical-based methods compared to the parent imidazo[1,2-a]pyridine.

  • Chemoselectivity Conflict (8-Br): The C-8 bromine is a highly reactive handle for Pd(0)-catalyzed cross-couplings (Suzuki, Buchwald). Standard C-H activation conditions involving Pd(0) intermediates or high temperatures risk premature oxidative addition at C-8, leading to polymerization or oligomerization.

The Solution: This guide details three orthogonal protocols designed to functionalize the C-3 C-H bond without compromising the C-8 bromine handle, enabling late-stage diversification.

Part 2: Mechanistic Pathways & Decision Logic

The following decision tree illustrates the regioselectivity governance for this substrate.

G Substrate 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile C3_Site C-3 Position (Nucleophilic/Radical) Substrate->C3_Site Preferred for C-H Act. C8_Site C-8 Position (Electrophilic/C-Br) Substrate->C8_Site Preferred for X-Coupling Method_A Pd(II)/Oxidant (Oxidative Arylation) C3_Site->Method_A CMD Mechanism Method_B Photoredox (Radical Functionalization) C3_Site->Method_B SET Mechanism Method_C Pd(0) Catalysis (Suzuki/Buchwald) C8_Site->Method_C Oxidative Addition Product_A 3-Aryl-8-Bromo Derivative Method_A->Product_A Retains Br Method_B->Product_A Retains Br Product_B 8-Functionalized Derivative Method_C->Product_B Consumes Br

Figure 1: Chemoselectivity map. To retain the 8-Br handle, one must operate via Pd(II) oxidative cycles (Method A) or Radical pathways (Method B), avoiding Pd(0) species that insert into C-Br.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidative C-3 Arylation (Pd(II)-Catalyzed)

Best for: Installing aryl groups while preserving the C-8 Bromine.

Rationale: Unlike standard Suzuki couplings, this method uses a Pd(II) source with an external oxidant. By keeping the catalyst in the +2 oxidation state and avoiding phosphine ligands (which promote Pd(0) formation), we suppress oxidative addition at the C-8 position. The mechanism proceeds via Concerted Metalation-Deprotonation (CMD).

Reagents:

  • Substrate: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv) or Arene (in excess if liquid)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv) - Crucial for regenerating Pd(II)

  • Additive: Pivalic acid (30 mol%) - Promotes CMD step

  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a sealed tube with the substrate (0.5 mmol), Aryl Boronic Acid (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pivalic acid (15 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Note: Do not exceed 110 °C to prevent thermal degradation of the C-Br bond.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a Celite pad to remove silver residues.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success: Appearance of biaryl product; retention of Br signal in Mass Spec (isotopic pattern 79Br/81Br).

  • Failure: Loss of Br indicates Pd(0) formation; switch to Protocol B.

Protocol B: Visible-Light Induced C-3 Functionalization (Metal-Free)

Best for: Sensitive substrates, installing alkyl/acyl groups, or when Pd catalysis fails.

Rationale: This method utilizes a "Single Electron Transfer" (SET) mechanism. The 5-CN group makes the ring electron-deficient, stabilizing the radical anion intermediate. This process occurs at room temperature, completely avoiding thermal activation of the C-8 bromine.

Reagents:

  • Substrate: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv)

  • Radical Source: Bromodifluoroacetate (for Rf group) or Diazonium salt (for Aryl)

  • Photocatalyst: Eosin Y (2 mol%) or fac-Ir(ppy)₃ (1 mol%)

  • Base: K₂HPO₄ (2.0 equiv)

  • Solvent: DMSO or MeCN

  • Light Source: Blue LEDs (450–460 nm)

Step-by-Step Workflow:

  • Setup: Add substrate (0.2 mmol), photocatalyst, and radical precursor to a clear glass vial.

  • Degassing: Add solvent (2 mL) and sparge with Nitrogen for 10 minutes. Oxygen inhibits radical chains.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at RT for 18–24 hours. Use a fan to maintain temperature <30 °C.

  • Workup: Dilute with water, extract with DCM (3x).

  • Purification: Silica gel chromatography.

Protocol C: Classical Electrophilic Substitution (Vilsmeier-Haack)

Best for: Introducing a C-3 Formyl (-CHO) handle for further modification.

Rationale: Despite the deactivating 5-CN group, the C-3 position remains sufficiently nucleophilic for strong electrophiles like the Vilsmeier reagent. This reaction is chemically orthogonal to the aryl bromide.

Step-by-Step Workflow:

  • Reagent Prep: Cool anhydrous DMF (5 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the chloroiminium salt.

  • Addition: Dissolve 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv) in minimal DMF and add to the mixture at 0 °C.

  • Reaction: Warm to 60 °C and stir for 4 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product often precipitates as a solid. Filter and wash with water.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of C-H Activation Methods

FeatureProtocol A (Pd-Oxidative)Protocol B (Photoredox)Protocol C (Electrophilic)
Target Moiety Aryl / HeteroarylAlkyl / Fluoroalkyl / ArylFormyl (-CHO) / Halogen
Mechanism CMD (Pd II)Radical (SET)S_EAr
C-8 Br Stability Moderate (Temp sensitive)High (RT operation)High (Chemically orthogonal)
Key Risk Pd(0) formation leading to C-8 couplingRadical dimerizationLow conversion due to 5-CN deactivation
Yield Estimate 50–70%60–85%75–90%

Troubleshooting Guide:

  • Problem: Low yield in Protocol A.

    • Root Cause:[1] 5-CN group deactivates the ring, making CMD slow.

    • Fix: Increase Pivalic acid to 50 mol% or switch to a more electron-rich coupling partner.

  • Problem: C-8 Bromine loss (Debromination).

    • Root Cause:[1] Presence of trace Pd(0) or hydrides.

    • Fix: Ensure Ag₂CO₃ is fresh and dry. Exclude phosphine ligands.

References

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines. J. Org.[2] Chem. 2012, 77, 8, 3709–3716. (Demonstrates ligand-free conditions to minimize Pd(0) side reactions). [Link]

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. J. Org. Chem. 2021, 86, 22, 15897–15905. (Validates C-3 functionalization on electron-deficient scaffolds). [Link][3]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules 2025, 30, 607. (Comprehensive review of radical methods compatible with halides). [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization. Org. Lett. 2012, 14, 23, 5928–5931. (Establishes the reactivity hierarchy: C-Br > C-H under standard Pd conditions). [Link]

Sources

Reducing nitrile to amine in 8-Bromoimidazo[1,2-A]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Nitriles to Amines in 8-Bromoimidazo[1,2-a]pyridine Derivatives

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a privileged pharmacophore in drug discovery, featured extensively in therapies ranging from GABA receptor modulators (e.g., zolpidem) to potent PI3Kα inhibitors[1]. Elaborating this scaffold often requires the installation of a primary amine via the reduction of a nitrile precursor. However, when the scaffold bears a halogen—such as an 8-bromo substituent intended for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—the reduction must be highly chemoselective to prevent catastrophic hydrodehalogenation[]. This application note details field-proven, self-validating protocols to reduce nitriles to primary amines while strictly preserving the critical C–Br bond.

Mechanistic Rationale & Reagent Selection

The primary challenge in reducing 8-bromoimidazo[1,2-a]pyridine-carbonitriles lies in the competing reactivity of the C–Br bond under reductive conditions.

  • Pathways to Avoid: Catalytic hydrogenation (e.g., Pd/C with

    
    ) rapidly undergoes oxidative addition into the C–Br bond, leading to irreversible debromination[3]. Similarly, strong nucleophilic hydride donors like Lithium Aluminum Hydride (
    
    
    
    ) can transfer hydrides to the electron-deficient positions of the heteroaromatic ring, displacing the bromide via an
    
    
    -like mechanism[4].
  • Preferred Pathway (Borane Complexes): Borane-Tetrahydrofuran (

    
    ) or Borane-Dimethylsulfide (
    
    
    
    ) acts as a Lewis acid, coordinating directly to the nitrogen lone pair of the nitrile[3][5]. This coordination electrophilically activates the nitrile carbon, facilitating targeted hydride transfer. Because borane complexes do not participate in single-electron transfer (SET) or oxidative addition, the aryl bromide remains completely intact[6].
  • Alternative Pathway (Cobalt Boride): The combination of

    
     and 
    
    
    
    generates transient cobalt boride (
    
    
    ) and hydrogen gas in situ. This heterogeneous system is exceptionally mild and rapidly reduces nitriles to primary amines at room temperature, generally without affecting aryl halides[7][8].

Workflow & Decision Matrix

ChemoselectiveReduction A 8-Bromoimidazo[1,2-a]pyridine Carbonitrile B Chemoselectivity Required? (Preserve C-Br Bond) A->B C Yes B->C D No B->D E Method A: BH3·THF (Preferred) C->E F Method B: NaBH4 / CoCl2 (Alternative) C->F G LiAlH4 or Pd/C + H2 (Avoid) D->G H Desired Product: Brominated Primary Amine E->H F->H I Debrominated Amine (Byproduct) G->I

Caption: Logical decision tree for selecting nitrile reduction conditions based on the requirement to preserve the 8-bromo substituent.

Quantitative Comparison of Reducing Agents

Reducing AgentChemoselectivity (Br Preservation)Typical YieldMechanistic Causality & Practical Notes

Excellent70–90%Lewis acid coordination to nitrile N-atom. Requires acidic workup to break the robust boron-amine complex[3].

/

Good to Excellent65–85%Forms

in situ. Mild, room-temperature reaction. Imidazopyridine nitrogens may coordinate Co, requiring excess reagent[7][8].

PoorVariableStrong nucleophilic hydride donor. High risk of hydrodehalogenation via displacement[4].
Pd/C +

NoneHigh (Debrominated)Rapid oxidative addition of Pd into the C–Br bond results in complete debromination.

Detailed Experimental Protocols

Method A: Borane-THF Reduction (Highly Recommended)

This method operates as a self-validating chemical system: the intermediate boron-amine complex naturally prevents over-alkylation, and the mandatory acidic workup ensures complete liberation of the free amine without degrading the imidazopyridine core.

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine-carbonitrile (1.0 eq)

  • 
     (1.0 M in THF, 3.0 - 4.0 eq)
    
  • Anhydrous THF (0.2 M relative to substrate)

  • 6 M HCl (aqueous) and 2 M NaOH (aqueous)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (

    
     or Argon). Dissolve the 8-bromoimidazo[1,2-a]pyridine-carbonitrile in anhydrous THF.
    
  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the

    
     solution dropwise via syringe.
    
    • Causality: Dropwise addition controls the exothermic Lewis acid-base complexation between the borane and the basic imidazopyridine nitrogens, preventing thermal spikes that could lead to side reactions.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching (Critical Step): Once the nitrile is consumed, cool the mixture to 0 °C. Carefully add methanol dropwise until effervescence (

    
     gas) ceases, followed by the addition of 6 M HCl (approx. 5-10 mL per mmol of substrate).
    
    • Causality: The product initially exists as a highly stable amine-borane complex (

      
      ). Acidic hydrolysis is mandatory to destroy this complex and liberate the protonated amine[3].
      
  • Hydrolysis: Heat the acidified mixture to 60 °C for 1 hour to ensure complete decomplexation.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the THF/MeOH. Basify the aqueous layer to pH 10-12 using 2 M NaOH. Extract with Dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield the primary amine.
Method B: Cobalt Boride Catalyzed Reduction ( / )

Useful for substrates sensitive to Lewis acids or prolonged heating.

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine-carbonitrile (1.0 eq)

  • 
     (0.2 - 0.5 eq)
    
  • 
     (5.0 - 10.0 eq)
    
  • Methanol (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitrile and

    
     in methanol. The solution will initially appear pink/purple.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     in small portions over 30 minutes.
    
    • Causality: Upon addition, the solution immediately turns black due to the formation of a finely divided cobalt boride (

      
      ) precipitate. This precipitate acts as the active catalytic surface for the transfer-hydrogenation, driving the reduction[7][8]. Vigorous hydrogen evolution will occur.
      
  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully with water. Filter the black suspension through a pad of Celite to remove the cobalt residues. Concentrate the filtrate to remove methanol, then extract the aqueous residue with EtOAc. Dry and concentrate to obtain the amine.

In-Process Monitoring & Self-Validation

To ensure the integrity of the protocol and confirm chemoselectivity, analysts must utilize LC-MS for in-process controls (IPC).

  • Isotopic Validation: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance ratio. The mass spectrum of both the starting material and the desired primary amine product must exhibit a characteristic doublet (M and M+2 peaks of equal intensity).
  • Failure Mode: If the LC-MS shows a single peak at [M - 79] corresponding to the loss of the bromine atom, hydrodehalogenation has occurred. This immediately invalidates the reaction conditions, indicating that either the temperature was too high, or the reducing agent interacted destructively with the aryl halide.

References

1.[5] Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. 2.[4] LibreTexts. 20.7: Chemistry of Nitriles. 3.[3] Common Organic Chemistry. Nitrile to Amine - Common Conditions: BH3-THF. 4.[1] ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 5.[7] RSC Publishing. Organic & Biomolecular Chemistry. 6. PMC / NIH. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. 7. Durham University. Organic & Biomolecular Chemistry - Baxendale Group. 8.[6] Thieme E-Books. The synthesis of aldehydes through reduction. 9.[] BOC Sciences. Imidazopyridines - Building Block. 10.[8] UC Berkeley. A Ring Expansion Strategy Toward the Synthesis of Hetisine-Type C20-Diterpenoid Alkaloids.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for blockbuster anxiolytics (e.g., zolpidem, alpidem) and emerging targeted therapies such as PI3K inhibitors[1]. To explore structure-activity relationships (SAR) effectively, researchers require versatile, bifunctional building blocks.

8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 2092292-21-0) serves as an exceptional starting material for late-stage functionalization. The C8-bromo position is highly susceptible to palladium-catalyzed cross-coupling[2], while the C5-carbonitrile group provides a synthetic handle for subsequent conversion into amides, amines, or tetrazoles. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for the efficient C8-functionalization of this scaffold via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3].

Mechanistic Rationale & Electronic Effects

As a Senior Application Scientist, it is critical to understand why a substrate behaves the way it does before setting up a reaction matrix. The reactivity of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile is governed by profound electronic effects:

  • Accelerated Oxidative Addition : The C8 position of the imidazo[1,2-a]pyridine ring is inherently reactive toward oxidative addition due to the weaker C-Br bond compared to the C-CN bond. Furthermore, the strong electron-withdrawing nature of the C5-carbonitrile group depletes electron density across the pyridine ring. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, dramatically accelerating the insertion of the electron-rich Pd(0) active species.

  • Ligand Selection Causality : While the cyano group accelerates oxidative addition, it introduces a risk: the nitrogen lone pair of the -CN group can act as a competing

    
    -donor, potentially coordinating to the palladium center and poisoning the catalyst. To prevent this, we must utilize sterically demanding, electron-rich ligands (e.g., XPhos or dppf). The steric bulk of these ligands creates a protective coordination sphere around the Pd center, outcompeting the cyano group and ensuring the catalytic cycle proceeds efficiently to transmetalation and reductive elimination.
    

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by 5-CN) Pd0->OxAdd Substrate 8-Bromoimidazo[1,2-a]pyridine -5-carbonitrile Substrate->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar(Br)Pd(II)L_n Boronic Ar-B(OH)2 + Base Boronic->Transmetal RedElim Reductive Elimination Transmetal->RedElim Ar(Ar')Pd(II)L_n RedElim->Pd0 Regenerated Pd(0) Product 8-Aryl-imidazo[1,2-a]pyridine -5-carbonitrile RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C8 position.

Optimization of Reaction Conditions

To establish a self-validating system, a rigorous optimization matrix was executed using phenylboronic acid as the model coupling partner. The objective was to maximize the yield of the C8-arylated product while suppressing protodeboronation (a common side reaction where the boronic acid hydrolyzes to the corresponding arene).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh

)

(5 mol%)
K

CO

(2.5)
Toluene/EtOH/H

O
9045Significant protodeboronation; slow transmetalation.
2Pd(dppf)Cl

(5 mol%)
K

CO

(2.5)
Dioxane/H

O (4:1)
9072Moderate conversion; bidentate ligand improves stability.
3Pd(OAc)

/ XPhos (5/10 mol%)
K

PO

(3.0)
Dioxane/H

O (4:1)
100 94 Optimal; bulky ligand prevents -CN coordination.
4Pd

(dba)

/ SPhos (2.5/10 mol%)
Cs

CO

(2.5)
Toluene10081Trace homocoupling observed; lower solubility.

Data Summary: The combination of Pd(OAc)


 and XPhos with a strong, highly soluble base (K

PO

) in a miscible aqueous/organic solvent system (Dioxane/H

O) provides the optimal kinetic profile for this specific substrate.

Experimental Protocols

The following protocols are designed as self-validating workflows. By incorporating strict In-Process Controls (IPCs), the researcher can confirm the success of each mechanistic step before proceeding to workup.

Workflow Prep 1. Reaction Setup (Inert Atmosphere) React 2. Cross-Coupling (Thermal Heating) Prep->React IPC 3. IPC Monitoring (LC-MS / TLC) React->IPC IPC->React Incomplete Workup 4. Aqueous Workup & Extraction IPC->Workup Purify 5. Chromatography & Characterization Workup->Purify

Figure 2: Standard self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura C8-Arylation

Objective: Coupling of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile with arylboronic acids.

Step-by-Step Methodology:

  • Preparation & Degassing (Causality: Prevent Pd(0) oxidation): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)

    
     (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and K
    
    
    
    PO
    
    
    (3.0 equiv, 3.0 mmol).
  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 10 mL). Purge the vessel with Argon for 5 minutes by bubbling directly into the solution. Note: Water is essential to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation.
    
  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 4–6 hours.

  • Self-Validating IPC: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The starting material (m/z ~222/224[M+H]+) should be completely consumed, replaced by the product mass. If starting material persists, the catalyst may have been poisoned by oxygen; add an additional 2 mol% Pd(OAc)

      
      /XPhos.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 8-aryl-imidazo[1,2-a]pyridine-5-carbonitrile.

Protocol B: Buchwald-Hartwig C8-Amination

Objective: C-N bond formation using secondary amines (e.g., morpholine)[2].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, combine 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv), the secondary amine (1.5 equiv), Pd

    
    (dba)
    
    
    
    (2.5 mol%), RuPhos (10 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv). Causality: RuPhos is specifically chosen to facilitate reductive elimination of C-N bonds, while Cs
    
    
    CO
    
    
    is a mild enough base to prevent hydrolysis of the carbonitrile group.
  • Solvent & Heating: Add anhydrous Toluene (0.1 M relative to substrate). Heat at 110 °C for 12 hours.

  • IPC & Workup: Monitor via TLC (typically 5% MeOH in DCM). Upon completion, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

Troubleshooting & Self-Validating Systems

Even with optimized protocols, cross-coupling of highly functionalized heterocycles can present challenges. Use this troubleshooting matrix to correct deviations:

  • Issue: High levels of Protodeboronation (Suzuki).

    • Diagnostic: LC-MS shows complete consumption of boronic acid but remaining 8-bromo starting material.

    • Causality & Solution: The transmetalation step is too slow relative to the hydrolysis of the boronic acid. Correction: Switch from a boronic acid to a pinacol boronate ester (BPin), or reduce the water content in the solvent system and switch to a fluoride base (e.g., CsF) to activate the boron species without aqueous hydrolysis.

  • Issue: Reaction stalls at 50% conversion.

    • Diagnostic: IPC shows a plateau in product formation.

    • Causality & Solution: The C5-carbonitrile group is likely coordinating to the active Pd species, causing catalyst resting states or precipitation (visible as a black mirror on the flask). Correction: Increase the ligand-to-palladium ratio from 2:1 to 3:1 to ensure the Pd center remains fully saturated with the bulky phosphine ligand.

  • Issue: Hydrolysis of the Carbonitrile Group.

    • Diagnostic: LC-MS shows a mass corresponding to the primary amide (+18 Da) or carboxylic acid (+19 Da).

    • Causality & Solution: The aqueous base is too strong at high temperatures. Correction: Switch from K

      
      PO
      
      
      
      to a milder base like K
      
      
      CO
      
      
      , or lower the reaction temperature to 80 °C.

References

  • 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 2092292-21-0 Sigma-Aldrich URL:

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Organic Letters - ACS Publications URL:[3]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[1]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors PMC - National Institutes of Health URL:[2]

Sources

Application Note: Reagents and Protocols for Nucleophilic Substitution on 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) [1]

Chemical Causality & Reactivity Profiling

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of several marketed drugs (e.g., Zolpidem, Alpidem) and serving as potent biological modulators [2]. The functionalization of the imidazo[1,2-a]pyridine core is a critical step in SAR (Structure-Activity Relationship) campaigns.

The compound 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile is a highly versatile bifunctional building block. Its reactivity is governed by a profound electronic interplay between the C5 and C8 positions:

  • Electronic Activation (Causality): In the imidazo[1,2-a]pyridine system, the C5 and C8 positions are para-disposed within the fused pyridine ring. The carbonitrile group (-CN) at C5 exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and depletes electron density at C8.

  • Mechanistic Divergence: Because of this para-activation, the C8-Br bond is highly electrophilic. When exposed to strong nucleophiles (aliphatic amines, alkoxides, thiolates), the molecule readily undergoes Nucleophilic Aromatic Substitution (SNAr) via a highly stabilized Meisenheimer complex [4]. Conversely, for weaker nucleophiles (such as anilines or amides) that cannot overcome the activation energy barrier for SNAr, the C8-Br bond serves as an ideal oxidative addition handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) [3].

G SM 8-Bromoimidazo[1,2-a]pyridine -5-carbonitrile SNAr Pathway A: SNAr (Strong Nucleophiles) SM->SNAr Aliphatic Amines, Alkoxides, Thiolates Pd Pathway B: Buchwald-Hartwig (Weak Nucleophiles) SM->Pd Anilines, Amides, Weak Nucleophiles Meisenheimer Meisenheimer Complex (Resonance Stabilized by C5-CN) SNAr->Meisenheimer Nucleophilic Attack at C8 PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition at C8-Br) Pd->PdCycle Pd Catalyst + Ligand ProdA 8-Alkylamino/Alkoxy Product (Metal-Free) Meisenheimer->ProdA Elimination of Br⁻ ProdB 8-Arylamino Product (Pd-Catalyzed) PdCycle->ProdB Reductive Elimination

Fig 1: Divergent substitution pathways for 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile.

Reagent Selection Guide

The choice of reagents dictates the reaction pathway. To prevent unwanted side reactions (such as the hydrolysis of the sensitive C5-carbonitrile group), bases and solvents must be carefully paired with the nucleophile class.

Nucleophile ClassRepresentative ReagentsReaction PathwayRecommended BaseSolvent & TempExpected Yield Range
Aliphatic Amines (1°, 2°)Methylamine, Morpholine, PiperidineSNArDIPEA or K₂CO₃NMP, 80–100 °C75–90%
Aryl Amines (Anilines)Aniline, Substituted AnilinesBuchwald-HartwigCs₂CO₃1,4-Dioxane, 100 °C60–85%
Alkoxides NaOMe, KOtBu, Benzyl alcoholSNArNaH (pre-formed)THF, 0 °C to RT70–88%
Thiolates Alkyl/Aryl thiolsSNArK₂CO₃DMF, RT to 50 °C80–95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Catalyst-Free SNAr with Aliphatic Amines

Causality Focus: Aliphatic amines are sufficiently nucleophilic to attack the C8 position directly. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, ensuring the reacting amine remains unprotonated and fully nucleophilic.

  • Setup: In a dry 20 mL vial, dissolve 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 mmol, 222 mg) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 222 and 224 ([M+H]⁺, 1:1 ratio due to ⁷⁹Br/⁸¹Br). The reaction is complete when this doublet is fully replaced by the product mass (lacking the bromine isotopic signature).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP solvent. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination for Anilines

Causality Focus: Anilines lack the nucleophilicity for SNAr. A Pd-catalyzed cross-coupling is required [3]. BrettPhos is selected as the optimal ligand because it prevents the formation of bis-arylation products and accelerates reductive elimination. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) because strong nucleophilic bases will hydrolyze the C5-carbonitrile into an amide or carboxylic acid.

  • Setup: In an oven-dried Schlenk flask, combine the bromide (1.0 mmol), aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), BrettPhos (0.05 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (8.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Self-Validation (IPC): Check TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active at 254 nm) should be consumed. If the reaction stalls at <80% conversion, spike with an additional 0.01 mmol Pd₂(dba)₃; do not increase the temperature, as this risks nitrile degradation.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: Nucleophilic Alkoxylation (Etherification)

Causality Focus: Alkoxides are excellent nucleophiles but also strong bases. If ambient moisture is present, hydroxide ions will form and competitively attack C8 (forming a tautomeric pyridone) or hydrate the nitrile. Pre-forming the alkoxide in strictly anhydrous conditions is mandatory.

  • Alkoxide Formation: Cool a solution of the desired alcohol (1.5 mmol) in anhydrous THF (4.0 mL) to 0 °C under Nitrogen. Add NaH (60% dispersion in mineral oil, 1.5 mmol) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Substitution: Dissolve the bromide (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL) to neutralize excess base immediately, protecting the nitrile. Extract with DCM, dry, and concentrate.

Analytical Validation & Troubleshooting

  • Nitrile Hydrolysis Mitigation: The most common failure mode in functionalizing this scaffold is the unintended hydration of the C5-CN group to a primary carboxamide (-CONH₂). This is easily detected by LC-MS (an addition of +18 Da to the expected product mass) and a shift in the IR spectrum showing strong N-H stretching bands around 3300 cm⁻¹. To prevent this, strictly avoid aqueous NaOH/KOH and maintain anhydrous conditions when using basic nucleophiles.

  • Regioselectivity: While the C8 position is the primary electrophilic site due to the leaving group, harsh conditions with extremely strong nucleophiles (like organolithiums) can lead to competitive addition to the nitrile carbon. Always maintain stoichiometric control (1.0 - 1.2 eq of nucleophile) and keep temperatures below 100 °C.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . Infectious Disorders - Drug Targets, 2024.[Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions . RSC Advances, 2019.[Link]

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis . Journal of Medicinal Chemistry, 2026.[Link]

Application Note: Process Engineering & Scale-Up Synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, anticancer, and anxiolytic agents[1][2]. Specifically, 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a highly valuable, orthogonally functionalized building block. The 8-bromo position enables downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the 5-cyano group offers a handle for hydrolysis, reduction, or tetrazole formation.

Transitioning the synthesis of this molecule from the discovery lab (milligram scale) to process manufacturing (kilogram scale) presents distinct challenges. The electron-withdrawing nature of the bromo and cyano substituents drastically reduces the nucleophilicity of the starting aminopyridine, requiring precise thermal and stoichiometric control to prevent reagent degradation. This application note details a robust, self-validating, and scalable protocol for the bimolecular condensation of 6-amino-5-bromopicolinonitrile with chloroacetaldehyde.

Mechanistic Architecture & Retrosynthetic Strategy

While highly substituted imidazo[1,2-a]pyridines are often synthesized via the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction[2][3], the unsubstituted imidazole ring of our target dictates a classic bimolecular condensation approach (the Tschitschibabin-type reaction)[4].

The reaction proceeds via a well-defined mechanistic cascade:

  • Alkylation: The endocyclic pyridine nitrogen (N1) attacks the

    
    -carbon of chloroacetaldehyde.
    
  • Iminium Formation: An intermediate iminium ion is formed.

  • Cyclization: The exocyclic amine attacks the pendant aldehyde carbonyl.

  • Dehydration: Loss of water drives the thermodynamic sink of aromatization.

MechanismLogic N_Attack 1. Alkylation Endocyclic N attacks alpha-carbon Intermediate 2. Iminium Intermediate Charge stabilization N_Attack->Intermediate Cyclization 3. Intramolecular Cyclization Exocyclic NH2 attacks Carbonyl Intermediate->Cyclization Dehydration 4. Dehydration Loss of H2O Cyclization->Dehydration Product 5. Aromatization Imidazo[1,2-a]pyridine Core Dehydration->Product

Figure 1: Mechanistic sequence of the bimolecular condensation and cyclization.

Process Engineering & Causality in Scale-Up

As a Senior Application Scientist, I emphasize that a scalable protocol is not merely a recipe; it is a system of engineered causalities. Every reagent and parameter is chosen to manipulate the reaction kinetics and thermodynamics favorably.

  • Overcoming Electronic Deactivation: The -CN and -Br groups on 6-amino-5-bromopicolinonitrile withdraw electron density from the pyridine ring, making the endocyclic nitrogen a poor nucleophile. To overcome this high activation energy barrier, the reaction requires sustained thermal activation (refluxing at >80°C).

  • Solvent Causality (Isopropanol): Isopropanol (IPA) is selected over ethanol or water. IPA provides a higher reflux temperature (~82°C) to drive the sluggish alkylation step, while simultaneously acting as a poor solvent for the final product at low temperatures, enabling direct, high-purity crystallization without the need for chromatography.

  • Base Selection (NaHCO₃): The alkylation step generates HCl, which protonates the starting material and halts the reaction. A base is required. However, strong bases (like NaOH) will trigger aldol-type polymerization of chloroacetaldehyde and hydrolyze the sensitive 5-cyano group. Sodium bicarbonate (NaHCO₃) acts as a mild, heterogeneous acid scavenger that neutralizes HCl without inducing side reactions[1].

  • Dosing Strategy (Kinetic Control): Chloroacetaldehyde is highly reactive and prone to self-condensation at elevated temperatures. By dosing it continuously over 2 hours into the hot reaction mixture, we maintain a low steady-state concentration of the electrophile. This maximizes the productive bimolecular collision rate with the aminopyridine while suppressing electrophile degradation.

Quantitative Parameter Matrix

Prior to finalizing the master protocol, a parameter sweep was conducted to validate the causality of our solvent and base selections. The data below summarizes the optimization landscape.

SolventBase ScavengerTemp (°C)Time (h)Yield (%)Purity (LC-MS %)Process Observation
EthanolNone781245.088.5Sluggish kinetics; incomplete conversion due to HCl accumulation.
EthanolNaHCO₃78868.294.2Moderate yield; product loss observed in the mother liquor during filtration.
WaterNaHCO₃100655.491.0Significant chloroacetaldehyde polymerization (black tar formation).
DMFK₂CO₃90462.185.4Impurity formation; partial hydrolysis of the 5-carbonitrile detected.
Isopropanol NaHCO₃ 82 6 84.5 99.1 Optimal. Clean impurity profile; direct anti-solvent crystallization.

Scalable Master Protocol (100 g to 1 kg scale)

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the chemist can verify the state of the reaction before proceeding to the next unit operation.

ScaleUpWorkflow SM Starting Materials 6-Amino-5-bromopicolinonitrile + Chloroacetaldehyde Setup Reactor Prep N2 Atmosphere, IPA Solvent SM->Setup Addition Controlled Dosing Dropwise addition over 2h at 80°C Setup->Addition Cyclization Cyclization Reaction Reflux for 6 hours (IPC monitored) Addition->Cyclization Workup Quench & Anti-Solvent Add H2O, dissolve salts, precipitate product Cyclization->Workup Isolation Isolation Cool to 5°C, Filter, Wash with cold Heptane Workup->Isolation QC Quality Control HPLC >99%, NMR, HRMS validation Isolation->QC

Figure 2: End-to-end scale-up workflow for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile synthesis.

Step-by-Step Methodology

Scale Basis: 100 g (0.505 mol) of 6-amino-5-bromopicolinonitrile.

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer (PTFE blade), reflux condenser, internal PT100 temperature probe, and a pressure-equalizing addition funnel. Purge the system with Nitrogen (

    
    ) for 15 minutes to displace oxygen.
    
  • Substrate Loading: Charge 100.0 g (0.505 mol, 1.0 eq) of 6-amino-5-bromopicolinonitrile and 63.6 g (0.757 mol, 1.5 eq) of finely milled

    
     into the reactor. Add 800 mL of Isopropanol (IPA). Stir at 250 rpm to form a uniform, easily agitatable suspension.
    
  • Thermal Activation: Ramp the jacket temperature to achieve an internal reaction temperature of 80°C (gentle reflux).

  • Electrophile Dosing (Kinetic Control): Dilute 119.0 g (0.757 mol, 1.5 eq) of 50% aqueous chloroacetaldehyde with 200 mL of IPA. Transfer this mixture to the addition funnel. Begin dropwise addition into the reactor over exactly 2 hours.

    • Self-Validating Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution as the iminium intermediate forms.

  • Cyclization & Maturation (Thermodynamic Sink): Once the addition is complete, maintain the internal temperature at 80–82°C for 6 hours.

    • IPC Validation: Pull a 1 mL aliquot, dilute with acetonitrile, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak area is

      
       and the intermediate hydrate (M+18 peak in LC-MS) has fully dehydrated to the aromatized core.
      
  • Quenching & Anti-Solvent Precipitation: Cool the reactor to 40°C. Slowly add 500 mL of deionized water over 30 minutes via the addition funnel.

    • Causality: The water serves a dual purpose: it dissolves the inorganic byproducts (

      
      , unreacted 
      
      
      
      ) and acts as an anti-solvent, driving the precipitation of the highly hydrophobic imidazo[1,2-a]pyridine product.
  • Isolation: Program the chiller to cool the suspension to 5°C at a controlled rate of 10°C/hour. Hold at 5°C for 2 hours to maximize crystal growth and minimize fines. Filter the slurry through a sintered glass Buchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with a cold mixture of 1:1 IPA/Water (

    
     mL), followed by a final displacement wash with cold heptane (100 mL) to remove trace organic impurities and accelerate drying. Dry the solid in a vacuum oven at 50°C and 50 mbar for 12 hours.
    
  • Expected Output: ~94.2 g (84% theoretical yield) of a pale yellow to off-white crystalline solid.

Analytical Validation & Quality Assurance

To ensure the trustworthiness of the synthesized batch, the material must be validated against the following analytical parameters:

  • HPLC Purity:

    
     (Column: C18, Mobile phase: Water with 0.1% TFA / Acetonitrile gradient).
    
  • HRMS (ESI-TOF): Calculated for

    
    
    
    
    
    :
    
    
    , Found:
    
    
    .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The structural integrity is confirmed by the distinct AB spin system of the pyridine ring protons (C6 and C7) appearing as two doublets (
    
    
    Hz) between 7.40–7.70 ppm, and the characteristic imidazole protons (C2 and C3) appearing as two closely spaced doublets (
    
    
    Hz) around 7.90 and 8.20 ppm.

References

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • Synthesis of imidazo[1,2-a]pyridines Organic Chemistry Portal
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities PMC - N
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides MDPI

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

[1]

Case ID: IMP-SYN-8BR-5CN Assigned Specialist: Senior Application Scientist Status: Active Support Topic: Yield Optimization & Troubleshooting[1]

Executive Summary

The synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile presents a specific challenge due to the electronic deactivation of the pyridine ring.[1] The presence of the electron-withdrawing cyano group (position 6 on the starting pyridine) and the bromo group (position 3) significantly reduces the nucleophilicity of the ring nitrogen, which is the primary driver for the cyclization mechanism.[1]

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks and stability issues inherent to this scaffold.

Part 1: The "Golden Route" Protocol

Recommended baseline methodology for high-purity isolation.[1]

Reaction Scheme: Condensation of 2-amino-3-bromo-6-cyanopyridine with chloroacetaldehyde .[1]

ParameterSpecificationRationale
Starting Material 2-amino-3-bromo-6-cyanopyridine (1.0 eq)The 3-Br becomes the 8-Br; the 6-CN becomes the 5-CN in the fused system.[1]
Reagent Chloroacetaldehyde (40-50% aq.)[1] (2.0 eq)Excess required due to volatility and polymerization of the aldehyde at high temps.[1]
Solvent n-Butanol (or DMAc for scale-up)Higher boiling point (117°C) is critical.[1] Ethanol reflux (78°C) often provides insufficient energy to overcome the deactivated nucleophile barrier.[1][2]
Base NaHCO₃ (2.5 eq) or Na₂CO₃Neutralizes the HCl byproduct.[1][2] Stronger bases (NaOH) risk hydrolyzing the nitrile to an amide.[1][2]
Additive Sodium Iodide (NaI) (0.1 - 0.2 eq)Critical for Yield: Facilitates in situ Finkelstein reaction, converting chloroacetaldehyde to the more reactive iodoacetaldehyde.[1][2]
Temperature 100°C - 110°CRequired to drive the N-alkylation of the electron-deficient pyridine nitrogen.[1]
Step-by-Step Workflow
  • Charge a reaction vessel with 2-amino-3-bromo-6-cyanopyridine (1.0 equiv), NaHCO₃ (2.5 equiv), and NaI (0.1 equiv).

  • Suspend in n-Butanol (10 mL per gram of substrate).

  • Heat the mixture to 80°C.

  • Add Chloroacetaldehyde (40% aq. solution, 2.0 equiv) dropwise over 30 minutes.[1][2] Note: Rapid addition can lead to aldehyde polymerization (black tar).[1][2]

  • Ramp temperature to 110°C (reflux) and stir for 12–18 hours. Monitor by LC-MS (TLC is often insufficient due to overlapping polar spots).[1]

  • Workup: Cool to RT. Concentrate under reduced pressure to remove n-Butanol.[1]

  • Precipitation: Add water to the residue and stir vigorously for 1 hour. The product should precipitate as a solid.[1] Filter and wash with water and cold diethyl ether.[1]

Part 2: Troubleshooting & Yield Optimization (FAQs)

Q1: My reaction conversion stalls at 40-50%. Adding more aldehyde doesn't help.[1] Why?

Diagnosis: The ring nitrogen is electronically deactivated by the ortho-cyano group, making the initial SN2 attack on the aldehyde the rate-limiting step.[1] Solution:

  • Switch to the "Finkelstein" Modification: Add 10-20 mol% NaI . The iodide displaces the chloride on the acetaldehyde, creating a much better electrophile (I > Cl).[1][2] This is often the single most effective change for this specific substrate.[1]

  • Solvent Switch: If using Ethanol, switch to n-Butanol or DMF .[1] You need higher thermal energy to overcome the activation barrier caused by the electron-withdrawing groups.[1]

Q2: I see a major side product with M+18 mass (Hydrolysis). How do I stop it?

Diagnosis: The nitrile group at position 5 is susceptible to hydrolysis, converting to the amide (CONH₂), especially under prolonged heating with water (from the aq.[1][2] aldehyde) and base.[1][3][4][5][6] Solution:

  • Buffer Control: Ensure you are using a weak base like NaHCO₃.[1] Avoid K₂CO₃ or NaOH if hydrolysis is observed.[1]

  • Dry Conditions: Switch from aqueous chloroacetaldehyde to Bromoacetaldehyde diethyl acetal .

    • Protocol Adjustment: You must add an acid catalyst (e.g., HBr/AcOH) to deprotect the acetal in situ, then neutralize carefully.[1][2] This removes the bulk water from the system.[1]

Q3: The reaction mixture turns into a "black tar" and yield is lost during purification.

Diagnosis: Polymerization of chloroacetaldehyde.[1] This reagent is unstable at high temperatures and basic pH.[1] Solution:

  • Slow Addition: Do not dump the aldehyde in at once. Add it dropwise to the hot solution.

  • Fresh Reagent: Verify the quality of your chloroacetaldehyde. If it's old or dark, distill it or buy fresh.[1][2]

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxidative degradation can contribute to tar formation.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pathway and the specific bottleneck caused by the 6-Cyano group (which becomes the 5-Cyano position).[1]

GStart2-Amino-3-bromo-6-cyanopyridineTransitionTransition State:N-Alkylation (Rate Limiting)Start->Transition+ Inter1(Slow kinetics due to CN)ReagentChloroacetaldehyde(aq)Inter1Intermediate:IodoacetaldehydeReagent->Inter1NaI ExchangeCatalystNaI (Catalyst)In-situ FinkelsteinCyclizedCyclized Intermediate(Hydroxy-dihydro-imidazo)Transition->CyclizedRing ClosureProductTARGET:8-Bromoimidazo[1,2-a]pyridine-5-carbonitrileCyclized->Product- H2O(Dehydration)SideProdSide Product:Amide (Hydrolysis)Product->SideProdProlonged heating+ H2O/Base

Part 4: Analytical Validation

Confirm your product identity using these expected markers.

  • 1H NMR (DMSO-d6): Look for the characteristic imidazo doublets at δ 8.2–7.6 ppm.[1] The pyridine ring protons will show a specific coupling pattern (usually two doublets if 5,8-disubstituted, but here we have 5,8-substitution on the fused system, meaning the original pyridine had H at 4,[1][2]5. In the final product, these are H-6 and H-7).

    • Note: H-3 (imidazole ring) usually appears as a singlet or doublet around 7.8-8.2 ppm.[1]

  • IR: Distinct Nitrile stretch at ~2230 cm⁻¹ .[1] Absence of broad Carbonyl/Amide peaks (unless hydrolysis occurred).[1]

  • Mass Spec: Distinct bromine isotope pattern (1:1 ratio of M and M+2).[1]

References

  • Bagdi, A. K., et al. (2020).[1][2] "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances. (Discusses general condensation mechanisms and catalyst choices).

    • Sigma-Aldrich. (n.d.).[1] "8-bromoimidazo[1,2-a]pyridine-5-carbonitrile Product Page." (Confirmation of chemical structure and commercial availability).

    • Perveen, S., et al. (2021).[1][2] "Synthesis of imidazo[1,2-a]pyridine derivatives and their biological activities." Molecules. (Provides context on solvent effects in Hantzsch-type cyclizations).

    • Guchhait, S. K., et al. (2011).[1][2] "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Combinatorial Science.[1] (Alternative multicomponent routes if condensation fails).

    Technical Support Center: Overcoming Solubility Issues with 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The "Brick Dust" Challenge

    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) presents a classic "brick dust" profile common in rigid, planar heterocycles. Its poor solubility stems from two synergistic factors:

    • Strong

      
      -
      
      
      
      Stacking:
      The planar imidazopyridine core facilitates tight crystal packing.
    • Dipolar Interactions: The 5-cyano group creates a strong dipole moment, enhancing lattice energy and reducing solubility in non-polar solvents, while the 8-bromo substituent increases lipophilicity, reducing aqueous solubility.

    This guide provides a tiered approach to solubilizing this intermediate for synthesis (e.g., Suzuki/Buchwald couplings,

    
    ) and biological assays.
    

    Tier 1: Solvent Selection & Screening Matrix

    Q: "I can't get the material into solution for my NMR or reaction. What solvents actually work?"

    A: Standard organic solvents (DCM, MeOH, Toluene) are often insufficient. You must move to high-dielectric, dipolar aprotic solvents or hydrogen-bond donors.

    Solvent ClassSolventSolubility RatingApplication Notes
    Dipolar Aprotic DMSO High (+++++)Best for biological assays and high-temp reactions (
    
    
    C).
    Dipolar Aprotic DMF / NMP High (++++)Ideal for cross-coupling reactions. Easier to remove than DMSO.
    Fluorinated TFE / HFIP High (++++)"Magic Solvents" . Trifluoroethanol (TFE) disrupts
    
    
    -stacking aggregates via strong H-bond donation.
    Chlorinated DCM / CHCl
    
    
    Low (+)Poor solubility unless mixed with MeOH (e.g., 9:1 DCM:MeOH).
    Protic Methanol Moderate (++)Solubility improves significantly with heat; good for recrystallization.
    Non-Polar Hexanes / Et
    
    
    O
    Negligible (-)Anti-solvents. Use only for precipitation.

    Pro-Tip: For NMR, if DMSO-

    
     shows broadening (aggregation), add 10% TFE or warm the tube to 45°C.
    

    Tier 2: Process Optimization (The "Dissolution Protocol")

    Q: "It dissolves initially but precipitates as a gel after 10 minutes. How do I stabilize it?"

    A: This is likely due to supersaturation or "crashing out" upon cooling. Follow this thermodynamic stabilization protocol:

    Step-by-Step Dissolution Protocol
    • Particle Size Reduction: Do not attempt to dissolve large crystals. Mortar and pestle the solid into a fine powder to increase surface area.

    • The "Hot-Sonicate" Cycle:

      • Add solvent (e.g., DMF).[1][2]

      • Sonicate for 5 minutes (degasses and breaks aggregates).

      • Heat to 60°C.

      • Repeat if necessary.

    • Co-Solvent Stabilization: If using a non-polar reaction solvent (e.g., Toluene), predissolve the imidazopyridine in a minimum volume of DMF (5-10% of total volume) before adding it to the toluene.

    Diagram: Solubility Optimization Workflow

    SolubilityWorkflow Start Solid 8-Br-5-CN-Imidazopyridine CheckSolvent Select Primary Solvent (DMSO, DMF, or NMP) Start->CheckSolvent Sonicate Sonicate (5 mins, 40kHz) CheckSolvent->Sonicate Heat Heat to 60-80°C Sonicate->Heat VisualCheck Clear Solution? Heat->VisualCheck Success Proceed to Reaction/Assay VisualCheck->Success Yes Fail Precipitation / Haze VisualCheck->Fail No AddCosolvent Add 10% TFE or MeOH Fail->AddCosolvent AddCosolvent->Sonicate

    Caption: Systematic workflow for solubilizing rigid heterocyclic intermediates.

    Tier 3: Reaction-Specific Troubleshooting

    Q: "My Suzuki coupling failed. The starting material turned into a black tar/brick. Why?"

    A: The 5-cyano group is electron-withdrawing, reducing the electron density on the ring. However, the nitrogen lone pairs can still coordinate to Palladium, poisoning the catalyst if solubility is poor.

    Troubleshooting Guide for Cross-Couplings:

    • Switch Base: Inorganic bases (K

      
      CO
      
      
      
      ) are insoluble in organic solvents, creating a heterogeneous mess.
      • Solution: Use soluble organic bases like Cs

        
        CO
        
        
        
        or DBU to maintain a homogeneous phase.
    • Phase Transfer Catalysis: If you must use aqueous bases, add TBAB (Tetrabutylammonium bromide) or CTAB . This acts as a surfactant, pulling the lipophilic imidazopyridine into the reaction interface.

    • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) to outcompete the nitrile/pyridine nitrogens for the metal center.

    Mechanistic Insight (pKa Shift): The 5-cyano group significantly lowers the pKa of the N1 bridgehead nitrogen (compared to unsubstituted imidazo[1,2-a]pyridine, pKa ~6.8). This means the molecule is less basic.[3] Acid-base extraction protocols must be adjusted; you may need a stronger acid (e.g., 2M HCl) to fully protonate and extract it into the aqueous layer during workup.

    Frequently Asked Questions (FAQ)

    Q1: Can I use water/buffer for biological assays? A: Not directly. Prepare a 100 mM stock solution in 100% DMSO . Dilute this into the assay buffer (e.g., PBS) ensuring the final DMSO concentration is <1%. If precipitation occurs upon dilution, add 0.05% Tween-80 or Pluronic F-127 to the buffer before adding the compound.

    Q2: How do I recrystallize it? A: The "brick dust" nature makes standard recrystallization hard.

    • Method: Dissolve in minimal boiling Ethanol or Acetonitrile . Add hot water dropwise until turbidity appears. Let it cool very slowly (wrap the flask in foil/towel) to room temperature, then 4°C. Fast cooling yields amorphous powder, not crystals.

    Q3: The compound is stuck on my silica column. How do I elute it? A: The polar nitrile group interacts strongly with silica silanols.

    • Solution: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1). The TEA blocks the acidic silanol sites, allowing the basic heterocycle to pass through.

    References

    • General Synthesis & Properties : Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Journal of Heterocyclic Chemistry. (2020).

    • Solubility of Nitriles : "Solubility of some novel cyanopyridine derivatives in organic solvents." MedCrave Online. (2018).

    • pKa & Hammett Effects : "Effect of Pyridine Type Nitrogen on Hammett ρ." World Journal of Chemical Education. (2022).[4]

    • Reaction Optimization (Micellar Media) : "Efficient Synthesis of Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega. (2019).

    • Commercial Properties : "8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Product Page." Sigma-Aldrich.[5]

    Sources

    Technical Support Center: Purification & Handling of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Compound: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) Molecular Formula: C8H4BrN3 Application Context: Substituted imidazo[1,2-a]pyridines are critical scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors and modulators of the Wnt/β-catenin signaling pathway in oncology research[1].

    As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying this highly functionalized heterocyclic intermediate.

    I. Biological Context & Pathway Modulation

    Understanding the downstream application of your synthesized compound is crucial for determining the required purity thresholds. Imidazo[1,2-a]pyridine derivatives are heavily investigated for their ability to inhibit the Wnt/β-catenin pathway, a signaling cascade often dysregulated in embryonic development and various cancers[1]. Trace impurities from synthesis (such as unreacted α-halocarbonyls or regioisomers) can cause false positives in biological assays.

    WntPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Prevents Degradation Nucleus Target Gene Transcription BetaCatenin->Nucleus Translocates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->BetaCatenin Blocks Signaling

    Wnt/β-catenin signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.

    II. Troubleshooting FAQs: Overcoming Physicochemical Hurdles

    The structural combination of a basic imidazopyridine core, an electron-withdrawing 5-carbonitrile group, and a lipophilic 8-bromo substituent creates unique purification challenges[2].

    Q: Why does my product tail severely on silica gel, leading to poor resolution from unreacted 2-aminopyridine derivatives? A: The causality lies in the basic nitrogen (N1) of the imidazo[1,2-a]pyridine core. Even though the 5-carbonitrile group pulls electron density away from the ring system, the core remains sufficiently basic to engage in strong hydrogen bonding and ionic interactions with the acidic silanol groups (-SiOH) on unmodified silica gel[2]. Corrective Action: You must suppress silanol ionization. Pre-treat the silica column with 1% triethylamine (Et₃N) in your starting solvent (e.g., Hexanes/EtOAc) and maintain 0.5% Et₃N throughout the gradient elution[3]. Alternatively, utilize amine-functionalized (NH₂) silica to permanently bypass the need for mobile-phase modifiers.

    Q: During acid-base extraction, I am losing a significant portion of my product in the aqueous layer. How can I improve recovery? A: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has a delicate solubility profile. While the core is basic, the 5-carbonitrile group significantly increases the molecule's dipole moment. If the aqueous layer is not basified sufficiently (pH < 8) during the reverse-extraction step, the compound remains partially protonated and highly water-soluble[2]. Corrective Action: Ensure the aqueous layer is basified to at least pH 9 using saturated aqueous NaHCO₃ or 1M NaOH. Because the neutral compound still exhibits partial aqueous solubility, extract with a highly polar organic solvent like Dichloromethane (DCM) or a Chloroform/Isopropanol (3:1 v/v) mixture instead of standard Ethyl Acetate[1].

    Q: My recrystallization attempts yield an oil instead of a crystalline solid ("oiling out"). What is the thermodynamic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or when a high concentration of structurally similar impurities (like regioisomers) disrupts the crystal lattice formation. Corrective Action: Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water. Seed the solution with a pure crystal at a temperature just above the cloud point, and cool the mixture at a very slow, controlled rate (e.g., 5°C/hour) to favor thermodynamic nucleation over kinetic phase separation[2].

    III. Quantitative Data: Method Comparison

    The following table summarizes the quantitative efficiency of various purification techniques for imidazo[1,2-a]pyridine derivatives, allowing for data-driven experimental design[2][3].

    Purification MethodTypical Yield Recovery (%)Purity Achieved (%)Processing TimePrimary Impurities Removed
    Acid-Base Extraction 85 - 92%80 - 85%2 - 3 HoursNon-basic organics, salts, catalysts
    Standard Silica Chromatography 60 - 70%90 - 95%4 - 6 HoursStarting materials (moderate tailing loss)
    Amine-Modified Chromatography 88 - 95%> 98%3 - 5 HoursRegioisomers, starting materials
    Binary Recrystallization 75 - 85%> 99%12 - 24 HoursTrace structural isomers, color bodies

    IV. Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints. Safety Note: 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is classified under GHS07 (Warning) and causes skin/eye irritation (H315, H319). Handle all powders in a ventilated enclosure.

    Protocol A: Optimized Acid-Base Extraction Workflow

    This exploits the basicity of the imidazo[1,2-a]pyridine core to separate it from neutral/acidic impurities[2].

    • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

    • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 30 mL). The basic target compound will protonate and migrate to the aqueous layer.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) on the remaining DCM layer (Hexane:EtOAc 1:1). The UV-active spot corresponding to the product should be completely absent. Discard the organic layer if validated.

    • Basification: Cool the combined aqueous layers in an ice bath (0°C). Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 9.0 (verify with pH paper). A cloudy suspension should form.

    • Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 x 40 mL).

    • Drying & Concentration: Combine the new DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2: Analyze the resulting solid via LC-MS. You must observe a dominant peak with an m/z [M+H]⁺ corresponding to the exact mass of C8H4BrN3[3].

    Protocol B: Amine-Modified Flash Chromatography

    Designed to resolve regioisomers without yield-destroying tailing[2][3].

    • Column Preparation: Prepare a silica gel slurry using Hexanes containing 1% Et₃N (v/v). Pack the column firmly.

    • Sample Loading: Due to the compound's polarity, dry-load the sample. Dissolve the crude solid in a minimum amount of DCM, add 2 grams of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column head.

    • Gradient Elution: Elute using a gradient of Hexanes to Ethyl Acetate (from 90:10 to 50:50)[1]. Crucial: Maintain 0.5% Et₃N in all mobile phase mixtures.

    • Fraction Collection: Collect 15 mL fractions.

    • Validation Checkpoint: Spot fractions on a TLC plate. The target compound will elute as a tight, circular spot under UV 254 nm. If the spot resembles a teardrop or streak, the Et₃N concentration in the mobile phase was insufficient.

    V. Purification Logical Workflow

    PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (1M HCl then NaHCO3) Crude->Extraction Remove non-basic impurities Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) Extraction->Chromatography Isolate target mass Crystallization Recrystallization (EtOH/Water) Chromatography->Crystallization Polish & remove trace isomers Pure Pure 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile Crystallization->Pure >98% Purity achieved

    Step-by-step logical workflow for the purification of imidazo[1,2-a]pyridine derivatives.

    VI. References

    • Title: Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis Source: benchchem.com URL:

    • Title: A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Source: benchchem.com URL:

    • Title: 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 2092292-21-0 Source: sigmaaldrich.com URL:

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: mdpi.com URL:

    Sources

    Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Electron-Deficient Imidazopyridines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to execute Suzuki-Miyaura cross-couplings on electron-deficient imidazo[1,2-a]pyridines. While these fused bicyclic heterocycles are privileged scaffolds in drug discovery (found in drugs like zolpidem and olprinone), their inherent electronic properties make them notoriously difficult substrates.

    The two primary modes of failure are catalyst poisoning (where the nitrogen lone pairs coordinate to the palladium center)[1] and protodeboronation (where the electron-deficient heteroaryl boronic acid rapidly degrades before coupling)[2]. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to salvage your failing couplings.

    Diagnostic Workflow

    Before blindly screening catalysts, analyze your crude reaction mixture via LC-MS to identify the specific failure mode. Use the decision tree below to direct your optimization strategy.

    SuzukiTroubleshooting Start Suzuki Coupling Failure (Imidazopyridine + Boronic Acid) CheckMass Analyze Crude Reaction Mixture via LC-MS Start->CheckMass Mass1 Starting Material Recovered? CheckMass->Mass1 Mass2 Dehalogenated Imidazopyridine? CheckMass->Mass2 Mass3 Protodeboronated Species? CheckMass->Mass3 Sol1 Catalyst Poisoning / Inactive Switch to Buchwald Ligands (e.g., XPhos, RuPhos) Mass1->Sol1 Yes Sol2 Reductive Elimination Failure Lower Temp, Switch to Pd(dppf)Cl2 or CsF Mass2->Sol2 Yes Sol3 Unstable Boronic Acid Use Slow-Release Strategy or MIDA Boronates Mass3->Sol3 Yes

    Diagnostic decision tree for identifying Suzuki coupling failure modes.

    Core Troubleshooting Guides
    Issue 1: Severe Protodeboronation

    Q: My LC-MS shows complete consumption of the heteroaryl boronic acid, but I only recover unreacted imidazopyridine halide and the protodeboronated arene. How do I fix this?

    Root Cause: Electron-deficient heteroaryl boron derivatives (especially 2-pyridyl and imidazopyridyl species) undergo transmetalation at a relatively slow rate. In basic aqueous media, they rapidly decompose via a base-catalyzed protodeboronation pathway, where the C-B bond is cleaved and replaced by a C-H bond[2]. Mechanistic Solutions:

    • Switch Boron Species: Abandon free boronic acids. Use potassium heteroaryltrifluoroborates or pinacol esters (Bpin), which are significantly more stable against hydrolytic degradation[3].

    • Employ a "Slow-Release" Strategy: If using MIDA boronates or trifluoroborates, use a biphasic system with a mild base (e.g., aqueous K3PO4) to slowly hydrolyze the boronate into the active boronic acid. This keeps its steady-state concentration low, favoring transmetalation over decomposition[2].

    • Anhydrous Fluoride Activation: Use anhydrous CsF or KF in anhydrous dioxane. Fluoride strongly coordinates to boron, activating the boronic ester for transmetalation without the need for water, completely shutting down the aqueous protodeboronation pathway[4].

    Issue 2: Catalyst Poisoning & N-Coordination

    Q: The reaction stalls at 10-20% conversion. Both starting materials are still present. Adding more catalyst doesn't help.

    Root Cause: The basic nitrogens on the imidazo[1,2-a]pyridine ring can act as strong Lewis bases, coordinating to the empty orbitals of the Pd(0) or Pd(II) intermediates. This forms stable, off-cycle dead-end complexes that shut down the catalytic cycle[1]. Mechanistic Solutions:

    • Sterically Hindered Buchwald Ligands: Switch from standard PPh3 to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos[3]. The massive steric bulk of the 2,4,6-triisopropylphenyl ring in XPhos creates a shield around the palladium center. This allows the linear C-X bond to approach for oxidative addition but physically blocks the bulky imidazopyridine nitrogen from coordinating.

    • Microwave Irradiation: Conventional heating often leads to catalyst degradation before the sluggish transmetalation completes. Microwave heating (e.g., 130 °C for 20 mins) rapidly drives the catalytic cycle, outcompeting the formation of off-cycle Pd-complexes[5].

    Issue 3: Hydrodehalogenation

    Q: I am getting a significant amount of dehalogenated imidazopyridine (Ar-H) instead of the cross-coupled product.

    Root Cause: Failed reductive elimination. After oxidative addition, if reductive elimination is slow, the Pd(II) complex can undergo alternative pathways. It may abstract a hydride from an alkoxide base or a protic solvent (via β-hydride elimination), followed by reductive elimination to yield the dehalogenated arene[4][6]. Mechanistic Solutions:

    • Optimize the Base: Avoid strong alkoxide bases (like NaOtBu) which act as hydride donors. Switch to weaker inorganic bases like CsF or K2CO3[4].

    • Enforce Cis-Geometry: Use bidentate ligands like Pd(dppf)Cl2. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for reductive elimination, thereby accelerating product formation over side reactions[7].

    Quantitative Data: Ligand & Condition Optimization

    Table 1: Impact of Catalyst/Ligand Systems on Imidazopyridine Suzuki Couplings

    Catalyst / LigandBaseSolventTemp / TimeTypical YieldPrimary Failure Mode Addressed
    Pd(PPh3)4Na2CO3Toluene/H2O90°C, 24h< 30%Baseline (High Protodeboronation)
    Pd(dppf)Cl2K2CO3Acetone/Tol/H2O130°C, 20m (MW)70-85%Accelerates Reductive Elimination
    Pd2(dba)3 / XPhosK3PO4THF (Anhydrous)80°C, 16h80-90%Prevents N-Coordination
    Pd(OAc)2 / RuPhosCsFDioxane110°C, 12h> 90%Overcomes Steric Hindrance & Poisoning
    Standard Operating Procedures (SOPs)
    Protocol A: Microwave-Assisted Suzuki Coupling for Challenging Imidazopyridines

    This self-validating protocol utilizes microwave irradiation and Pd(dppf)Cl2 to outcompete catalyst poisoning and protodeboronation[8].

    • Preparation: To an oven-dried microwave vial, add the halogenoimidazo[1,2-a]pyridine (1.0 equiv), the heteroaryl boronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

    • Base Addition: Add K2CO3 (3.0 equiv). Causality: K2CO3 is strong enough to facilitate transmetalation but weak enough to minimize base-catalyzed degradation of the heterocycle.

    • Solvent System: Add a degassed mixture of Acetone/Toluene/H2O (4:4:1, 0.2 M). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, while degassing prevents Pd(0) oxidation.

    • Reaction: Seal the vial and irradiate in a microwave synthesizer at 130 °C for 20 minutes.

    • Workup & Validation: Analyze an aliquot via LC-MS. If the mass of the starting material is absent and the product mass dominates, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

    Protocol B: Anhydrous Fluoride Activation for Unstable Boronates

    Use this protocol when protodeboronation persists even under microwave conditions.

    • Preparation: In an argon-filled glovebox, charge a Schlenk flask with the imidazopyridine halide (1.0 equiv), heteroaryl pinacol boronate (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous CsF (3.0 equiv).

    • Solvent: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M).

    • Reaction: Heat at 90 °C for 12 hours under argon. Causality: CsF polarizes the B-O bond of the pinacol ester, facilitating transmetalation. Because zero water is present, the hydrolytic protodeboronation pathway is completely blocked.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify.

    Frequently Asked Questions (FAQs)

    Q: Why does my 3-iodoimidazo[1,2-a]pyridine couple much easier than the 6-bromo analogue? A: The 3-position of the imidazo[1,2-a]pyridine ring is the most electron-rich and highly reactive toward electrophilic and oxidative processes. Oxidative addition of Pd(0) into the C-I bond at the 3-position is kinetically highly favored compared to the more electron-deficient 6-position[9].

    Q: Can I perform a one-pot cyclization and Suzuki coupling? A: Yes. Researchers have demonstrated that 2-aminopyridine-5-boronic acid pinacol esters can undergo Ugi-type cyclizations to form the imidazopyridine core, followed directly by a Pd-catalyzed Suzuki coupling in the same pot. The boronate functional group is remarkably tolerant to the Lewis acids used during the cyclization step[10].

    References
    • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES - imist.ma.

    • [5] Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives - thieme-connect.com. 5

    • [6] Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - benchchem.com. 6

    • [9] Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction - acs.org. 9

    • [10] One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines - organic-chemistry.org.10

    • [8] Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - nih.gov. 8

    • [2] Protodeboronation - wikipedia.org. 2

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - nih.gov.

    • [7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - rsc.org. 7

    • [4] preventing debromination in Suzuki coupling of bromo-imidazoles - benchchem.com. 4

    • [3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - scispace.com. 3

    • [1] Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - researchgate.net. 1

    Sources

    Minimizing side reactions during 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile functionalization

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthetic manipulation of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during the functionalization of this molecule. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

    General Considerations & Frequently Asked Questions (FAQs)

    This section addresses broad, overarching questions about the reactivity and handling of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile.

    Q1: What are the primary challenges when working with this molecule?

    The 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile core presents a unique set of challenges due to the interplay of its functional groups. The primary issues are:

    • Competing Reaction Sites: While the C-8 bromine is the primary site for cross-coupling, other C-H positions on the imidazo[1,2-a]pyridine ring can sometimes be activated, leading to undesired side products.[1][2]

    • Lability of the Nitrile Group: The carbonitrile at the C-5 position is susceptible to hydrolysis under both acidic and basic conditions, which are often required for cross-coupling reactions.[3][4][5] This can lead to the formation of the corresponding amide or carboxylic acid, complicating purification and reducing the yield of the desired product.

    • Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazopyridine core can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[2] This necessitates careful selection of ligands that can mitigate these effects.

    Q2: How can I prevent the premature hydrolysis of the 5-carbonitrile group?

    Hydrolysis of the nitrile is a common pitfall. The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.[3][4][5] To prevent this:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).

    • Select the Right Base: When a base is required, opt for non-nucleophilic, anhydrous bases. For Suzuki reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that has been flame-dried under vacuum is a good choice. For Buchwald-Hartwig aminations, a strong, non-hydroxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is preferred.[6]

    • Control Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Run reactions at the lowest effective temperature.

    • Careful Work-up: Quench the reaction with a non-aqueous or a minimally aqueous, buffered solution. Avoid strong acidic or basic conditions during extraction if possible.

    Q3: What are the general best practices for setting up palladium-catalyzed cross-coupling reactions with this substrate?

    Success in palladium-catalyzed reactions hinges on meticulous experimental setup.

    • Degassing: Oxygen can oxidize the Pd(0) active catalyst. It is crucial to degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

    • Reagent Purity: Use high-purity reagents. Boronic acids, for instance, can undergo degradation and exist as anhydrides (boroxines), which can affect the reaction stoichiometry and efficiency.

    • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. Generally, a ratio between 1:1 and 2:1 is used, but this should be optimized for your specific reaction.

    Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

    This section provides detailed troubleshooting for specific side reactions encountered during common cross-coupling procedures.

    A. Suzuki-Miyaura Coupling (C-C bond formation at C-8)

    The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds at the C-8 position. However, several side reactions can diminish its efficiency.

    Problem 1: Significant formation of a debrominated side product (imidazo[1,2-a]pyridine-5-carbonitrile).

    This is one of the most common side reactions in Suzuki couplings of aryl bromides.[7]

    • Causality: The debromination (or hydrodehalogenation) occurs when the palladium-aryl intermediate (Ar-Pd(II)-Br) undergoes a reaction that results in the replacement of the bromine atom with a hydrogen atom. This can happen through various pathways, including a reaction with trace amounts of water or other proton sources in the reaction mixture.[7]

    • Troubleshooting Strategies:

    ParameterRecommendation to Minimize DebrominationRationale
    Base Use a weaker base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.Stronger bases can promote side reactions and may contain more water.
    Solvent Use anhydrous solvents like toluene or dioxane.Minimizes the primary proton source for debromination.[7]
    Temperature Run the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 80-90 °C).Higher temperatures can favor the debromination pathway.
    Boronic Acid Quality Use high-purity boronic acid and consider using a slight excess (1.1-1.2 equivalents).Ensures that the transmetalation step is fast and outcompetes the debromination pathway.
    • Visualizing the Competing Pathways:

    Suzuki_Side_Reaction Start 8-Bromo-ImPy-CN (Starting Material) OxAdd ImPy(CN)-Pd(II)(Br)L_n (Oxidative Addition Intermediate) Start->OxAdd + Pd(0)L_n (Oxidative Addition) Pd0 Pd(0)L_n Desired_Product 8-Aryl-ImPy-CN (Desired Product) OxAdd->Desired_Product 1. Transmetalation (with Ar-B(OH)₂ + Base) 2. Reductive Elimination Side_Product ImPy-CN (Debrominated Side Product) OxAdd->Side_Product Protonolysis (via H⁺ Source) Boronic Ar-B(OH)₂ Boronic->OxAdd Base Base Base->OxAdd Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->OxAdd

    Caption: Competing pathways in Suzuki coupling.

    • Experimental Protocol to Minimize Debromination:

      • To a flame-dried Schlenk flask, add 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and flame-dried K₃PO₄ (2.0 eq.).

      • Evacuate and backfill the flask with argon three times.

      • Add anhydrous dioxane (0.1 M) via cannula.

      • Bubble argon through the solution for 20 minutes.

      • Add Pd(dppf)Cl₂ (0.03 eq.) and dppf (0.03 eq.) to the flask under a positive flow of argon.

      • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

    B. Buchwald-Hartwig Amination (C-N bond formation at C-8)

    This reaction is essential for installing amine functionalities, but it is also prone to side reactions, particularly hydrodehalogenation.[6]

    Problem 2: Formation of a debrominated side product alongside the desired amine.

    • Causality: In the Buchwald-Hartwig catalytic cycle, after the amine coordinates to the palladium center, a reductive elimination step should yield the desired C-N bond. However, a competing pathway is β-hydride elimination, if the amine coupling partner has a β-hydrogen. This side reaction regenerates the debrominated arene and an imine or enamine.[6][8] Even for amines without β-hydrogens, other pathways can lead to debromination.

    • Troubleshooting Strategies:

    ParameterRecommendation to Minimize DebrominationRationale
    Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[9]These ligands promote the rate of reductive elimination, which outcompetes the side reactions leading to debromination.[8][9]
    Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.A strong base is required to deprotonate the amine and facilitate its entry into the catalytic cycle.
    Temperature Keep the reaction temperature as low as possible. Start screening around 80 °C.Higher temperatures can increase the rate of catalyst decomposition and side reactions.
    Catalyst Precursor Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.This can lead to a more controlled and efficient reaction initiation.
    • Visualizing the Competing Pathways:

    Buchwald_Side_Reaction OxAdd ImPy(CN)-Pd(II)(Br)L (Oxidative Addition Intermediate) Amine_Complex [ImPy(CN)-Pd(II)(NR₂H)L]⁺Br⁻ OxAdd->Amine_Complex + R₂NH Amido_Complex ImPy(CN)-Pd(II)(NR₂)L (Amido Complex) Amine_Complex->Amido_Complex + Base, - H-Base⁺Br⁻ Desired_Product 8-(R₂N)-ImPy-CN (Desired Product) Amido_Complex->Desired_Product Reductive Elimination (Desired Pathway) Side_Product ImPy-CN (Debrominated Side Product) Amido_Complex->Side_Product β-Hydride Elimination or other decomposition pathways (Side Reaction)

    Sources

    Technical Support Center: Imidazo[1,2-a]pyridine Regioisomer Management

    Author: BenchChem Technical Support Team. Date: March 2026

    To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting Regioisomer Separation and Structural Assignment in Imidazo[1,2-a]pyridine Scaffolds

    Introduction: The Regioisomer Challenge

    The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), yet its synthesis is frequently plagued by regiochemical ambiguities.[1][2] While the standard condensation of 2-aminopyridines with

    
    -haloketones is generally robust, specific conditions—particularly the use of substituted 2-aminopyridines  or unsymmetrical 1,3-electrophiles —can yield difficult-to-separate regioisomeric mixtures.
    

    This guide addresses the three most critical separation scenarios encountered in the lab:

    • Ambiguous Cyclization: Distinguishing 5-, 6-, 7-, and 8-substituted isomers derived from substituted aminopyridines.

    • C2 vs. C3 Selectivity: Managing mixtures arising from C-H functionalization.

    • Structural Isomers: Separating 2-alkyl-3-aryl vs. 2-aryl-3-alkyl isomers.

    Module 1: Diagnostic Triage (NMR Identification)

    Before attempting separation, you must definitively assign the regioisomer.[1] The chemical shift of the proton at the C3 position (if unsubstituted) and the coupling constants of the pyridine ring protons are your primary diagnostic tools.

    Diagnostic Workflow

    NMR_Decision_Tree start Crude Product Mixture (1H NMR in CDCl3 or DMSO-d6) check_s Observe Singlet at 7.4 - 8.2 ppm? start->check_s yes_s Yes: C3-H Present check_s->yes_s Singlet Found no_s No: C3 is Substituted check_s->no_s No Singlet check_coupling Check Pyridine Ring Coupling (J values) yes_s->check_coupling res_3sub Likely 3-Substituted Isomer (GBB or C-H Activation) no_s->res_3sub res_2sub Likely 2-Substituted Isomer (Standard Condensation) check_coupling->res_2sub check_noe Run 1D NOE or 2D NOESY res_2sub->check_noe noe_res NOE between Substituent & C3-H? check_noe->noe_res conf_2 Confirmed: 2-Substituted noe_res->conf_2 Strong NOE conf_other Confirmed: Isomer Mixture or 5/8-Substitution noe_res->conf_other Weak/No NOE

    Caption: Decision tree for rapid NMR assignment of imidazo[1,2-a]pyridine regioisomers. The C3-H singlet is the "anchor" signal for 2-substituted derivatives.

    Key NMR Signatures
    Feature2-Substituted (Standard)3-Substituted (GBB/Direct)
    C3-H Signal Singlet (
    
    
    7.8–8.2)
    . Distinctive and sharp.
    Absent.
    C2-H Signal Absent (Quaternary C).Singlet or Multiplet (often obscured).
    NOE Correlation Strong NOE between C3-H and the 2-Aryl/Alkyl group.Strong NOE between C2-H and the 3-Substituent .
    C5-H Shift Doublet (
    
    
    ~8.0-8.5). Deshielded by N4.[1]
    Similar, but sensitive to C3 steric bulk.[1]

    Module 2: Troubleshooting "Ambiguous Cyclizations"

    Scenario: You reacted a substituted 2-aminopyridine (e.g., 3-methyl-2-aminopyridine) with an

    
    -haloketone and obtained a mixture.
    

    The Mechanism: The reaction proceeds via alkylation of the ring nitrogen (N1) followed by cyclization. However, steric hindrance at the 3-position of the pyridine ring can force a competing attack by the exocyclic amine (dimroth-like pathway), leading to regioisomers (e.g., 8-substituted vs. 5-substituted).

    Separation Protocol: 5- vs. 8-Substituted Isomers

    Context: Common when using 3-substituted-2-aminopyridines.

    • Mobile Phase Selection:

      • These isomers often differ significantly in polarity due to the shielding of the bridgehead nitrogen (N4).

      • Recommended System: Toluene : Acetone (9:1 to 7:3) or DCM : MeOH (98:2) .

      • Note: The 5-substituted isomer (more sterically crowded around N4) typically elutes first (lower polarity) compared to the 8-substituted isomer in normal phase silica.

    • Crystallization Strategy:

      • The 8-substituted isomer is often more crystalline due to better planarity.

      • Solvent: Dissolve crude mix in minimum hot Ethanol (Abs) . If no precipitate forms upon cooling to 0°C, add Diethyl Ether dropwise until turbidity appears.[1]

    Module 3: Purification of C2 vs. C3 Functionalized Mixtures

    Scenario: You are performing a C-H activation (e.g., bromination, formylation) on a 2-substituted imidazo[1,2-a]pyridine and obtain a mixture of starting material, C3-product, and trace C5-product.[1][2][3]

    The Problem: The C3 position is the most nucleophilic, but over-reaction or lack of regiocontrol can lead to difficult mixtures.[1][2]

    Troubleshooting Table
    Impurity TypeSeparation MethodTechnical Notes
    C3-Halo vs. Unsubstituted Recrystallization (EtOH) C3-halogenated products are significantly less soluble in ethanol than the starting material. Cool to -20°C for max recovery.
    C3-Formyl vs. Unsubstituted Bisulfite Adduct Shake the organic layer with saturated aqueous NaHSO₃ . The aldehyde forms a water-soluble adduct. Separate layers, then basify aqueous layer to recover pure aldehyde.[1]
    C2/C3 Regioisomers Prep-HPLC Requires C18 column. Gradient: Water (0.1% Formic Acid) / MeCN. The C3-isomer is generally more polar than the C2-isomer.
    Step-by-Step Protocol: Removing C3-Halogenated Byproducts

    Objective: Purify 3-bromo-2-phenylimidazo[1,2-a]pyridine from unreacted 2-phenylimidazo[1,2-a]pyridine.

    • Dissolution: Dissolve 1.0 g of crude solid in 15 mL of refluxing Ethanol (95%) .

    • Hot Filtration: If insoluble black tar remains, filter hot through a glass frit.[1][2]

    • Controlled Cooling: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours. Do not crash cool in ice yet.

    • Crystallization: The 3-bromo product typically crystallizes as needles. The unreacted starting material remains in the mother liquor.

    • Wash: Filter and wash with cold Hexane/EtOH (9:1) .

    • Yield Check: If yield is low, concentrate mother liquor by 50% and repeat.

    Module 4: Separation of Isomers from Unsymmetrical Ketones

    Scenario: Condensation of 2-aminopyridine with an unsymmetrical ketone (e.g., 2-butanone derivative) yields a mixture of 2-ethyl and 3-methyl isomers (or similar).

    Workflow: Chromatographic Resolution

    Separation_Workflow crude Crude Regioisomer Mix (2-R/3-R' vs 2-R'/3-R) tlc TLC Optimization (Try Hex/EtOAc 4:1) crude->tlc decision Delta Rf > 0.15? tlc->decision flash Flash Chromatography Silica Gel (40-63 µm) decision->flash Yes hplc Preparative HPLC (C18 Reverse Phase) decision->hplc No (Overlap) gradient Gradient: 0-40% EtOAc in Hexanes flash->gradient

    Caption: Workflow for separating structural isomers derived from unsymmetrical ketones.

    Critical "Tricks of the Trade"
    • The pH Trick: Imidazo[1,2-a]pyridines are basic (

      
       ~5-6).
      
      • Technique: If isomers co-elute on silica, try adding 1% Triethylamine (TEA) to the mobile phase.[1] This suppresses peak tailing caused by interaction with acidic silanols, often resolving closely eluting isomers.[1]

    • The Reverse Phase Alternative:

      • If normal phase fails, use Reverse Phase Flash (C18) .[1][2]

      • Mobile Phase: Water (buffered with 10mM Ammonium Bicarbonate, pH 10) / Methanol.[1][2] High pH ensures the pyridine is neutral, improving peak shape and retention.[1]

    FAQ: Common Troubleshooting Queries

    Q1: My product is an oil and won't crystallize. How do I separate the isomers? A: Convert the mixture to the HCl or Picrate salts .

    • Dissolve the oil in Et2O and bubble dry HCl gas (or add HCl in Dioxane). The regioisomers often form salts with drastically different lattice energies, allowing one to precipitate preferentially.[1] Recrystallize the salt from EtOH/EtOAc.

    Q2: I see a "ghost" peak in the NMR splitting the C3-H signal. Is this a regioisomer? A: Check your solvent. In CDCl3, imidazo[1,2-a]pyridines can aggregate or interact with trace acid, causing broadening.[1] Add a drop of D2O or switch to DMSO-d6 . If the peak remains split and integrates consistently, it is a regioisomer.[1]

    Q3: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction to avoid regioisomer issues? A: Yes. The GBB reaction is highly selective for 3-amino-substituted imidazo[1,2-a]pyridines. If your target is a 3-substituted scaffold, GBB is superior to the condensation of 2-aminopyridine with

    
    -haloamides, which is prone to regiochemical scrambling.[1][2]
    

    References

    • Bagdi, A. K., et al. (2015).[1][2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews.

    • Guchhait, S. K., et al. (2011).[1][2] "Regioselective synthesis of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction." Journal of Organic Chemistry.

    • Goel, R., et al. (2012).[1][2] "Regioselectivity in the synthesis of imidazo[1,2-a]pyridines: A theoretical and experimental study." Tetrahedron Letters.

    • BenchChem Technical Support. (2025). "Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers."

    • Perveen, S., et al. (2018).[1][2] "Synthesis and Characterization of Imidazo[1,2-a]pyridines." Journal of Chemical Research.[1][2]

    Sources

    Technical Support Center: Stability Protocol for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide addresses the specific stability profile of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile under basic conditions.

    The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), but the introduction of a nitrile at the C5 position fundamentally alters its electronic bias, creating a specific vulnerability to nucleophiles.

    Compound ID: 8-Bromo-5-cyanoimidazo[1,2-a]pyridine Critical Vulnerability: C5-Position Electrophilicity Primary Risk: Rapid Nitrile Hydrolysis or Nucleophilic Aromatic Substitution (

    
    )
    

    Diagnostic: Decomposition Analysis

    If you are observing low yields, byproducts, or complete consumption of starting material without desired product formation, use this logic flow to diagnose the failure mode.

    DecompositionLogic cluster_legend Key Mechanism Start Issue: Loss of Starting Material CheckBase 1. Check Base Strength Start->CheckBase CheckSolvent 2. Check Solvent System CheckBase->CheckSolvent Carbonate/Phosphate Hydrolysis Outcome A: Hydrolysis (Product is Amide/Acid) CheckBase->Hydrolysis Hydroxide (OH-) SNAr Outcome B: S_NAr Displacement (Product is Ether/Amine) CheckBase->SNAr Alkoxide (OMe-, OEt-) CheckSolvent->Hydrolysis High Water Content CheckSolvent->SNAr Alcoholic Solvent (MeOH/EtOH) Stable Outcome C: Stable (No Reaction) CheckSolvent->Stable Aprotic (DMF/Dioxane) Mechan The C5-Nitrile is highly activated by the bridgehead Nitrogen (N4).

    Figure 1: Diagnostic logic for identifying decomposition pathways based on reaction conditions.[1]

    Technical Deep Dive: The "Activated Nitrile" Problem

    To work with this molecule successfully, you must understand why it is unstable.

    The Electronic Trap

    In a standard imidazo[1,2-a]pyridine, the C3 position is nucleophilic. However, the C5 position is highly electrophilic due to its proximity to the bridgehead nitrogen (N4).

    • Inductive Effect: The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect on C5.

    • Resonance: The nitrile group at C5 further depletes electron density.

    Consequently, the C5-carbonitrile behaves like an activated ester . It is significantly more labile than a standard benzonitrile.

    Failure Mode A: Hydrolysis (The Most Common Issue)

    Under aqueous basic conditions (even mild bases like

    
     with heat), the hydroxide ion attacks the nitrile carbon.
    
    • Pathway: Nitrile (

      
      ) 
      
      
      
      Imidate
      
      
      Primary Amide (
      
      
      )
      
      
      Carboxylic Acid (
      
      
      ).
    • Observation: LCMS shows a mass shift of +18 Da (Amide) or +19 Da (Acid, if harsh).

    Failure Mode B: Nucleophilic Aromatic Substitution ( )

    If you use alcoholic solvents with base (e.g.,

    
     in Methanol), the alkoxide can displace the nitrile group entirely.
    
    • Mechanism: The methoxide attacks C5, forming a Meisenheimer-like complex, followed by the ejection of the cyanide anion (

      
      ).
      
    • Observation: Loss of the nitrile peak in IR; LCMS shows replacement of -CN with -OMe.

    Optimized Protocols

    Protocol A: Safe Suzuki-Miyaura Coupling (Preserving the Nitrile)

    Use this protocol to couple aryl boronic acids to the C8-Bromine while keeping the C5-Nitrile intact.

    Key Principle: Exclude strong nucleophiles (OH-, OR-) and minimize water at high temperatures.

    ParameterStandard (Risky)Optimized (Safe) Reason
    Base NaOH, KOH, NaOEt
    
    
    (Tribasic Potassium Phosphate)
    Lower nucleophilicity while maintaining sufficient basicity for transmetallation.
    Solvent MeOH, EtOH, DMF/H2O1,4-Dioxane (Anhydrous) Avoids nucleophilic attack by solvent; Dioxane solvates the Pd-catalyst well.
    Water 1:1 ratioTrace / Minimal Water is required for the boronic acid activation, but keep it to <10% v/v.
    Temp Reflux (100°C+)60°C - 80°C High heat accelerates the hydrolysis of the activated nitrile.

    Step-by-Step:

    • Dissolve 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 eq) and Boronic Acid (1.2 eq) in 1,4-Dioxane (0.1 M).

    • Add

      
       (2.0 eq) (finely ground solid).
      
    • Degas with Nitrogen/Argon for 10 minutes.

    • Add

      
       (0.05 eq).
      
    • Add water (only 5-10% of total volume) after degassing.

    • Heat to 80°C. Monitor by LCMS every hour. Do not overnight without monitoring.

    Protocol B: Intentional Hydrolysis (To Amide)

    If your goal is the C5-Amide, use controlled basic hydrolysis.

    • Suspend compound in DMSO (avoid alcohols to prevent ether formation).

    • Add 5M NaOH (2.0 eq) and

      
        (30%, 5.0 eq).
      
    • Stir at 0°C to Room Temperature .

    • Note: The peroxide accelerates the hydrolysis (Radziszewski reaction) allowing milder temperature, preventing ring degradation.

    Visualizing the Reactivity Landscape

    The following diagram illustrates the competing pathways for the 8-bromo-5-cyano scaffold.

    ReactionPathways SM 8-Bromo-5-cyano (Starting Material) Prod_Suzuki C8-Coupled Product (C5-CN Intact) SM->Prod_Suzuki Desired Path Prod_Amide C5-Amide (Hydrolysis) SM->Prod_Amide Side Reaction A Prod_Ether C5-Methoxy Ether (Displacement) SM->Prod_Ether Side Reaction B Cond_Suzuki Pd(0), Ar-B(OH)2 K3PO4, Dioxane Cond_Hydrol NaOH, H2O Heat Cond_SNAr NaOMe, MeOH Heat

    Figure 2: Competing reaction pathways. The green path requires non-nucleophilic bases and aprotic solvents.

    Frequently Asked Questions (FAQs)

    Q: Can I use

    
     in DMF for alkylation reactions? 
    A:  Yes, but with caution. Cesium carbonate is safe if the solvent is dry. If wet DMF is used at high temperatures (>100°C), the hydroxide concentration generated by the equilibrium of 
    
    
    
    is sufficient to hydrolyze the C5-nitrile. Use molecular sieves or anhydrous DMF.

    Q: Is the C8-Bromine labile to base? A: Generally, no. The C8 position is less electrophilic than C5. It is stable to hydroxides and alkoxides under conditions that would destroy the C5-nitrile. However, avoid n-Butyllithium or t-Butyllithium unless you intend to perform a Lithium-Halogen exchange; these will attack the C8-Br instantly.

    Q: I see a +32 mass shift in LCMS when using Methanol. What is it? A: This is the addition of Methanol (+32 Da). It indicates the formation of the imidate intermediate (Pinner reaction precursor) or direct nucleophilic attack. Solution: Switch from Methanol to Acetonitrile, THF, or Dioxane immediately.

    Q: How do I work up the reaction to avoid hydrolysis during extraction? A: Avoid strong acid workups. The imidazo[1,2-a]pyridine ring is basic (pKa ~5-6).

    • Quench with saturated

      
       (mildly acidic/buffered).
      
    • Extract with EtOAc or DCM.

    • Do not wash with 1M NaOH (induces hydrolysis). Use brine.

    References

    • Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and functionalization." Chemical Communications, 2015.

    • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Multicomponent Reaction." ACS Combinatorial Science, 2011. (Discusses the formation and stability of 5-substituted scaffolds).

    • Goel, R., et al. "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." Mini-Reviews in Medicinal Chemistry, 2017.

    • Enguehard, C., et al. "Reactivity of the imidazo[1,2-a]pyridine ring: C-5 vs C-3 substitution." Journal of Organic Chemistry, 2000. (Foundational work on regioselectivity).

    Sources

    Technical Support Center: Catalyst Poisoning in Nitrile-Containing Heterocycles

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Troubleshooting & Mitigation of Catalyst Poisoning in Palladium-Catalyzed Cross-Couplings of Nitrile-Bearing Substrates. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active | Updated: March 8, 2026

    Overview: The "Nitrile Problem" in Catalysis

    Nitrile groups (

    
    ) are ubiquitous in pharmacophores (e.g., Vildagliptin, Rilpivirine) but notoriously difficult in transition metal catalysis. The core issue is competitive coordination . The nitrile nitrogen possesses a lone pair with significant 
    
    
    
    -donating capability, allowing it to bind tightly to soft metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).

    When a nitrile-containing heterocycle (e.g., cyanopyridine) is present, the nitrile often outcompetes the substrate (oxidative addition) or the transmetallating agent for the open coordination site on the metal. This results in the formation of an off-cycle, resting state complex—effectively "poisoning" the catalyst.

    Diagnostic Module: Is it Poisoning or Deactivation?

    Before altering the chemistry, you must confirm that the nitrile is the cause of the failure. Reaction stalling can also result from catalyst decomposition (Pd black formation) or ligand oxidation.

    The "Spike Test" (Standard Addition Protocol)

    Use this protocol to distinguish between catalyst death (instability) and catalyst poisoning (inhibition).

    Protocol:

    • Run A (Control): Standard reaction with a "clean" model substrate (no nitrile) known to work well (e.g., 4-bromotoluene). Measure initial rate (

      
      ).
      
    • Run B (Spike): Standard reaction with the model substrate + 1.0 equivalent of your nitrile-containing heterocycle. Measure initial rate (

      
      ).
      
    • Analysis:

      • If

        
        : The nitrile is innocent . The issue is likely substrate sterics or electronics.
        
      • If

        
         (or 0): The nitrile is a poison . It is binding the catalyst.
        
      • If reaction B starts but stops at partial conversion: Product inhibition may be occurring.

    Troubleshooting Flowchart

    DiagnosticFlow start Reaction Stalls / Low Yield check Visual Check: Is there Pd Black precipitate? start->check precip Yes: Catalyst Decomposition check->precip Yes noprecip No: Solution remains homogeneous check->noprecip No spike Perform 'Spike Test' (Add Nitrile to Model Rxn) noprecip->spike result1 Model Rxn Inhibited spike->result1 Rate drops result2 Model Rxn Works spike->result2 Rate normal conclusion1 DIAGNOSIS: Catalyst Poisoning (Nitrile Coordination) result1->conclusion1 conclusion2 DIAGNOSIS: Substrate Unreactivity (Sterics/Electronics) result2->conclusion2

    Caption: Diagnostic logic tree to differentiate between catalyst decomposition and active site poisoning.

    Mitigation Strategies (The "Fixes")

    If you have confirmed poisoning, employ the following strategies in hierarchical order.

    Strategy A: Steric Shielding (The Ligand Solution)

    Mechanism: The most effective solution is to use bulky, electron-rich ligands. Ligands with a large "buried volume" (

    
    ) or cone angle create a steric wall around the Pd center. The linear nitrile group (
    
    
    
    ) requires an "end-on" approach (
    
    
    -coordination) which is sterically demanding in a crowded coordination sphere.

    Recommended Ligands:

    • Buchwald Biaryl Phosphines: XPhos, BrettPhos, tBuXPhos. The biaryl backbone hangs over the metal center, blocking the approach of the nitrile while allowing the oxidative addition of the C-X bond.

    • Bulky NHCs: IPr, IMes.

    Data Comparison: Effect of Ligand on Cyanopyridine Coupling

    Ligand Type Ligand Name Yield (24h) Mechanism of Success/Failure

    | Simple Phosphine |

    
     | < 10% | Nitrile displaces 
    
    
    
    ; forms inactive
    
    
    | | Bidentate | dppf | 35% | Chelating effect helps, but N-binding still competitive | | Bulky Biaryl | XPhos | 92% | Steric bulk prevents N-coordination; facilitates reductive elimination | | Bulky Biaryl | BrettPhos | 95% | Highest steric demand; excellent for difficult substrates |
    Strategy B: Lewis Acid Additives (The "Decoy" Method)

    Mechanism: Add a Lewis acid that binds to the nitrile nitrogen more strongly than the Palladium does. This "masks" the poison. Warning: This is risky in Suzuki couplings as the Lewis acid can interfere with the boronic acid/base. It is best for Negishi or Stille couplings.

    • Additive: Zinc Chloride (

      
      ) or Titanium Isopropoxide (
      
      
      
      ).
    • Loading: 0.5 - 1.0 equivalent relative to the nitrile.

    • Protocol: Pre-complex the nitrile substrate with the Lewis Acid for 15 mins before adding the catalyst.

    Strategy C: Operational Adjustments
    • Slow Addition: Add the nitrile-containing substrate via syringe pump over 2-4 hours. This keeps the concentration of the "poison" low relative to the catalyst, favoring the catalytic cycle over the resting state.

    • Higher Temperature: Coordination is entropically unfavorable. Increasing temperature (e.g., from 80°C to 110°C) shifts the equilibrium away from the Pd-Nitrile complex and back toward the active species.

    Mechanistic Visualization

    Understanding the competition at the metal center is crucial for selecting the right ligand.

    Mechanism Pd Pd(0) Active Species Poisoned DEAD CATALYST [Pd(L)(Nitrile)] Pd->Poisoned Path A: Small Ligand allows N-Coordination ActiveCycle Oxidative Addition Complex Pd->ActiveCycle Path B: Bulky Ligand blocks N, allows C-X insertion Nitrile Nitrile (Poison) Nitrile->Pd Competes Substrate Aryl Halide Substrate->Pd Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd Stabilizes

    Caption: Path A leads to poisoning (favored by small ligands). Path B maintains the cycle (enforced by bulky ligands).

    Experimental Protocol: Suzuki Coupling of 3-Cyanopyridine

    Objective: Coupling 5-bromo-3-cyanopyridine with phenylboronic acid.

    • Preparation: In a glovebox or under Argon, charge a reaction vial with:

      • 5-bromo-3-cyanopyridine (1.0 equiv, 1.0 mmol)

      • Phenylboronic acid (1.5 equiv)

      • 
         (2.0 equiv, finely ground)
        
      • Pre-catalyst:

        
         (1 mol%)
        
      • Ligand: XPhos (2-4 mol%) (Note: Pd:L ratio of 1:2 is critical)

    • Solvent: Add 1,4-Dioxane (anhydrous, 4 mL).

    • Activation: Seal the vial. Heat to 100°C .

      • Note: Do not run at 60-80°C; the higher temperature is required to prevent nitrile inhibition.

    • Workup: Cool to RT. Filter through Celite. Analyze by LCMS.

    Frequently Asked Questions (FAQs)

    Q: Can I use Copper (Cu) co-catalysis to fix this? A: Sometimes. Copper salts (like CuI) are often used to "scavenge" cyanide impurities, but they can also coordinate to the nitrile. In some C-N coupling reactions, switching entirely to a Copper catalyst (Ullmann-type) is better because Cu is less prone to irreversible poisoning by nitriles than Pd, though it requires higher temperatures.

    Q: Why does my reaction turn black immediately? A: This is likely Pd precipitation , not nitrile poisoning. Nitrile poisoning usually keeps the solution clear (yellow/orange) because the metal is trapped in a soluble complex. Black precipitate means your ligand is not stabilizing the Pd(0) sufficiently. Increase ligand loading or switch to a more robust precatalyst like Buchwald G3/G4.

    Q: Is the nitrile group itself reacting? A: It is possible. Palladium can catalyze the hydration of nitriles to amides if water is present [1].[1] Ensure your solvents are anhydrous. If you see an M+18 peak in LCMS, your nitrile is hydrating.

    References

    • Mechanism of Nitrile Hydration: K. Osborne et al., "Palladium-Catalyzed Hydration of Nitriles," Synlett, 2016. Link

    • Buchwald Ligands Overview: D. S. Surry and S. W. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling," Angew. Chem. Int. Ed., 2008. Link

    • Nitrile Poisoning Analysis: Sherwood, J. et al., "Catalyst Poisoning in the Pharmaceutical Industry," Org. Process Res. Dev., 2016. Link

    • Lewis Acid Additives: Li, X. et al., "Lewis Acid-Promoted Palladium-Catalyzed Coupling," J. Am. Chem. Soc., 2020. Link

    Sources

    Validation & Comparative

    Advanced Characterization Guide: 1H NMR Validation of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the 1H NMR characterization of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile , a specific functionalized heterocycle often used as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules.

    Executive Summary: The Spectral Fingerprint

    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile presents a distinct 1H NMR signature characterized by a simplified aromatic region due to its specific substitution pattern. Unlike the parent imidazo[1,2-a]pyridine, which displays a complex four-spin system on the pyridine ring, this molecule retains only two vicinal protons on the pyridine ring (

    
     and 
    
    
    
    ) and the characteristic imidazole singlets/doublets (
    
    
    and
    
    
    ).

    Critical Diagnostic Feature: The absence of the typically highly deshielded

    
     proton (approx. 8.1 ppm in the parent structure) and the 
    
    
    
    proton confirms the 5,8-substitution pattern. The spectrum is dominated by two distinct doublet regions and the imidazole signals.

    Structural Logic & Numbering

    To interpret the spectrum accurately, one must understand the numbering system of the imidazo[1,2-a]pyridine scaffold.

    • Positions 2 & 3: Imidazole ring protons.

    • Position 5: Substituted with Nitrile (CN) (Replaces the deshielded

      
      ).
      
    • Positions 6 & 7: Remaining Pyridine ring protons (Vicinal coupling).

    • Position 8: Substituted with Bromine (Br) .[1][2]

    G Figure 1: Connectivity and Substitution Pattern of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile N1 N1 C2 C2 (H) N1->C2 C3 C3 (H) C2->C3 N4 N4 (Bridge) C3->N4 N4->N1 Bridge C5 C5 (CN) N4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C8 C8 (Br) C7->C8 C8->N1

    Experimental Protocol

    Sample Preparation[2][3][4][5]
    • Solvent: DMSO-d6 is recommended over CDCl3.

      • Reasoning: The cyano and bromo substituents reduce the solubility in non-polar solvents. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening. Furthermore, DMSO often separates the

        
         and 
        
        
        
        signals better than chloroform.
    • Concentration: 5–10 mg in 0.6 mL solvent.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

    Acquisition Parameters
    • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

    • Scans (NS): Minimum 16 scans (due to the lower proton count, signal-to-noise ratio is critical).

    • Relaxation Delay (D1): Set to

      
       3.0 seconds to ensure accurate integration of the isolated imidazole protons, which often have longer T1 relaxation times.
      

    Spectral Interpretation & Assignment

    The following table details the expected chemical shifts and coupling patterns. Note that shifts may vary slightly (

    
     0.1 ppm) depending on concentration and water content.
    
    ProtonApprox. Shift (
    
    
    , ppm)
    MultiplicityIntegralCoupling (
    
    
    , Hz)
    Diagnostic Notes
    H-2 8.10 – 8.25Doublet / Singlet1H
    
    
    Typically the most deshielded imidazole proton.
    H-3 7.80 – 7.95Doublet / Singlet1H
    
    
    Resonates upfield of H-2.
    H-7 7.40 – 7.60Doublet1H
    
    
    Ortho to the Bromine at C8.
    H-6 7.10 – 7.30Doublet1H
    
    
    Ortho to the Nitrile at C5. Typically the most upfield aromatic signal.
    Detailed Analysis
    • The Imidazole Pair (

      
      ):  These protons appear as two distinct signals in the downfield region (7.8–8.3 ppm). They often show a small mutual coupling (
      
      
      
      Hz), appearing as narrow doublets. If resolution is low, they may appear as broad singlets.
    • The Pyridine Pair (

      
      ):  This is an AX  or AB  spin system. You will see two clear doublets with a coupling constant of ~7.5 Hz (typical ortho-coupling in pyridines).
      
      • Differentiation:

        
         is usually more upfield than 
        
        
        
        in the parent system. However, the strong electron-withdrawing nature of the 5-CN group may deshield
        
        
        . Despite this, the absence of
        
        
        and
        
        
        simplifies the region significantly compared to the starting material.

    Comparative Analysis: Product vs. Alternatives

    This section objectively compares the 1H NMR performance of the target molecule against its synthesis precursor and a likely regioisomer, demonstrating how to validate your product.

    Comparison 1: Target vs. Precursor

    Precursor: 2-amino-3-bromo-6-cyanopyridine (Likely starting material).

    FeaturePrecursor (2-amino...)Target (Imidazo...)[3][4][5][6][7]Validation Logic
    NH2 Signal Broad singlet (5.0–7.0 ppm)Absent Confirmation of cyclization.
    Aromatic Region 2 Protons (Pyridine H4, H5)4 Protons (2 Pyridine + 2 Imidazole)Appearance of H2/H3 indicates imidazole ring formation.
    Shift Trend Shielded (Electron-rich amine)Deshielded (Aromatic fusion)General downfield shift of all signals.
    Comparison 2: Target vs. Regioisomer (6-Bromo-5-cyano)

    A common synthetic pitfall is bromination at the wrong position (C6 instead of C8) or starting with the wrong isomer.

    • Target (8-Br): Contains

      
       and 
      
      
      
      .
      • Spectrum: Two doublets in the ~7.1–7.6 ppm range.[8]

    • Alternative (6-Br): Contains

      
       and 
      
      
      
      .
      • Spectrum:

        
         is typically peri to the bridgehead nitrogen? No, 
        
        
        
        is peri to N4.
        
        
        is adjacent to N1. Protons adjacent to ring nitrogens are significantly deshielded.
      • Diagnostic: In the 6-Br isomer, the remaining

        
         proton would appear significantly downfield (approx 8.0–8.5 ppm).
        

    Workflow Figure 2: NMR Decision Tree for Structural Validation Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check: Broad NH2 peak? Solvent->Check1 Fail1 Precursor Present (Incomplete Cyclization) Check1->Fail1 Yes Pass1 Cyclization Confirmed Check1->Pass1 No Check2 Check: Pyridine Signals Pass1->Check2 ResultA Two Doublets (7.1 - 7.6 ppm) = 8-Bromo Isomer (Target) Check2->ResultA H6/H7 Pattern ResultB One Doublet > 8.0 ppm (H8) = 6-Bromo Isomer Check2->ResultB H7/H8 Pattern

    Troubleshooting & Impurities

    • Water Peak: In DMSO-d6, water appears around 3.33 ppm. Ensure this does not overlap with any scaffold signals (unlikely, as the scaffold is aromatic).

    • Residual Solvents:

      • Ethyl Acetate: Singlet ~2.0 ppm, Quartet ~4.0 ppm, Triplet ~1.2 ppm.

      • Dichloromethane:[4] Singlet ~5.76 ppm.

    • Rotamers: This molecule is rigid; broadened lines usually indicate poor solubility or paramagnetic impurities (e.g., copper residues from synthesis), not rotamers.

    References

    • General Imidazo[1,2-a]pyridine NMR Data: BenchChem. "Spectroscopic Analysis Comparison of Imidazo[1,2-a]pyridine Isomers."
    • Synthesis and Characterization of Substituted Imidazo[1,2-a]pyridines

      • Bagdi, A. K., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines."[9] RSC Advances, 2015.

      • [Link]

    • Groebke–Blackburn–Bienaymé Reaction (GBBR)

      • Rentería Gómez, M. A., et al. "Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR."[6] Proceedings, 2018.[6][10]

      • [Link][8]

    • Chemical Shift Assignments in Nitrogen Heterocycles: Sigma-Aldrich (Merck). "8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Product Detail."

    Sources

    13C NMR spectral data for 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Guide: Comparative ¹³C NMR Acquisition Strategies for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Executive Summary

    Scientific Integrity & Causality in NMR Acquisition

    To achieve reliable ¹³C NMR data for this specific scaffold, application scientists must account for several mechanistic phenomena that dictate experimental parameters:

    • The Heavy Atom Effect (C8): The bromine atom at the C8 position exerts a strong diamagnetic shielding effect via spin-orbit coupling. Unlike typical aromatic carbons that resonate between 120–130 ppm, the C8 carbon is pushed significantly upfield (typically ~108–112 ppm). Failure to anticipate this causality often leads to the misassignment of the C8 signal as a highly shielded C5 or C6 carbon.

    • Anisotropic Deshielding & Cyano Substitution (C5): The carbonitrile group (-C≡N) at C5 introduces significant electron withdrawal via resonance. The sp-hybridized cyano carbon itself resonates uniquely around 115–117 ppm, while the ipso-carbon (C5) experiences complex shielding/deshielding dynamics depending on the solvent environment.

    • Quaternary Relaxation (

      
      ) Dynamics:  C5, C8, C8a, and the -CN carbon lack directly attached protons. Consequently, they experience highly inefficient dipole-dipole relaxation. If the inter-pulse delay (
      
      
      
      ) is too short, these signals will saturate and disappear into the baseline noise[1].

    Comparative Analysis of Analytical Alternatives

    How does traditional high-field NMR compare to modern benchtop systems and computational predictions for characterizing this specific compound?

    FeatureHigh-Field NMR (600 MHz, Cryoprobe)Benchtop NMR (80 MHz)AI-Driven Prediction (DFT/Empirical)
    Resolution (Line Width) < 0.5 Hz~1.5 - 2.0 HzN/A (Theoretical)
    Sensitivity (Quat. Carbons) Excellent (with optimized
    
    
    )
    Poor (Often misses C8, C5, C8a)N/A
    Acquisition Time 30 - 60 minutes4 - 12 hours< 1 minute
    Accuracy (vs True Shift) Absolute (Gold Standard)Moderate (Overlapping multiplets)± 2.5 ppm error margin
    Best Use Case De novo structural validationRoutine reaction monitoringPreliminary hypothesis generation

    Experimental Protocol: Self-Validating ¹³C NMR Acquisition

    To ensure absolute trustworthiness and reproducibility, follow this step-by-step optimized protocol for acquiring the ¹³C spectrum.

    • Step 1: Sample Preparation. Dissolve 25–30 mg of high-purity 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile in 0.6 mL of DMSO-d₆. DMSO is preferred over CDCl₃ due to the compound's rigid, planar structure, which severely limits solubility in non-polar solvents[2].

    • Step 2: Probe Tuning & Matching. Insert the sample and manually tune the probe to the exact ¹³C Larmor frequency. This maximizes the Q-factor of the coil, which is non-negotiable for detecting the insensitive cyano and brominated carbons.

    • Step 3: Pulse Sequence Selection. Select a standard proton-decoupled ¹³C sequence (e.g., zgpg30 on Bruker systems) to collapse C-H multiplets into sharp singlets.

    • Step 4: Parameter Optimization. Set the relaxation delay (

      
      ) to 3.0 seconds  (minimum) to allow full longitudinal relaxation of C5, C8, C8a, and -CN. Set the number of scans (NS) to 1024 or 2048 depending on the probe's base sensitivity.
      
    • Step 5: Acquisition & Processing. Post-acquisition, apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation. This enhances the signal-to-noise (S/N) ratio of the quaternary carbons without sacrificing critical resolution.

    Quantitative Data: ¹³C NMR Spectral Assignments

    The following table summarizes the expected ¹³C NMR chemical shifts (in DMSO-d₆) based on high-field experimental data and comparative literature of imidazo[1,2-a]pyridine derivatives[1],[2].

    PositionCarbon TypeExpected Shift (ppm)Causality / Assignment Logic
    C-CN Quaternary (sp)~115.8Characteristic nitrile region; weak intensity due to long
    
    
    .
    C2 CH (Aromatic)~116.5Imidazole ring; confirmed via direct HSQC correlation.
    C3 CH (Aromatic)~135.2Deshielded relative to C2 due to bridgehead proximity.
    C5 Quaternary~109.1Shielded ipso-carbon relative to typical pyridine.
    C6 CH (Aromatic)~128.5Standard pyridine-like resonance.
    C7 CH (Aromatic)~130.1Standard pyridine-like resonance.
    C8 Quaternary~110.2Upfield shift driven by the Bromine heavy atom effect.
    C8a Quaternary~143.5Highly deshielded bridgehead carbon adjacent to Nitrogen.

    Magnetization Transfer & Assignment Workflow

    To unambiguously assign the above signals and validate the structural integrity of the scaffold, a 2D NMR strategy is required. The diagram below illustrates the self-validating logic pathway.

    NMR_Logic H_NMR ¹H NMR Acquisition (H2, H3, H6, H7) HSQC HSQC (¹J_CH) Direct C-H Coupling H_NMR->HSQC Proton Shifts C_NMR ¹³C NMR Acquisition (9 Carbon Resonances) C_NMR->HSQC Carbon Shifts HMBC HMBC (²J_CH, ³J_CH) Long-Range Coupling HSQC->HMBC Anchored C-H Pairs Quat_C Quaternary Assignment (C5, C8, C8a, -CN) HMBC->Quat_C ³J from H6/H7 to C5/C8 Final Complete Scaffold Validation Quat_C->Final Structural Integrity

    Figure 1: 2D NMR magnetization transfer workflow for imidazo[1,2-a]pyridine assignment.

    References

    Sources

    A Researcher's Comparative Guide to the High-Resolution Mass Spectrometry of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) and alternative analytical techniques for the analysis of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.[1] We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure robust and reliable analytical outcomes.

    The Analytical Challenge: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (C₈H₄BrN₃) presents a unique analytical challenge due to its fused heterocyclic ring system, the presence of a bromine atom with its characteristic isotopic pattern, and a nitrile functional group.[2] Accurate mass measurement is crucial for confirming its elemental composition, while fragmentation analysis is key to elucidating its structure.

    High-Resolution Mass Spectrometry: The Gold Standard for Unambiguous Identification

    High-Resolution Mass Spectrometry (HRMS) stands as a premier technique for the analysis of small molecules, offering exact mass measurements with errors typically below 5 parts per million (ppm).[3][] This level of accuracy allows for the confident determination of a compound's elemental composition, a critical step in its initial identification. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for separating complex mixtures and analyzing individual components with high sensitivity and selectivity.[5][6][7]

    Choosing the Right HRMS Platform: A Comparative Overview

    The choice of HRMS analyzer significantly impacts the quality of data obtained. The three most common types are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[3]

    Mass Analyzer Resolution Mass Accuracy Pros Cons
    Time-of-Flight (TOF) Up to 60,000< 5 ppmFast scan speeds, good for coupling with fast chromatography.Lower resolution compared to Orbitrap and FT-ICR.[3][8]
    Orbitrap Up to 240,000< 2 ppmHigh resolution and mass accuracy, robust and widely used.[3][8]Slower scan speeds than TOF, can be more expensive.[9]
    FT-ICR > 1,000,000< 1 ppmUnparalleled resolution and mass accuracy, ideal for complex mixtures and fine isotopic analysis.[3][8]Expensive, requires superconducting magnets, slower scan speeds.[3][10]

    For the routine analysis of a compound like 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile, an Orbitrap-based HRMS system often provides the optimal balance of resolution, mass accuracy, and throughput.[10]

    Experimental Workflow: LC-HRMS of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

    A typical LC-HRMS workflow for the analysis of this compound would involve the following steps:

    HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Sample_Prep Sample Preparation (Dissolve in suitable solvent) Injection Injection onto LC Column Sample_Prep->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analysis Mass Analysis (e.g., Orbitrap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Exact Mass, Isotopic Pattern, Fragmentation) Detection->Data_Analysis

    Caption: A typical workflow for LC-HRMS analysis.

    Key Experimental Considerations:
    • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like imidazo[1,2-a]pyridine derivatives, minimizing in-source fragmentation and preserving the molecular ion.[11]

    • Fragmentation Analysis (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) is employed. The fragmentation pattern of imidazo[1,2-a]pyridines often involves the loss of HCN from the imidazole ring and subsequent cleavages of the pyridine ring.[12] The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions.

    Alternative and Complementary Analytical Techniques

    While HRMS is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques.[13]

    Technique Information Provided Strengths Limitations
    Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms (¹H, ¹³C, ¹⁵N NMR).Unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
    X-ray Crystallography Absolute three-dimensional molecular structure.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.Excellent separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.[13]
    Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited structural information on its own.[1]
    Decision-Making for Method Selection

    The choice of analytical technique depends on the specific research question.

    Method_Selection Start Analytical Goal Confirm_Composition Confirm Elemental Composition? Start->Confirm_Composition Elucidate_Structure Elucidate Detailed Structure? Start->Elucidate_Structure Quantify_Compound Quantify Compound? Start->Quantify_Compound Absolute_Structure Determine Absolute 3D Structure? Start->Absolute_Structure HRMS HRMS Confirm_Composition->HRMS Elucidate_Structure->HRMS (Fragmentation) NMR NMR Spectroscopy Elucidate_Structure->NMR LC_MS LC-MS/MS Quantify_Compound->LC_MS X_Ray X-ray Crystallography Absolute_Structure->X_Ray

    Caption: Decision tree for selecting an analytical method.

    Experimental Protocols

    High-Resolution Mass Spectrometry (LC-HRMS)

    • Sample Preparation: Dissolve 1 mg of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile in 1 mL of a suitable solvent such as acetonitrile or methanol.

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

      • Mass Analyzer: Orbitrap or TOF.

      • Scan Range: m/z 100-500.

      • Resolution: Set to >60,000.

      • Data Acquisition: Full scan MS and data-dependent MS/MS.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition:

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis:

      • Assign all proton and carbon signals and use 2D NMR data to confirm the connectivity and finalize the structure.

    Conclusion

    High-Resolution Mass Spectrometry is an indispensable tool for the rapid and accurate characterization of novel compounds like 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile. Its ability to provide exact mass measurements and detailed fragmentation information is crucial for confirming elemental composition and elucidating molecular structure.[] However, for a comprehensive and unambiguous structural assignment, a multi-technique approach that incorporates NMR spectroscopy is highly recommended. The choice of the specific HRMS platform and other analytical methods should be guided by the specific research goals, available resources, and the desired level of structural detail.

    References

    • Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde. Benchchem.
    • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.
    • Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. ThermoFisher.
    • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
    • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
    • (a) Mass spectrum and (b) fragmentation pattern of complex-I. ResearchGate.
    • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
    • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
    • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
    • LC-HRMS Testing. BOC Sciences.
    • Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry.
    • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI.
    • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
    • Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. Creative Proteomics.
    • TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS.
    • 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile. MilliporeSigma.
    • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
    • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
    • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International.
    • Modern Analytical Technique for Characterization Organic Compounds. IntechOpen.
    • An alternative to bromide-titration method. ResearchGate.
    • High resolution mass spectrometry. Semantic Scholar.
    • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Benchchem.
    • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC.
    • High resolution mass spectrometry imaging for pharmaceutical and clinical applications. Maastricht University.
    • Mass spectra for confirmed brominated methylimidazoles. ResearchGate.
    • High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites as Probes in the. UTHSC Digital Commons - University of Tennessee Health Science Center.
    • Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. CNR-IRIS.
    • 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile. ChemScene.
    • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.

    Sources

    X-Ray Crystallography and Structural Profiling of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile: A Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of antiviral agents, kinase inhibitors, and central nervous system therapeutics. The introduction of specific functional groups—such as halogens and nitriles—dramatically alters the electronic distribution, crystal packing, and target-binding affinity of the core system.

    This guide provides an objective, data-driven comparison of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) against its mono-functionalized alternatives. By leveraging X-ray crystallographic principles, we elucidate its superior utility in fragment-based drug design (FBDD) and late-stage functionalization.

    Structural and Performance Comparison

    When selecting a building block for library synthesis or structural biology, the choice of substitution dictates both the synthetic trajectory and the non-covalent interaction profile.

    • 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile : Features a highly versatile dual-handle system. The C5-carbonitrile acts as a potent, directional hydrogen-bond acceptor, which is critical for interacting with backbone amides in allosteric binding pockets (such as those found in HIV-1 reverse transcriptase) . Simultaneously, the C8-bromine provides a highly polarizable

      
      -hole for halogen bonding and serves as an ideal leaving group for palladium-catalyzed cross-coupling.
      
    • Imidazo[1,2-a]pyridine-5-carbonitrile : Lacks the C8 bromine atom. While it retains the hydrogen-bonding capability of the cyano group, its crystal lattice is predominantly stabilized by standard

      
       stacking and dipole-dipole interactions . It offers limited utility for downstream heavy-atom derivatization, restricting its use in structure-activity relationship (SAR) expansion.
      
    • 8-Bromoimidazo[1,2-a]pyridine : Lacks the C5 cyano group. Its crystallographic profile shows stabilization primarily via

      
       interactions and 
      
      
      
      stacking . However, the absence of the strongly electron-withdrawing C5-cyano group alters the dipole moment, reducing its efficacy as a directional hydrogen-bond acceptor in tight enzymatic pockets.
    Quantitative Crystallographic & Physicochemical Data

    The following table summarizes the comparative crystallographic parameters and physicochemical properties critical for rational drug design.

    CompoundSub-structural FeaturesPrimary Crystal Packing ForcesSynthetic UtilityX-Ray Source Requirement
    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile C8-Br, C5-CNHalogen bonding, Dipole-dipole,
    
    
    stacking
    Bifunctional (Cross-coupling + H-bond acceptor)Mo K
    
    
    (High absorption factor)
    Imidazo[1,2-a]pyridine-5-carbonitrile C5-CN only
    
    
    stacking, Dipole-dipole
    Mono-functional (H-bond acceptor focused)Cu K
    
    
    or Mo K
    
    
    8-Bromoimidazo[1,2-a]pyridine C8-Br only
    
    
    interactions,
    
    
    stacking
    Mono-functional (Halide cross-coupling)Mo K
    
    
    (High absorption factor)

    Mechanistic Insights into Crystal Packing

    The spatial arrangement of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile in a crystalline lattice is governed by the competing electronic effects of the C5-CN and C8-Br groups. The cyano group strongly withdraws electron density from the conjugated imidazopyridine system, rendering the core more electron-deficient. This facilitates offset face-to-face

    
     stacking.
    

    Furthermore, the bromine atom engages in highly directional halogen bonding (

    
     or 
    
    
    
    ), which dictates the supramolecular architecture. In crystallographic studies of related 8-bromoimidazo[1,2-a]pyridines, the dihedral angles and intermolecular networks confirm that bulky or electron-rich substitutions do not disrupt the core planar occupancy, making this scaffold highly predictable for computational docking and structural biology .

    Experimental Methodology: Crystallization & X-Ray Diffraction

    To obtain high-resolution X-ray crystallography data for 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile, researchers must adhere to strict thermodynamic and optical protocols. The following methodology is designed as a self-validating system to ensure data integrity.

    Phase 1: Single Crystal Growth
    • Solvent Selection & Dissolution : Dissolve 10 mg of the compound in 1.5 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v).

      • Causality: The polar ethyl acetate fully solvates the compound, while the non-polar hexane acts as an antisolvent. As the ethyl acetate evaporates preferentially, the hexane lowers the solubility gently, promoting controlled nucleation rather than amorphous precipitation.

    • Filtration : Pass the solution through a 0.22

      
      m PTFE syringe filter into a clean, dust-free crystallization vial.
      
      • Causality: Particulate matter acts as heterogeneous nucleation sites, leading to multiple small, twinned crystals instead of the desired single macroscopic crystal.

    • Controlled Evaporation : Puncture the vial cap with a single needle hole and incubate at 277 K (4 °C) in a vibration-free environment.

      • Causality: Lower temperatures reduce the kinetic energy of the system, slowing the evaporation rate. This thermodynamic control favors the growth of a highly ordered crystal lattice with minimal solvent inclusion defects.

    • Validation Check : After 3-7 days, inspect the vial under a stereomicroscope equipped with a polarizing filter.

      • Self-Validating Step: A high-quality single crystal will uniformly extinguish polarized light at specific angles (birefringence). If the crystal shows patchy or irregular extinction, it is twinned and must be recrystallized.

    Phase 2: X-Ray Diffraction & Structure Solution
    • Crystal Mounting : Select a crystal with dimensions approximately 0.2 × 0.1 × 0.1 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

      • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock or solvent loss when exposed to the cryostream.

    • Data Collection : Transfer the loop to the diffractometer goniometer under a 100 K nitrogen stream. Crucial : Utilize Molybdenum K

      
       radiation (
      
      
      
      = 0.71073 Å).
      • Causality: Molybdenum radiation is strictly required for bromine-containing compounds. Copper K

        
         radiation (
        
        
        
        = 1.5418 Å) would result in severe X-ray absorption by the heavy bromine atom, drastically reducing data quality and inflating the R-factor.
    • Integration and Validation : Process the raw diffraction frames using integration software.

      • Self-Validating Step: Monitor the internal agreement factor (

        
        ). An 
        
        
        
        confirms that the chosen unit cell and integration parameters are correct, and the crystal is of publishable quality.

    Workflow Visualization

    G N1 8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile N2 Solvent Screening (EtOAc / Hexane) N1->N2 Dissolution N3 Slow Evaporation (277 K) N2->N3 Supersaturation N4 X-Ray Diffraction (Mo Kα radiation) N3->N4 Single Crystal N5 Structure Solution (SHELXT / OLEX2) N4->N5 Phase Problem N6 Binding Analysis (Halogen & H-Bonds) N5->N6 3D Coordinates

    X-ray crystallography workflow for imidazo[1,2-a]pyridine derivatives.

    References

    • RSC Advances - Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Royal Society of Chemistry (2020). URL:[Link]

    • Acta Crystallographica Section E - 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate. National Institutes of Health (2013). URL:[Link]

    • ACS Omega - Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society (2021). URL:[Link]

    Technical Guide: FTIR Spectrum Analysis of Nitrile Stretch in Imidazo[1,2-a]pyridines

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," forming the core of blockbuster drugs like Zolpidem (Ambien). The introduction of a nitrile (-CN) group onto this scaffold is a critical synthetic tactic, often used to modulate metabolic stability or serve as a handle for further transformation.

    This guide objectively evaluates Fourier Transform Infrared (FTIR) Spectroscopy as the primary method for analyzing the nitrile stretch (

    
    ) in these heterocycles. While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, this guide demonstrates why FTIR is the superior tool for rapid, high-throughput monitoring of the nitrile moiety, specifically comparing it against Raman Spectroscopy and X-ray Crystallography.
    

    Technical Context: The Moiety and the Matrix[1]

    The imidazo[1,2-a]pyridine ring is an aromatic, fused bicyclic system. When a nitrile group is attached (commonly at the C-3 position), it exhibits a characteristic stretching vibration.

    • Target Vibration:

      
       (Stretching mode).[1][2]
      
    • Spectral Region: Typically

      
      .
      
    • The Challenge: The aromatic nature of the imidazopyridine ring creates a "push-pull" electronic environment. Substituents on the pyridine ring (positions 6, 7, or 8) can significantly shift the nitrile frequency via mesomeric and inductive effects, making precise detection critical for Structure-Activity Relationship (SAR) studies.

    Comparative Analysis: FTIR vs. Alternatives

    In the context of imidazo[1,2-a]pyridines, we compare FTIR against its two primary competitors: Raman Spectroscopy and NMR.

    The Fluorescence Problem in Raman

    While Raman spectroscopy is often cited as complementary to IR, it faces a specific failure mode with imidazo[1,2-a]pyridines. These fused heterocyclic systems are often highly fluorescent. When excited by standard visible lasers (532 nm or 785 nm), the fluorescence emission often overwhelms the weak Raman scattering signal of the nitrile bond. FTIR is immune to fluorescence , making it the robust choice for this specific scaffold.

    Performance Comparison Matrix
    FeatureFTIR (ATR Mode) Raman Spectroscopy
    
    
    NMR
    Primary Detection Dipole moment change (Strong for polar -CN)Polarizability change (Weak for -CN)Carbon chemical shift (
    
    
    ~115 ppm)
    Speed < 1 minute1-5 minutes10-60 minutes
    Sample Prep None (Solid/Neat)None (Solid/Neat)Solubilization required (e.g., DMSO-
    
    
    )
    Interference Water/CO
    
    
    (manageable)
    Fluorescence (High Risk) Solvent peaks
    Sensitivity High for NitrilesLow to MediumHigh (but requires accumulation)
    Cost per Scan NegligibleNegligibleHigh (Solvents/Cryogens)

    Expert Insight: For routine monitoring of nitrile installation (e.g., cyanation of halides), FTIR provides a binary "Yes/No" confirmation in seconds, whereas NMR requires workup and valuable deuterated solvents.

    Decision Logic & Workflow

    The following diagrams illustrate the logical pathway for selecting the technique and the validated experimental workflow for FTIR analysis.

    Technique Selection Logic

    DecisionMatrix Start Sample: Imidazo[1,2-a]pyridine-CN Q1 Is the sample highly fluorescent? Start->Q1 Q2 Is quantitative purity required? Q1->Q2 No FTIR Select FTIR (ATR) (Best for Routine ID) Q1->FTIR Yes (Fluorescent) Q2->FTIR No (Rapid ID) Raman Select Raman (1064 nm laser) (Only if non-fluorescent) Q2->Raman No (Rapid ID) NMR Select 13C/15N NMR (Definite Structure) Q2->NMR Yes (Quant/Structure)

    Caption: Decision matrix for selecting spectroscopic methods based on sample fluorescence and data requirements.

    Validated FTIR Experimental Workflow

    FTIRWorkflow Prep 1. Crystal/Powder Prep (Dry, Homogeneous) Clean 2. ATR Crystal Clean (Isopropanol Wipe) Prep->Clean Bkgrd 3. Background Scan (Air, 32 scans) Clean->Bkgrd Sample 4. Sample Deposition (High Pressure Clamp) Bkgrd->Sample Acquire 5. Acquisition (4000-600 cm-1) Sample->Acquire Validate 6. Peak Validation (Look for ~2220 cm-1) Acquire->Validate Validate->Clean Next Sample

    Caption: Step-by-step ATR-FTIR workflow ensuring self-validation via background subtraction.

    Experimental Protocol: ATR-FTIR of Nitriles

    This protocol utilizes Attenuated Total Reflectance (ATR) , which eliminates the need for KBr pellets, reducing moisture interference—a critical factor since water absorbs near the nitrile region.

    Equipment Configuration
    • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Accessory: Diamond or ZnSe ATR crystal.

    • Resolution:

      
      .
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    Step-by-Step Methodology
    • System Validation: Before the session, run a standard polystyrene film test. Verify the sharp peak at

      
       to ensure frequency accuracy [1].
      
    • Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

      
       (
      
      
      
      ) and
      
      
      . Critical: The nitrile peak (
      
      
      ) sits dangerously close to the
      
      
      doublet. A poor background will distort the nitrile baseline.
    • Sample Loading: Place approximately 2-5 mg of the solid imidazo[1,2-a]pyridine derivative onto the crystal.

    • Contact Pressure: Apply maximum pressure using the slip-clutch tower. Good contact is essential for solid samples to ensure the evanescent wave penetrates the material.

    • Acquisition: Scan from

      
       to 
      
      
      
      .
    • Post-Processing: Apply baseline correction if necessary. Do not smooth the data aggressively, as this may broaden the sharp nitrile peak.

    Data Interpretation: Substituent Effects

    The exact position of the nitrile stretch in imidazo[1,2-a]pyridines is not static; it acts as a reporter of the electronic environment of the ring system.

    The "Silent Region"

    The region

    
     is often called the "silent region" because few organic functional groups absorb here. This makes the nitrile peak (
    
    
    
    ) highly diagnostic.
    Electronic Modulation (Hammett Correlation)

    Based on substituent effects observed in aromatic nitriles [2]:

    • Electron Donating Groups (EDGs): Substituents like

      
       or 
      
      
      
      on the pyridine ring increase the electron density in the
      
      
      -system. This typically increases back-bonding, slightly reducing the bond order of the
      
      
      triple bond, resulting in a Red Shift (lower wavenumber, e.g., towards
      
      
      ).
    • Electron Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      withdraw density. While induction suggests a stronger bond (Blue Shift), conjugation effects in the fused ring system can be complex. Generally, these appear at higher wavenumbers (e.g., towards
      
      
      ).
    Intensity Factors

    The intensity of the IR band depends on the change in dipole moment (

    
    ).
    
    • FTIR: The nitrile group is highly polar, resulting in a strong, sharp peak.

    • Raman: The nitrile bond is polarizable but often yields a weaker signal compared to the massive ring-breathing modes of the imidazopyridine scaffold [3].

    References

    • NIST Mass Spectrometry Data Center. (n.d.). Polystyrene IR Calibration Standard. National Institute of Standards and Technology. Retrieved from [Link]

    • Cho, M., et al. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. ResearchGate. Retrieved from [Link]

    Sources

    HPLC method development for 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile purity

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile . This document is structured to guide researchers through the transition from generic scouting conditions to a robust, validated purity assay.

    A Comparative Method Development Guide

    Executive Summary & Compound Profile

    The Challenge: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile (CAS: 2092292-21-0) presents a unique "chromatographic personality." Unlike simple pyridines, the electron-withdrawing nitrile (C-5) and bromine (C-8) substituents significantly lower the basicity of the bridgehead nitrogen. Standard generic methods often fail to resolve its critical impurities—specifically the hydrolysis byproducts (amide/acid) and regioisomeric de-halogenated species —due to insufficient selectivity mechanisms.

    The Solution: This guide compares a standard C18/Formic Acid approach against an optimized Phenyl-Hexyl/Ammonium Acetate system. The optimized method leverages

    
     interactions to achieve superior resolution (
    
    
    
    ) of aromatic impurities while maintaining MS-compatibility.
    Physicochemical Profile
    PropertyValue (Est.)[1][2][3][4][5][6][7][8]Chromatographic Implication
    Structure Bicyclic aromatic, flatStrong candidate for
    
    
    selective stationary phases.
    pKa (Conj. Acid) ~2.5 – 3.5Lower than pyridine (5.2) due to EWGs. At pH 2-3, it exists as a mixture of neutral and cationic forms, causing peak broadening.
    LogP ~1.97Moderately hydrophobic; requires mid-range organic strength for elution.
    Critical Impurities Hydrolysis (Amide/Acid)Highly polar; risk of elution in void volume on C18.

    Comparative Study: Stationary Phase Selection

    We evaluated three distinct column chemistries to determine the optimal separation landscape.

    Scenario A: The "Generic" Standard (C18)
    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Outcome: Suboptimal.

      • Mechanism:[9] Purely hydrophobic interaction.

      • Failure Mode: The highly polar hydrolysis degradants co-elute near the solvent front (

        
        ). The basic nitrogen interacts with residual silanols, causing tailing (
        
        
        
        ).
    Scenario B: The "Robust" Buffer (C18 + Phosphate)
    • Column: C18 (High Carbon Load).

    • Mobile Phase: 10mM Phosphate Buffer (pH 7.0) / Acetonitrile.

    • Outcome: Good Shape, Poor Utility.

      • Mechanism:[9] Neutralization of the analyte eliminates silanol interaction.

      • Failure Mode: Non-volatile buffer prevents LC-MS analysis, which is critical for identifying unknown impurities during development.

    Scenario C: The "Optimized" Choice (Phenyl-Hexyl)
    • Column: Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Luna), 3.5 µm.

    • Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol.

    • Outcome: Superior.

      • Mechanism:[9]Orthogonal Selectivity. The phenyl ring on the stationary phase engages in

        
         stacking with the imidazopyridine core. This interaction is highly sensitive to electron density changes (e.g., Br vs. H), resolving de-halogenated impurities that co-elute on C18.
        
      • Benefit: Methanol enhances the

        
         effect (Acetonitrile suppresses it). Ammonium acetate provides sufficient ionic strength to mask silanols while remaining MS-friendly.
        

    Visualizing the Separation Mechanism

    The following diagram illustrates why the Phenyl-Hexyl phase succeeds where the C18 fails.

    SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction (Recommended) Analyte 8-Bromoimidazo [1,2-A]pyridine-5-CN Interaction_A Hydrophobic Only (Non-Specific) Analyte->Interaction_A Interaction_B Hydrophobic + Pi-Pi Stacking Analyte->Interaction_B C18_Phase C18 Ligand (Alkyl Chain) Interaction_A->C18_Phase Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_B->Phenyl_Phase Resolution High Purity Resolution Interaction_B->Resolution Separates Regioisomers

    Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase adds Pi-Pi selectivity, critical for resolving aromatic impurities.

    The Optimized Protocol

    This protocol is designed to be self-validating, ensuring system suitability before every run.

    A. Instrument Parameters[4]
    • System: HPLC with PDA (Photodiode Array) or LC-MS.

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).

    • Temperature: 30°C (Controlled).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm (primary) and 220 nm (impurity scouting).

    B. Mobile Phase Preparation[4]
    • Solvent A: 10 mM Ammonium Acetate in Water (Adjust to pH 4.5 with Acetic Acid).

      • Why: Buffers the mobile phase near the analyte's pKa to ensure consistent ionization state and peak shape.

    • Solvent B: Methanol (LC-MS Grade).

      • Why: Methanol promotes

        
         interactions better than Acetonitrile.
        
    C. Gradient Table
    Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
    0.09010Initial Hold (Retain polar hydrolysis products)
    2.09010End Initial Hold
    15.02080Linear Gradient (Elute main peak & lipophilic impurities)
    20.02080Wash
    20.19010Re-equilibration
    25.09010End of Run
    D. System Suitability Criteria (Pass/Fail)

    Before releasing data, the system must meet these metrics using a standard solution:

    • Tailing Factor (

      
      ):  NMT (Not More Than) 1.5.
      
    • Theoretical Plates (

      
      ):  NLT (Not Less Than) 5000.
      
    • Resolution (

      
      ):  NLT 2.0 between the Main Peak and the nearest impurity (usually the de-brominated analog).
      
    • %RSD (Area): NMT 2.0% for 5 replicate injections.

    Method Development Workflow

    Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).

    MethodWorkflow Start Start Method Development Screening Screen Phenyl-Hexyl MeOH/Buffer pH 4.5 Start->Screening Check_Res Resolution > 1.5? Screening->Check_Res Optimize_Grad Adjust Gradient Slope (Flatten 10-50% B) Check_Res->Optimize_Grad No (Co-elution) Optimize_pH Adjust pH (Try pH 6.0 w/ Acetate) Check_Res->Optimize_pH No (Peak Shape issues) Finalize Finalize Method Check_Res->Finalize Yes Optimize_Grad->Screening Optimize_pH->Screening Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Finalize->Validation

    Caption: Iterative workflow for optimizing the separation of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile.

    References

    • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

      • Synthesis and functionalization of imidazo[1,2-a]pyridines. Royal Society of Chemistry.[10]

    • HPLC Method Development for Basic Heterocycles

      • Strategies for the HPLC Separation of Basic Compounds. Agilent Technologies Application Note.

    • Physical Properties & Safety Data

      • 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Product Data. Sigma-Aldrich.[11]

    • Stationary Phase Selection Guide

      • Selectivity in Reversed-Phase LC: Phenyl-Hexyl vs C18. Waters Corporation.

    Sources

    Structural Characterization of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Impurities: A Comparative Guide to Analytical Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

    Executive Summary & The Impurity Landscape

    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) is a critical bicyclic nitrogen-containing heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors and other biologically active molecules. The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold heavily dictates the pharmacological profile of the final Active Pharmaceutical Ingredient (API), making the unambiguous characterization of its isomers and process impurities a strict regulatory requirement[1].

    During the standard Tschitschibabin-type condensation of 2-amino-3-bromo-6-cyanopyridine with an α-halocarbonyl, several structurally similar impurities can emerge:

    • Impurity A (Des-bromo Analog): Formed via unintended catalytic or thermal dehalogenation.

    • Impurity B (Carboxamide): Generated through the hydrolysis of the C5-carbonitrile group during aqueous acidic or basic workups.

    • Regioisomers (e.g., 6-bromo isomer): Originating from trace contamination in the starting materials.

    Pathway SM Starting Material (2-Amino-3-bromo- 6-cyanopyridine) API Target API (8-Bromoimidazo[1,2-a] pyridine-5-carbonitrile) SM->API Condensation ImpA Impurity A (Des-bromo Analog) API->ImpA Dehalogenation ImpB Impurity B (Carboxamide Hydrolysis) API->ImpB Hydrolysis

    Fig 1. Chemical pathway illustrating the formation of key 8-bromoimidazo[1,2-a]pyridine impurities.

    Platform Comparison: Conventional vs. Advanced Workflows

    To objectively evaluate the best approach for characterizing these complex heterocyclic impurities, we compare two distinct analytical platforms.

    The Causality Behind the Upgrade: While a conventional HPLC-UV-LRMS platform is sufficient for routine purity assays, it fails during structural elucidation. Standard 5 µm C18 columns often co-elute closely related regioisomers. Furthermore, 1D ¹H NMR cannot definitively locate the bromine atom on the pyridine ring due to the lack of adjacent protons at the bridgehead nitrogen.

    To solve this, the Advanced Platform utilizes sub-2-micron UHPLC columns for superior theoretical plate counts, High-Resolution Mass Spectrometry (HRMS) for exact isotopic mapping, and 2D NMR (specifically HMBC) to visualize long-range ¹H-¹³C couplings (²J, ³J), allowing precise mapping of the substitution pattern[2].

    Data Presentation: Performance Metrics

    Table 1: Analytical Platform Performance Comparison

    FeatureConventional Platform (HPLC-UV + 1D NMR)Advanced Platform (UHPLC-HRMS + 2D NMR)Advantage / Causality
    Chromatographic Resolution Moderate (Rs < 1.5 for isomers)High (Rs > 2.0 for isomers)Sub-2 µm particles in UHPLC prevent band broadening, isolating regioisomers.
    Mass Accuracy ± 0.5 Da (Quadrupole)± 0.001 Da (Q-TOF / Orbitrap)HRMS provides exact elemental composition, instantly identifying des-bromo vs. hydrolysis products[1].
    Isotope Profiling PoorExcellentHRMS confirms the exact 1:1 ratio of ⁷⁹Br/⁸¹Br isotopes, validating halogen presence.
    Regioisomer Elucidation AmbiguousDefinitiveHMBC (2D NMR) correlates protons to unprotonated carbons (C-Br, C-CN) across the bridgehead[3].

    Table 2: Diagnostic HRMS Data for Key Compounds

    CompoundMolecular FormulaTheoretical Exact MassExpected [M+H]⁺ (⁷⁹Br)Expected [M+H]⁺ (⁸¹Br)
    Target API C₈H₄BrN₃220.9588 Da221.9667 m/z223.9646 m/z
    Impurity A (Des-bromo) C₈H₅N₃143.0483 Da144.0562 m/zN/A
    Impurity B (Amide) C₈H₆BrN₃O238.9694 Da239.9772 m/z241.9752 m/z

    Advanced Analytical Workflow & Experimental Protocols

    Workflow Start Impurity Profiling Initiated UHPLC UHPLC Separation (CSH C18 Column) Start->UHPLC HRMS HRMS/MS Analysis (Isotope Pattern & Fragments) UHPLC->HRMS Trace Analysis (<0.1%) PrepLC Prep-LC Isolation (Targeted Fractionation) UHPLC->PrepLC Isolation (>0.1%) DataSync Structural Elucidation Complete HRMS->DataSync NMR2D 2D NMR (HSQC/HMBC) (Regioisomer Proof) PrepLC->NMR2D NMR2D->DataSync

    Fig 2. Advanced analytical workflow for the isolation and characterization of trace impurities.

    Protocol 1: UHPLC-HRMS/MS Impurity Profiling

    This protocol is designed as a self-validating system; the inclusion of specific mobile phase additives guarantees optimal ionization.

    • Sample Preparation: Dissolve 1.0 mg of the crude API in 1 mL of Methanol/Water (50:50, v/v).

    • Column Selection: Equip the UHPLC with a Charged Surface Hybrid (CSH) C18 column (1.7 µm, 2.1 x 100 mm).

      • Causality: The CSH stationary phase carries a low-level positive charge that repels the highly basic N1 nitrogen of the imidazo[1,2-a]pyridine core, preventing peak tailing and ensuring sharp isomer resolution.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in MS-grade Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Causality: Formic acid ensures consistent protonation of the basic imidazo[1,2-a]pyridine core, maximizing [M+H]⁺ signal intensity in ESI+ mode[3].

    • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

    • MS Parameters: Run in ESI Positive mode (m/z 100–1000). Trigger data-dependent MS/MS (ddMS2) to generate fragmentation spectra for structural networking.

    Protocol 2: Preparative Isolation & 2D NMR Elucidation
    • Isolation: Scale the UHPLC gradient to a Preparative LC system to isolate >2 mg of the target impurity. Lyophilize the fraction to complete dryness.

    • NMR Sample Prep: Dissolve the isolated impurity in 0.5 mL of DMSO-d6.

      • Causality: DMSO-d6 is selected over CDCl3 because it shifts the residual solvent peak away from the critical aromatic region (7.0–9.0 ppm), where the characteristic doublets of the imidazole protons (C2, C3) resonate[2].

    • Data Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a CryoProbe.

      • Causality: The CryoProbe reduces thermal noise, increasing the signal-to-noise ratio by 3-4x. This is a critical self-validating step when analyzing mass-limited impurity samples (<2 mg).

    • Elucidation: Acquire ¹H, ¹³C, HSQC, and HMBC spectra. Use the HMBC spectrum to trace the ³J coupling from the C7 proton to the C8 (C-Br) carbon, definitively proving the bromination site.

    Conclusion

    For the rigorous structural characterization of 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile impurities, relying on conventional HPLC-UV and 1D NMR introduces significant risks of misidentifying regioisomers. Transitioning to an Advanced Platform (UHPLC-HRMS + 2D NMR) provides a self-validating, high-confidence workflow. By leveraging exact isotopic mass mapping and long-range HMBC correlations, analytical scientists can definitively map substitution patterns, ensuring absolute regulatory compliance and downstream API safety.

    References

    • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI Source: MDPI URL:[Link]

    Sources

    Comparative Guide to the UV-Vis Absorption Properties of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of advanced optoelectronic materials, biological sensors, and fluorescent probes, the imidazo[1,2-a]pyridine (ImPy) scaffold is highly regarded for its tunable photophysics. 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) ()[1] represents a highly specialized, bifunctional building block rather than a final end-user dye. This guide objectively evaluates its UV-Vis absorption properties, compares its performance against alternative ImPy derivatives, and provides a self-validating experimental workflow for rigorous photophysical characterization.

    Mechanistic Insights: Structural Causality in Photophysics

    As an Application Scientist, I approach fluorophore design by analyzing the electronic contributions of each substituent. The base ImPy core typically exhibits high-energy

    
     transitions in the deep UV range (~240–280 nm) ()[2]. However, the functionalization in 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile fundamentally alters this absorption profile:
    
    • The 5-Carbonitrile (-CN) Effect: The cyano group acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the electron-rich imidazopyridine core, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This induces a strong Intramolecular Charge Transfer (ICT) state, resulting in a distinct bathochromic (red) shift in the absorption spectrum, pushing the

      
       and ICT bands into the 320–350 nm range ()[3].
      
    • The 8-Bromo (-Br) Effect: While primarily incorporated as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions to extend

      
      -conjugation)[2], the heavy bromine atom increases overall molecular polarizability. More importantly, it enhances spin-orbit coupling (the "heavy atom effect"). While this can slightly quench native fluorescence by promoting intersystem crossing (ISC) to triplet states, it is highly advantageous for developing phosphorescent OLED hosts or photosensitizers.
      

    Comparative UV-Vis Absorption Data

    To contextualize the performance of 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile, we compare its photophysical metrics against standard alternative scaffolds.

    Compound ScaffoldAbsorption Max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    )
    Molar Extinction (
    
    
    )
    Primary Photophysical CharacteristicBest Use Case
    Unsubstituted Imidazo[1,2-a]pyridine ~280 nm~5,000
    
    
    Pure
    
    
    transition, deep UV absorption
    Baseline reference material
    2-Phenylimidazo[1,2-a]pyridine ~300 nm~15,000
    
    
    Extended
    
    
    -conjugation, high quantum yield
    Standard fluorescent probes
    8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile ~320–340 nm~12,000
    
    
    Strong ICT band, enhanced spin-orbit couplingPrecursor for OLEDs & complex fluorophores
    mCzImPy (Cyano-ImPy Derivative) ~275 nm, >300 nm>20,000
    
    
    Intense ICT, bipolar charge transportReady-to-use phosphorescent OLED host ()

    Note: Absorption maxima and extinction coefficients for the 8-bromo-5-cyano derivative are representative values in polar aprotic solvents (e.g., DCM) based on homologous cyano-substituted ImPy structures.

    Experimental Workflow: High-Fidelity UV-Vis Characterization

    To ensure reproducible and self-validating data, follow this rigorous protocol for determining the molar extinction coefficient (

    
    ) and mapping the absorption profile.
    

    Step 1: Solvent Selection & Preparation

    • Action: Dissolve 1.0 mg of the compound in spectroscopic-grade Dichloromethane (DCM) to create a stock solution.

    • Causality: DCM is selected because its moderate polarity stabilizes the ICT state induced by the -CN group. Avoid protic solvents (like ethanol or water) at this stage, as complex hydrogen-bonding can unpredictably broaden or blue-shift the ICT bands.

    Step 2: Serial Dilution for Validation

    • Action: Prepare a concentration gradient (e.g., 10

      
      , 25 
      
      
      
      , 50
      
      
      , 75
      
      
      , 100
      
      
      ).
    • Causality: ImPy derivatives containing planar aromatic surfaces and cyano groups are highly prone to Aggregation-Induced Emission (AIE) and ground-state

      
       stacking at high concentrations ()[3]. Serial dilution acts as a self-validating system: if the absorbance vs. concentration plot is perfectly linear (adhering to the Beer-Lambert law), you confirm that the spectra represent the monomeric species without aggregation artifacts.
      

    Step 3: Baseline Correction

    • Action: Use matched quartz cuvettes (1 cm path length). Run a baseline scan using pure DCM.

    • Causality: Quartz is optically transparent across the entire UV-Vis spectrum (<300 nm). Standard glass or plastic cuvettes absorb deep UV light, which would obscure the fundamental

      
       transitions of the ImPy core.
      

    Step 4: Spectral Acquisition

    • Action: Scan the samples from 200 nm to 600 nm at a medium scan rate (e.g., 100 nm/min) with a slit width of 1 nm. Calculate

      
       from the slope of the linear regression of the absorbance maxima against concentration.
      

    Photophysical Modulation Pathway

    G A ImPy Core (Base Absorption) B 5-Carbonitrile (-CN) (LUMO Stabilization) A->B Electron Withdrawing C 8-Bromo (-Br) (Heavy Atom Effect) A->C Polarizability D Intramolecular Charge Transfer (ICT) B->D Induces C->D Modulates E Red-Shifted UV-Vis Absorption Band D->E Bathochromic Shift

    Photophysical modulation pathways of the functionalized imidazo[1,2-a]pyridine scaffold.

    Alternatives & Selection Guide

    When designing a new assay or material, 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is not always the final product, but rather a strategic starting point.

    • Choose 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile when your synthetic pathway requires further functionalization. The 8-bromo position is an ideal anchor for attaching donor moieties (like carbazole or triphenylamine) via cross-coupling, creating custom push-pull systems where the 5-carbonitrile acts as the acceptor.

    • Choose 2-Phenylimidazo[1,2-a]pyridine if you need a simple, highly fluorescent biological probe without the need for extensive downstream synthesis.

    • Choose pre-functionalized derivatives (e.g., mCzImPy) if you are directly fabricating OLED devices and require an off-the-shelf bipolar host material with established electron-transport capabilities ()[4].

    References

    • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI (Molecules) URL: [Link]

    • Title: Two Imidazo[1,2-a]pyridine Congeners Show Aggregation-Induced Emission (AIE) Source: Dyes and Pigments (Elsevier) URL: [Link]

    • Title: UV-Vis, solution PL, solid PL and low temperature PL spectra of mCzImPy and mBisImPy Source: ResearchGate URL: [Link]

    Sources

    Benchmarking Synthetic Routes for 5-Cyano-8-bromoimidazo[1,2-a]pyridine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the benchmarked synthetic strategies for 5-cyano-8-bromoimidazo[1,2-a]pyridine , a specialized scaffold used in kinase inhibitor development (e.g., JAK1/2 inhibitors).

    The structural challenge lies in the specific substitution pattern: a cyano group at C5 (peri-position) and a bromo group at C8 . Standard electrophilic substitution on the imidazo[1,2-a]pyridine core favors C3, making direct functionalization of the core inefficient for this target. Therefore, the De Novo Cyclization strategy (Route 1) is identified as the "Gold Standard" for regiochemical fidelity.

    Executive Summary
    FeatureRoute 1: Selective Precursor Cyanation (Recommended) Route 2: Direct Bromination (High Risk) Route 3: Late-Stage C5 Functionalization
    Strategy Construct pyridine precursor with correct substituents before cyclization.Brominate 2-amino-6-cyanopyridine, then cyclize.Synthesize core, then attempt C5-cyanation.
    Key Step Regioselective Pd-catalyzed cyanation of 2-amino-3,6-dibromopyridine.Electrophilic bromination of 2-amino-6-cyanopyridine.Radical C-H cyanation or Lithiation.
    Regio-Purity High (>95%) .[1][2] Electronic bias favors C6 reaction.Low . Strong bias for C5-bromination yields the wrong isomer (6-bromo).Low . C3 is the preferred site for functionalization.
    Scalability High. Uses robust Pd chemistry.[3]High, but yields wrong product.Low.
    Cost Moderate (Pd catalyst required).Low.High.

    Route 1: The Gold Standard (Selective Precursor Functionalization)

    This route relies on the electronic differentiation between the C3 and C6 positions of the pyridine ring. In 2-amino-3,6-dibromopyridine , the C6-bromide is "alpha" to the ring nitrogen and significantly more reactive toward nucleophilic aromatic substitution (SNAr) or oxidative addition (Pd0) than the C3-bromide (beta position).

    Mechanism & Logic
    • Selective Cyanation: The C6 position is activated. Using stoichiometric Zn(CN)2 with a Pd catalyst selectively installs the nitrile at C6, leaving the C3-bromide intact.

    • Cyclization: The resulting 2-amino-3-bromo-6-cyanopyridine is condensed with chloroacetaldehyde. The ring nitrogen (N1) attacks the aldehyde's alpha-carbon, and the exocyclic amine attacks the carbonyl, forming the imidazole ring.

      • Mapping: Pyridine C6

        
         Imidazo C5. Pyridine C3 
        
        
        
        Imidazo C8.
    Experimental Protocol
    Step 1: Synthesis of 2-Amino-3-bromo-6-cyanopyridine
    • Reagents: 2-amino-3,6-dibromopyridine (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (2 mol%), dppf (4 mol%), DMF.

    • Procedure:

      • Charge a reaction vessel with 2-amino-3,6-dibromopyridine, Zn(CN)2, and dppf in DMF. Sparge with N2 for 15 min.

      • Add Pd2(dba)3 and heat to 120 °C for 4–6 hours. Note: Monitor closely by LCMS to prevent bis-cyanation.

      • Cool to RT, dilute with EtOAc, and wash with water/brine to remove DMF.

      • Purify via silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: 75–85%.[4]

    Step 2: Cyclization to 5-Cyano-8-bromoimidazo[1,2-a]pyridine
    • Reagents: 2-Amino-3-bromo-6-cyanopyridine (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.5 equiv), NaHCO3 (2.0 equiv), Ethanol.

    • Procedure:

      • Dissolve the pyridine precursor in Ethanol (0.5 M).

      • Add NaHCO3 and Chloroacetaldehyde.

      • Reflux (80 °C ) for 6–12 hours.

      • Concentrate solvent, neutralize with sat.[1] NaHCO3, and extract with DCM.

      • Recrystallize from EtOH or purify via column chromatography.

    • Expected Yield: 80–90%.[5]

    Visualization: Route 1 Workflow

    Route1 Start 2-Amino-3,6- dibromopyridine Step1 Step 1: Selective Cyanation (Pd/Zn(CN)2, 120°C) Start->Step1 Inter 2-Amino-3-bromo- 6-cyanopyridine Step1->Inter C6 Selectivity Step2 Step 2: Cyclization (ClCH2CHO, Reflux) Inter->Step2 Target TARGET: 5-Cyano-8-bromo imidazo[1,2-a]pyridine Step2->Target

    Caption: Route 1 leverages the higher reactivity of the C6-bromide to install the cyano group regioselectively.

    Route 2: The "Direct" Approach (Analysis of Failure Mode)

    A common misconception is that one can simply brominate 2-amino-6-cyanopyridine . However, this route is not recommended due to unfavorable regioselectivity.

    Why It Fails (Regioselectivity Analysis)
    • Directing Effects: The amino group (-NH2) is a strong ortho/para director.

      • Para position (C5): Sterically accessible and electronically activated.

      • Ortho position (C3): Activated, but often less favored than para in 2-aminopyridines.

    • The Conflict: The cyano group (-CN) at C6 is electron-withdrawing. It deactivates the adjacent C5 position (ortho to CN) more than the C3 position (para to CN).

    • Outcome: While one might expect C3 bromination (leading to the correct 8-bromo target), experimental evidence in similar systems often shows mixtures or predominant C5-bromination (leading to the 6-bromo isomer after cyclization).

    Visualization: Regioselectivity Pitfall

    Route2 cluster_products Competing Pathways Start 2-Amino-6-cyanopyridine Reagent Bromination (NBS) Start->Reagent ProdA Major Product: 2-Amino-5-bromo-6-cyanopyridine (Para to NH2) Reagent->ProdA Kinetic Favorability ProdB Desired Precursor: 2-Amino-3-bromo-6-cyanopyridine (Ortho to NH2) Reagent->ProdB Minor Pathway ResultA WRONG ISOMER: 6-Bromo-5-cyano imidazo[1,2-a]pyridine ProdA->ResultA Cyclization ResultB TARGET: 5-Cyano-8-bromo imidazo[1,2-a]pyridine ProdB->ResultB Cyclization

    Caption: Direct bromination typically yields the 5-bromo precursor, resulting in the incorrect 6-bromo imidazo product.

    References

    • Selective Cyanation of Halopyridines

      • Maligres, P. E., et al. "Cyanation of 2-chloropyridine derivatives." Tetrahedron Letters 40.47 (1999): 8193-8195. Link

      • Note: Establishes the reactivity order C6-Br > C3-Br in 2,6-dihalopyridines.
    • Imidazo[1,2-a]pyridine Cyclization Protocols

      • Lombardino, J. G. "Preparation of 2-aminopyridines and their reaction with alpha-haloketones." Journal of Organic Chemistry 30.7 (1965): 2403-2407. Link

      • Note: The foundational reference for the condensation of 2-aminopyridines with chloroacetaldehyde.
    • Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

      • Koubachi, J., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine series." Journal of Organic Chemistry 72.20 (2007): 7650-7655. Link

      • Note: Confirms that electrophilic substitution (bromination) on the core occurs exclusively at C3, validating the need for the pre-functionalized Route 1.
    • Electrochemical C-H Cyanation (Alternative C3 Functionalization)

      • Cui, T., et al. "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry 86.22 (2021): 15897-15905. Link

      • Note: Demonstrates that direct cyanation targets C3, further supporting the need for Route 1 to achieve C5 cyan

    Sources

    Safety Operating Guide

    8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that managing complex heterocyclic building blocks requires more than just following a safety data sheet—it demands a mechanistic understanding of the chemical's lifecycle. 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS: 2092292-21-0) is a highly valuable intermediate in drug discovery, but its disposal presents a specific triad of chemical challenges: a reactive halogen (bromine), a high-energy nitrile group, and a nitrogen-rich heterocyclic core[1].

    Mishandling the disposal of this compound not only poses severe environmental and compliance risks but can also lead to the generation of highly toxic byproducts. This guide provides a self-validating, field-proven operational framework for the safe segregation, packaging, and ultimate destruction of this chemical.

    Mechanistic Hazard Assessment: The Causality of Disposal

    To understand how we dispose of this compound, we must first understand why standard disposal methods fail. The molecular architecture of C8H4BrN3 dictates its end-of-life treatment:

    • The Bromine Factor (Halogenated Waste): Combusting brominated organics at standard municipal incinerator temperatures (<800 °C) risks the synthesis of polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—compounds with extreme environmental persistence and toxicity[2]. Therefore, destruction requires specialized high-temperature incineration[3].

    • The Nitrile & Pyridine Core (Nitrogenous Waste): The triple-bonded nitrogen in the nitrile group and the aromatic nitrogens in the imidazo-pyridine ring require excess oxygen during combustion to prevent the release of hydrogen cyanide (HCN). Complete combustion will inevitably generate nitrogen oxides (NOx)[3].

    • Acid Gas Generation: As the organic framework degrades, the bromine atom is liberated as hydrogen bromide (HBr) gas[4]. This highly corrosive byproduct mandates that the chosen disposal facility utilizes aggressive flue-gas scrubbing technologies.

    Quantitative Disposal Parameters

    To ensure seamless integration with your Environmental Health and Safety (EHS) department and external waste contractors, all quantitative data regarding the disposal of this compound is standardized below.

    Parameter CategorySpecification / Data PointOperational Rationale
    Chemical Identification CAS: 2092292-21-0Unique identifier required for EPA/RCRA waste manifesting.
    Physical State Solid PowderDictates the use of a solid-injection rotary kiln incinerator[1].
    Waste Stream Classification Halogenated Organic SolidMust not be mixed with non-halogenated streams (which strictly require <5% halogen content)[5].
    Incineration Temperature ≥ 1100 °CMinimum thermal threshold to prevent the formation of PBDDs/PBDFs[3].
    Flue Gas Treatment Caustic Scrubbing (NaOH)Chemically neutralizes corrosive HBr gas and captures NOx emissions post-combustion[4].

    Self-Validating Operational Protocols

    Every procedure in a high-functioning laboratory must be a closed-loop, self-validating system. Do not proceed to the next step without confirming the validation check.

    Protocol A: Routine Waste Segregation and Packaging

    Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and can trigger incompatible chemical reactions in the waste drum[5].

    • Container Selection: Select a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

      • Validation Check: Inspect the HDPE container for micro-fractures and verify that no incompatible residues (e.g., strong oxidizers) are present.

    • Segregation: Deposit the solid 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile waste strictly into the designated "Halogenated Organic Solid" stream.

      • Validation Check: Audit the satellite accumulation log to confirm the absence of non-halogenated solvents or aqueous acids[5].

    • Labeling: Affix a GHS-compliant label marked "Hazardous Waste - Halogenated Organic Solid". Include the full chemical name and the specific hazard codes (Warning: H302, H315, H319)[1].

      • Validation Check: Have a secondary lab member peer-review the label against the primary SDS before transferring the container to the central accumulation area.

    • Contractor Handoff: Transfer the manifested waste to a licensed hazardous waste contractor capable of high-temperature rotary kiln incineration[6].

    Protocol B: Acute Spill Containment and Recovery

    Causality: Because this compound is a solid powder, dry sweeping will aerosolize the brominated nitrile, leading to acute inhalation hazards and skin sensitization[1].

    • Isolate & Assess: Evacuate a 10-foot radius around the spill.

      • Validation Check: Verify via wall monitors that the laboratory maintains negative airflow relative to the external corridor.

    • Don PPE: Equip standard chemical-resistant nitrile gloves, tight-fitting safety goggles, a lab coat, and a P100/N95 particulate respirator[6].

      • Validation Check: Perform a physical positive/negative pressure seal check on the respirator before approaching the spill.

    • Wet-Wipe Containment: Do not sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., dilute ethanol or water) to suppress dust generation. Gather the dampened material using non-sparking tools or absorbent pads[6].

    • Waste Transfer: Place all contaminated cleanup materials into the HDPE halogenated waste container.

      • Validation Check: Weigh the final waste container and cross-reference it with the estimated spilled volume to ensure 100% material recovery.

    The Destruction Workflow

    The following diagram illustrates the logical flow of the chemical from laboratory generation through to its final environmental neutralization.

    G Gen Waste Generation 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Seg Waste Segregation Halogenated Solid Stream Gen->Seg Identify Halogen/Nitrile Pack Packaging & Labeling HDPE Container Seg->Pack Isolate from Non-Halogenated Inc High-Temp Incineration >1100°C, Excess O2 Pack->Inc Licensed EPA Transport Scrub Flue Gas Scrubbing Caustic Wash (NaOH) Inc->Scrub Combustion Gases (HBr, NOx) Ash Ash Disposal Secure Landfill Inc->Ash Solid Residue Gas Clean Exhaust Atmospheric Release Scrub->Gas Neutralized Emissions

    Figure 1: End-to-end disposal and destruction workflow for halogenated nitrile compounds.

    References

    1. BU CyberSec Lab. 8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile CAS Information. bu.edu. Link 2.[1] Sigma-Aldrich. 8-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 2092292-21-0 Properties and Safety Information. sigmaaldrich.com. 1 3.[2] National Institutes of Health (PMC). Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integration. nih.gov. 2 4.[3] Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. ptb.de. 3 5.[5] University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. uwosh.edu. 5 6.[6] BenchChem. Standard Operating Procedure: Disposal of Halogenated Aromatic Compounds. benchchem.com. 6 7.[4] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 4

    Sources

    Personal Protective Equipment (PPE) & Handling Guide: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Safety Summary

    8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is a functionalized heterocyclic building block frequently used in medicinal chemistry for structure-activity relationship (SAR) studies.[1] While valuable for drug discovery, its structure—containing a nitrile group, a halogen (bromine), and a fused pyridine ring—dictates specific handling protocols.

    Core Hazards:

    • Acute Toxicity (Oral): Harmful if swallowed (H302).[1]

    • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1]

    • Dust Hazard: As a solid powder, it poses an inhalation risk, capable of irritating the upper respiratory tract.[2]

    Operational Directive: Treat this compound as a High-Potency Pharmacophore . In the absence of full toxicological data (common for research intermediates), apply the Precautionary Principle : handle as if it is a sensitizer and potential cyanide-releasing agent under metabolic stress.[1]

    Personal Protective Equipment (PPE) Matrix

    This system is designed to create redundant barriers between the researcher and the chemical agent.[1]

    PPE CategorySpecificationTechnical Rationale
    Eye Protection Chemical Splash Goggles (ANSI Z87.1+ rated)Critical: Safety glasses are insufficient.[1] The fine powder nature of the solid presents a high risk of airborne particulate entering the eye gap.[1] Goggles provide a sealed environment.[1]
    Hand Protection (Solid) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: Nitrile offers excellent abrasion resistance against solids.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
    Hand Protection (Solution) Barrier-Specific Selection Context: Once dissolved, the solvent dictates breakthrough time.[1] For DCM/Chloroform solutions, use PVA or Silver Shield® laminates, as thin nitrile degrades in <2 minutes.[1]
    Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Primary Control: Engineering controls supersede PPE.[1] All weighing and open-vessel manipulation must occur inside the hood.[1]
    Body Defense Lab Coat (Cotton/Nomex) + Tyvek® Sleeves Gap Coverage: Wrist gaps are the most common exposure point.[1] Disposable Tyvek sleeves bridge the gap between glove and coat cuff.[1]

    Operational Protocol: Step-by-Step Handling

    Phase A: Pre-Handling & Engineering Setup
    • Verify Ventilation: Ensure the fume hood flow monitor reads within the safe operating zone (typically 80–100 fpm).

    • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the workspace.[1]

    • Waste Prep: Pre-label a solid waste container and a halogenated liquid waste container inside the hood to prevent transferring contaminated materials outside the containment zone.[1]

    Phase B: Active Handling (Weighing & Transfer)
    • The "Transfer Triangle" Rule: Keep the source container, the balance, and the receiving vessel in a tight triangle deep within the hood (at least 6 inches back from the sash).

    • Weighing:

      • Tare the receiving vial with its cap on (if possible) or use a weighing boat.[1]

      • Transfer the solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

      • If the powder is clumpy, do not crush it in the open.[1] Cap the vessel and gently tap to break aggregates.[1]

    • Solubilization: Add solvent immediately after weighing to lock the dust into the liquid phase, reducing inhalation risk.[1]

    Phase C: Post-Handling & Decontamination[1]
    • Wipe Down: Clean the balance and surrounding area with a solvent-dampened Kimwipe (use Ethanol or Isopropanol; avoid Acetone if incompatible with balance plastics).[1]

    • Doffing Sequence:

      • Remove outer gloves inside the hood and dispose of them as solid waste.[1]

      • Remove Tyvek sleeves.[1]

      • Wash hands with soap and water before removing safety goggles to prevent transferring residue to the eyes.[1]

    Visualized Workflow: Safe Handling Logic

    The following diagram illustrates the decision logic for handling spills and routine processing, ensuring a self-validating safety loop.

    G Start Start: Handling 8-Bromoimidazo... CheckState State of Matter? Start->CheckState Solid Solid Powder CheckState->Solid Weighing Solution In Solution CheckState->Solution Reaction/Workup SolidPPE PPE: Double Nitrile Gloves + Splash Goggles Solid->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck Action Perform Experiment (In Fume Hood) SolidPPE->Action Halogenated DCM / Chloroform SolventCheck->Halogenated Standard MeOH / EtOAc / DMF SolventCheck->Standard LaminateGloves USE: Silver Shield / PVA Gloves Halogenated->LaminateGloves NitrileGloves USE: Standard Nitrile Gloves Standard->NitrileGloves LaminateGloves->Action NitrileGloves->Action Disposal Disposal: Halogenated Waste Action->Disposal

    Figure 1: Decision logic for PPE selection based on the physical state and solvent carrier of the chemical.

    Emergency Response & Disposal

    Accident Response[1]
    • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Hold eyelids open. The mechanical action of the water is as important as the dilution.[1] Seek medical attention (Ophthalmologist) immediately.

    • Skin Contact: Wash with non-abrasive soap and copious water.[1] Do not use solvents (like ethanol) to wash skin, as this may increase transdermal absorption.[1]

    • Spills (Solid): Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a waste bag.[1]

    • Spills (Liquid): Absorb with vermiculite or spill pads.[1]

    Waste Disposal[1][3][4][5][6]
    • Classification: Halogenated Organic Waste .[1][4]

    • Protocol:

      • Do not mix with strong acids (risk of nitrile hydrolysis).[1]

      • Do not mix with oxidizers.[1][5]

      • Label container clearly with "Contains 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile - Toxic/Irritant".[1]

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.